Product packaging for 3,5-Diphenylcyclopentane-1,2,4-trione(Cat. No.:CAS No. 7003-69-2)

3,5-Diphenylcyclopentane-1,2,4-trione

Cat. No.: B181702
CAS No.: 7003-69-2
M. Wt: 264.27 g/mol
InChI Key: OHQNFRSPZUPPSG-UHFFFAOYSA-N
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Description

3,5-Diphenylcyclopentane-1,2,4-trione is a specialized cyclopentanetrione derivative that serves as a valuable synthetic intermediate and building block in organic and polymer chemistry research. Its structure, featuring a cyclopentane core with multiple ketone groups and phenyl substituents, makes it a compound of interest for developing more complex molecular architectures. Related cyclopentane-diol structures, synthesized via reductive cyclization, have demonstrated significant utility as precatalyst activators in the ring-opening polymerization (ROP) of ε-caprolactone . This suggests potential applications for trione derivatives in polymer science, particularly in the synthesis of biodegradable polyesters. The phenyl-substituted trione core also offers diverse reactivity, providing researchers with a versatile scaffold for exploring new chemical spaces in materials science and synthetic methodology. This product is strictly for research and development use in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O3 B181702 3,5-Diphenylcyclopentane-1,2,4-trione CAS No. 7003-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diphenylcyclopentane-1,2,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-15-13(11-7-3-1-4-8-11)16(19)17(20)14(15)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQNFRSPZUPPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C(C(=O)C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285954
Record name 3,5-diphenylcyclopentane-1,2,4-trione
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Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7003-69-2
Record name MLS002608524
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diphenylcyclopentane-1,2,4-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3,5-diphenylcyclopentane-1,2,4-trione, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document details a plausible two-step approach, commencing with the well-established synthesis of a key intermediate, tetraphenylcyclopentadienone, followed by a proposed oxidative transformation to the target trione.

I. Overview of the Proposed Synthesis Pathway

The synthesis of this compound is envisioned to proceed through two principal stages:

  • Step 1: Synthesis of 2,3,4,5-Tetraphenylcyclopentadienone. This intermediate is synthesized via a base-catalyzed double aldol condensation reaction between benzil and 1,3-diphenylacetone. This is a robust and high-yielding reaction with well-documented experimental protocols.

  • Step 2 (Proposed): Oxidation of 2,3,4,5-Tetraphenylcyclopentadienone. The conversion of the cyclopentadienone to the desired cyclopentane-1,2,4-trione requires the oxidative cleavage of the two double bonds within the five-membered ring. This guide proposes a method involving dihydroxylation followed by oxidative cleavage, a standard method for such transformations.

Synthesis_Pathway Benzil Benzil Intermediate 2,3,4,5-Tetraphenylcyclopentadienone Benzil->Intermediate Aldol Condensation Diphenylacetone 1,3-Diphenylacetone Diphenylacetone->Intermediate Trione This compound Intermediate->Trione Oxidation (Proposed)

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetraphenylcyclopentadienone

This procedure is adapted from the well-established method described in Organic Syntheses.[1][2][3][4]

Materials:

  • Benzil

  • 1,3-Diphenylacetone (Dibenzyl ketone)

  • Absolute Ethanol

  • Potassium Hydroxide (KOH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve benzil (1.0 equivalent) and 1,3-diphenylacetone (1.0 equivalent) in a minimal amount of hot absolute ethanol.

  • Attach a reflux condenser and heat the mixture to a gentle reflux until all solids have dissolved.

  • Prepare a solution of potassium hydroxide (a catalytic amount, typically 0.1-0.2 equivalents) in a small volume of absolute ethanol.

  • Slowly add the ethanolic KOH solution to the refluxing mixture through the condenser. A deep purple color should develop rapidly.

  • Continue to reflux the reaction mixture for 15-30 minutes.

  • After the reflux period, allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to complete crystallization.

  • Collect the dark crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol to remove any soluble impurities.

  • Dry the product in air or in a vacuum oven.

Quantitative Data:

ParameterValueReference
Typical Yield90-96%[1][4]
Melting Point218-220 °C[1][2]
Step 2 (Proposed): Oxidation of 2,3,4,5-Tetraphenylcyclopentadienone to this compound

The following is a proposed general procedure, as a direct literature precedent for this specific transformation is not available. The reaction conditions may require optimization. The proposed method involves a two-stage process in one pot: dihydroxylation of the double bonds followed by oxidative cleavage of the resulting diols.

Materials:

  • 2,3,4,5-Tetraphenylcyclopentadienone

  • Osmium tetroxide (catalytic amount) or Potassium permanganate (stoichiometric)

  • N-Methylmorpholine N-oxide (NMO) or other co-oxidant (if using catalytic OsO4)

  • Sodium periodate (NaIO4) or Lead tetraacetate (Pb(OAc)4)

  • Suitable solvent (e.g., a mixture of tert-butanol, acetone, and water)

  • Quenching agent (e.g., sodium bisulfite)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Standard laboratory glassware for workup and purification

Proposed Procedure:

  • Dissolve 2,3,4,5-tetraphenylcyclopentadienone (1.0 equivalent) in a suitable solvent system (e.g., acetone/water or THF/water).

  • Dihydroxylation:

    • Method A (Osmium Tetroxide): Add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO) (2.2 equivalents). Stir the mixture at room temperature until the dihydroxylation is complete (monitoring by TLC).

    • Method B (Potassium Permanganate): Cool the reaction mixture in an ice bath and slowly add a cold, dilute solution of potassium permanganate (2.0 equivalents) while maintaining a basic pH.

  • Oxidative Cleavage:

    • Once the dihydroxylation is complete, add a solution of sodium periodate (NaIO4) (approximately 4.5 equivalents) in water portion-wise to the reaction mixture. Stir vigorously at room temperature. The reaction is often exothermic and may require cooling.

  • Monitor the progress of the reaction by TLC until the starting material and intermediate diols are consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

III. Visualization of Workflows

Experimental_Workflow_Step1 cluster_0 Step 1: Synthesis of Tetraphenylcyclopentadienone A Dissolve Benzil and 1,3-Diphenylacetone in hot Ethanol B Add ethanolic KOH solution A->B C Reflux for 15-30 minutes B->C D Cool to room temperature, then in ice bath C->D E Filter the crystalline product D->E F Wash with cold ethanol and dry E->F

Caption: Experimental workflow for the synthesis of tetraphenylcyclopentadienone.

Proposed_Oxidation_Workflow cluster_1 Proposed Step 2: Oxidation to this compound G Dissolve Tetraphenylcyclopentadienone in a suitable solvent H Dihydroxylation (e.g., cat. OsO4/NMO or KMnO4) G->H I Oxidative Cleavage (e.g., NaIO4) H->I J Quench the reaction I->J K Aqueous workup and extraction J->K L Purification (Chromatography/Recrystallization) K->L

Caption: Proposed workflow for the oxidation of tetraphenylcyclopentadienone.

IV. Concluding Remarks

The synthesis of this compound, while not explicitly detailed in the current chemical literature, appears to be a feasible target for organic synthesis. The initial, well-documented step provides a reliable route to the key intermediate, tetraphenylcyclopentadienone. The subsequent proposed oxidation, while requiring experimental validation and optimization, is based on sound and established principles of organic chemistry. Researchers and drug development professionals are encouraged to explore this proposed pathway as a starting point for accessing this potentially valuable molecular scaffold. Standard laboratory safety precautions should be followed at all times, with particular attention to the handling of strong bases, oxidizing agents, and toxic catalysts like osmium tetroxide.

References

3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2): A Technical Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical summary of the available information for the chemical compound 3,5-Diphenylcyclopentane-1,2,4-trione, identified by the CAS number 7003-69-2. Despite its listing in several chemical supplier databases, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth technical data for this specific molecule. There is no readily available public information regarding its synthesis, experimental protocols for its study, biological activities, or mechanisms of action.

This guide, therefore, aims to provide the foundational chemical information that is available and presents a hypothetical framework for its potential synthesis and characterization based on established chemical principles for related compounds.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that without peer-reviewed experimental data, these values should be considered theoretical or predicted.

PropertyValueSource
CAS Number 7003-69-2Chemical Supplier Databases
Molecular Formula C₁₇H₁₂O₃Chemical Supplier Databases
Molecular Weight 264.28 g/mol Chemical Supplier Databases
Canonical SMILES C1=CC=C(C=C1)C2C(=O)C(=O)C(C2=O)C3=CC=CC=C3PubChem
InChI Key Not Available
Appearance Not Documented
Melting Point Not Documented
Boiling Point Not Documented
Solubility Not Documented

Hypothetical Synthesis and Characterization Workflow

Given the absence of a documented synthetic route for this compound, a plausible approach could involve the condensation of dibenzyl ketone with a suitable C1 electrophile, or the cyclization of a linear precursor containing the diphenylpentane backbone. The following diagram illustrates a general workflow a researcher might employ for the synthesis and characterization of a novel compound such as this.

G Hypothetical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation (Hypothetical) start Starting Materials (e.g., Dibenzyl Ketone, Phenylglyoxal derivatives) reaction Reaction (e.g., Condensation, Cyclization) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Pure Compound ms Mass Spectrometry (HRMS) workup->ms Pure Compound ir IR Spectroscopy workup->ir Pure Compound elemental Elemental Analysis workup->elemental Pure Compound screening Initial Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) doseresponse Dose-Response Studies screening->doseresponse moa Mechanism of Action Studies doseresponse->moa

A potential workflow for the synthesis and study of a novel compound.

Experimental Protocols

Due to the lack of published research, no specific experimental protocols for the synthesis or analysis of this compound can be provided. Researchers interested in this compound would need to develop and optimize these protocols based on general organic chemistry principles.

A hypothetical synthetic approach could involve a base-catalyzed condensation reaction between dibenzyl ketone and an appropriate electrophile like diethyl oxalate, followed by oxidation.

Hypothetical Synthesis Step:

  • Reaction Setup: To a solution of dibenzyl ketone in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), a strong base (e.g., sodium hydride or lithium diisopropylamide) would be added at a reduced temperature (e.g., -78 °C).

  • Addition of Electrophile: A suitable electrophile, such as diethyl oxalate, would then be added dropwise to the reaction mixture.

  • Reaction Progression: The reaction would be allowed to warm to room temperature and stirred for a specified period, monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction would be quenched with a proton source (e.g., saturated ammonium chloride solution) and the organic product extracted with an appropriate solvent.

  • Purification: The crude product would be purified using techniques such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding any biological activity or interaction with signaling pathways for this compound. The trione moiety is a known reactive functional group and could potentially interact with biological nucleophiles, suggesting a possibility for biological activity, but this remains purely speculative without experimental evidence.

Conclusion

This compound (CAS 7003-69-2) represents a chemical entity for which there is a significant knowledge gap in the scientific literature. While its basic chemical identity is established, its synthesis, properties, and potential applications remain unexplored. The information provided herein is intended to summarize the current state of knowledge and to offer a general, hypothetical framework for future research into this compound. Any researcher or organization intending to work with this molecule should be prepared to conduct foundational research to establish its properties and potential utility.

Spectroscopic and Experimental Data for 3,5-Diphenylcyclopentane-1,2,4-trione: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenylcyclopentane-1,2,4-trione is a chemical compound with the molecular formula C₁₇H₁₂O₃ and a molecular weight of 264.28 g/mol .[1] Its structure, featuring a five-membered ring with three ketone groups and two phenyl substituents, makes it a potentially interesting building block in organic synthesis and medicinal chemistry. This technical guide aims to provide an in-depth overview of the available spectroscopic data (NMR, IR, MS) and experimental protocols for this compound. However, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of published experimental spectroscopic data for this compound.

While the compound is referenced as a reactant in the synthesis of more complex molecules, the primary literature detailing its own synthesis and characterization, including NMR, IR, and mass spectrometry data, is not readily accessible. Chemical databases confirm its identity with CAS number 7003-69-2 but do not provide experimental spectra.

This document will therefore summarize the available information and outline the general methodologies that would be employed for the spectroscopic analysis of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7003-69-2[1]
Molecular Formula C₁₇H₁₂O₃[1]
Molecular Weight 264.28 g/mol [1]

Spectroscopic Data (Anticipated)

While experimental data is not available, this section outlines the expected spectroscopic characteristics based on the known structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl rings and the cyclopentane ring. The aromatic protons would likely appear as multiplets in the range of δ 7.0-8.0 ppm. The signals for the protons at the 3- and 5-positions of the cyclopentane ring would be influenced by their stereochemical relationship and coupling to each other.

¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the cyclopentane ring. The three carbonyl carbons would likely appear in the downfield region of the spectrum, typically above 190 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of three ketone groups in a cyclic system, these bands would be expected in the region of 1700-1780 cm⁻¹. Additionally, characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic cyclopentane ring would be observed.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (264.28). Fragmentation would likely involve the loss of carbonyl groups and cleavage of the cyclopentane ring.

Experimental Protocols (General)

The following are general experimental protocols that would be used to obtain the spectroscopic data for this compound.

Synthesis

The synthesis of this compound would likely involve a cyclization reaction of a precursor containing the necessary phenyl and carbonyl functionalities. A potential synthetic pathway could be the base-catalyzed condensation of a 1,3-diphenyl-1,3-propanedione derivative with an appropriate C2 synthon.

Workflow for a Hypothetical Synthesis:

G ReactantA 1,3-Diphenyl-1,3-propanedione Derivative Reaction Condensation Reaction ReactantA->Reaction ReactantB C2 Synthon (e.g., Diethyl oxalate) ReactantB->Reaction Base Base (e.g., Sodium Ethoxide) Base->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: Hypothetical synthesis workflow for this compound.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of purified this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Standard pulse sequences would be used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence would be employed.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer would be used to record the spectrum.

  • Data Acquisition: The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) would be prepared.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) would be used.

  • Data Acquisition: The mass spectrum would be acquired in positive or negative ion mode, depending on the ionization method.

Conclusion

While this compound is a known chemical entity, there is a notable absence of publicly available, detailed experimental spectroscopic data (NMR, IR, MS) and synthetic protocols in the current scientific literature. This guide has provided an overview of the anticipated spectroscopic characteristics and general experimental methodologies that would be applied for the synthesis and characterization of this compound. Further research is required to isolate or synthesize this compound and perform the necessary spectroscopic analyses to fill this data gap, which would be of significant value to researchers in organic and medicinal chemistry.

References

The Rise of Cyclic Triketones: From Natural Allelochemicals to Potent Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Discovery, Synthesis, and Mechanism of Action of Cyclic Triketone Herbicides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of cyclic triketones as a class of herbicides represents a significant advancement in agricultural chemistry, stemming from astute observations of natural allelopathy. This technical guide provides an in-depth exploration of the history, synthesis, and mechanism of action of these compounds. It details the journey from the identification of leptospermone, a natural phytotoxin, to the development of highly effective synthetic analogues like mesotrione and sulcotrione. This paper includes detailed experimental protocols for key syntheses, comprehensive tables of quantitative data for comparative analysis, and visual diagrams of the core signaling pathway and synthetic workflows to provide a thorough resource for researchers in herbicide science and drug development.

Discovery and History: A Lesson from the Bottlebrush Tree

The story of triketone herbicides begins not in a laboratory, but in a garden. In 1977, chemists at Stauffer Chemical Company observed that very few weeds grew under a bottlebrush tree (Callistemon citrinus). This allelopathic phenomenon led to the isolation and identification of the responsible compound: leptospermone, a naturally occurring β-triketone. While leptospermone itself showed herbicidal activity, the application rates required were too high for commercial viability.

This discovery, however, provided a crucial lead. Researchers at Stauffer Chemical, and later at Imperial Chemical Industries (ICI) and Zeneca Agrochemicals (now Syngenta), embarked on an extensive synthetic program to create analogues of leptospermone. This research led to the discovery of the 2-benzoylcyclohexane-1,3-dione class of compounds, which demonstrated potent herbicidal properties.[1] Two of the most successful commercial products to emerge from this research are sulcotrione and mesotrione. Mesotrione, developed by Zeneca Agrochemicals under the code number ZA1296, was first marketed by Syngenta in 2001 and has become a leading selective herbicide for maize.[2]

While the primary modern application of cyclic triketones is in agriculture, the core chemical structure, 2-acyl-1,3-cyclohexanedione, was known in organic chemistry prior to the discovery of its herbicidal properties. These compounds were utilized as versatile intermediates in the synthesis of various polycyclic and heterocyclic systems.[3]

Mechanism of Action: Inhibition of HPPD

Cyclic triketone herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a key enzyme in the tyrosine catabolism pathway. In plants, this pathway is crucial for the biosynthesis of plastoquinone and α-tocopherol (a form of Vitamin E).[2]

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is itself a critical step in the biosynthesis of carotenoids. Carotenoids are pigments that protect chlorophyll from photooxidation. By inhibiting HPPD, triketone herbicides disrupt the production of plastoquinone, which in turn halts carotenoid biosynthesis.[2] Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the leaves in susceptible plants, followed by necrosis and death.

The selectivity of herbicides like mesotrione in crops such as maize is due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds.[2]

Signaling Pathway Diagram

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by cyclic triketones, leading to the disruption of carotenoid biosynthesis.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Multiple Steps PhytoeneDesaturase Phytoene Desaturase (PDS) Plastoquinone->PhytoeneDesaturase Cofactor for Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Triketones Cyclic Triketone Herbicides (e.g., Mesotrione) Triketones->HPPD Inhibition

HPPD Inhibition Pathway

Quantitative Data

The efficacy of triketone herbicides is determined by their ability to inhibit the HPPD enzyme and their physicochemical properties which influence their uptake, translocation, and metabolism.

Table 1: Physicochemical Properties of Mesotrione and Sulcotrione
PropertyMesotrioneSulcotrione
IUPAC Name 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
CAS Number 104206-82-899105-77-8
Molecular Formula C₁₄H₁₃NO₇SC₁₄H₁₃ClO₅S
Molecular Weight 339.32 g/mol 328.8 g/mol
pKa 3.123.13[4]
logP (octanol-water) 0.11 (unbuffered)-1.7 (at pH 7)[4]
Water Solubility (20°C) 2.2 g/L (pH 4.8), 15 g/L (pH 6.9)165 mg/L[5]
Melting Point 165.3 °C170 °C (degradation)[4]

Data for Mesotrione sourced from[6] unless otherwise cited. Data for Sulcotrione sourced from[7] unless otherwise cited.

Table 2: HPPD Inhibitory Activity of Various Triketone Herbicides
CompoundTarget OrganismIC₅₀ (µM)Reference
Mesotrione Arabidopsis thaliana0.252 - 0.350[8][9]
Sulcotrione Arabidopsis thaliana0.25[10][11]
Tembotrione Not SpecifiedPotent HPPD Inhibitor[12]
Compound B41 (Analog) Arabidopsis thaliana0.156[9]
Compound III-15 (Analog) Arabidopsis thaliana0.012[13]
Grandiflorone (Natural) Arabidopsis thaliana0.75[10]
Leptospermone (Natural) Not SpecifiedActive HPPD Inhibitor[10]

Experimental Protocols

The synthesis of herbicidal cyclic triketones typically involves the acylation of a 1,3-cyclohexanedione with a substituted benzoyl chloride, followed by a rearrangement of the resulting enol ester.

General Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of a 2-benzoyl-1,3-cyclohexanedione herbicide.

Synthesis_Workflow start Start Materials: - Substituted Benzoic Acid - 1,3-Cyclohexanedione step1 Step 1: Acyl Chloride Formation (e.g., with Thionyl Chloride) start->step1 step2 Step 2: Enol Ester Formation (Condensation with 1,3-Cyclohexanedione in the presence of a base) step1->step2 intermediate Intermediate: Enol Ester step2->intermediate step3 Step 3: Rearrangement (Cyanide or other catalyst) intermediate->step3 product Crude Product: 2-Benzoyl-1,3-cyclohexanedione step3->product step4 Step 4: Purification (Acidification, Extraction, Recrystallization) product->step4 final_product Final Product: Pure Cyclic Triketone step4->final_product

General Synthetic Workflow
Protocol 1: Synthesis of 2-(2-nitro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione (Mesotrione)

This protocol is a composite based on procedures described in various patents.[1][14][15]

Step 1: Formation of 2-nitro-4-methylsulfonylbenzoyl chloride

  • To a suitable reaction vessel equipped with a reflux condenser and stirrer, add 2-nitro-4-methylsulfonylbenzoic acid (1.0 eq) and a solvent such as dichloromethane or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.1 - 1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 40-70°C) and maintain for 2-8 hours, monitoring the reaction by a suitable method (e.g., TLC or HPLC) until the starting acid is consumed.

  • After completion, cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-nitro-4-methylsulfonylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Condensation and Rearrangement to form Mesotrione

  • In a separate reaction vessel, dissolve 1,3-cyclohexanedione (1.0-1.1 eq) in a solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add a base, such as triethylamine (2.0-2.2 eq), to the solution while maintaining the temperature.

  • Add the crude 2-nitro-4-methylsulfonylbenzoyl chloride from Step 1, dissolved in a minimal amount of the reaction solvent, dropwise to the cooled solution of 1,3-cyclohexanedione and base. The enol ester intermediate is formed in situ.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • To initiate the rearrangement, add a catalytic amount of a cyanide source (e.g., acetone cyanohydrin or sodium cyanide) or another suitable catalyst like 4-dimethylaminopyridine (DMAP).[14]

  • Stir the reaction mixture at room temperature for 5-10 hours until the rearrangement is complete (monitored by HPLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 2N HCl) to a pH of 1-2.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude mesotrione.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure mesotrione as a pale yellow solid.

Protocol 2: Synthesis of 2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione (Sulcotrione)

This protocol is analogous to the synthesis of mesotrione, starting from 2-chloro-4-(methylsulfonyl)benzoic acid.

Step 1: Formation of 2-chloro-4-(methylsulfonyl)benzoyl chloride

  • React 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq) with thionyl chloride (1.1-1.5 eq) in an inert solvent with a catalytic amount of DMF, similar to the procedure for mesotrione.

  • Heat to reflux until the reaction is complete.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Condensation and Rearrangement to form Sulcotrione

  • In a separate vessel, prepare a solution of 1,3-cyclohexanedione (1.0-1.1 eq) and a base like triethylamine (2.0-2.2 eq) in a solvent such as acetonitrile at 0-10°C.

  • Slowly add the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride to this solution.

  • After formation of the enol ester, add a rearrangement catalyst (e.g., acetone cyanohydrin).

  • Stir at room temperature until the reaction is complete.

  • Work-up the reaction by acidifying, extracting with an organic solvent, washing, and drying.

  • Purify the crude product by recrystallization to yield pure sulcotrione.

Conclusion and Future Outlook

The discovery of cyclic triketones as HPPD inhibitors is a prime example of successful natural product-inspired drug discovery. The journey from observing the allelopathic effects of the bottlebrush tree to the development of highly selective and effective herbicides like mesotrione and sulcotrione has provided agriculture with a valuable tool for weed management. The detailed understanding of their mechanism of action, synthesis, and structure-activity relationships continues to drive the development of new analogues with improved efficacy, broader weed spectrums, and enhanced crop safety.[13] The core triketone scaffold remains a promising platform for the design of new bioactive molecules, not only in agriculture but potentially in other fields where HPPD inhibition may be of therapeutic interest.

References

Theoretical Insights into Cyclopentanetrione Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanetrione and its derivatives represent a class of compounds with significant potential in materials science and drug discovery. Their unique electronic and structural properties, largely governed by keto-enol tautomerism and substituent effects, make them fascinating subjects for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies on cyclopentanetrione derivatives, with a focus on their electronic structure, stability, and potential applications. We delve into the computational methodologies employed to unravel the properties of these molecules, present key quantitative data from various studies, and outline experimental protocols for their synthesis. Furthermore, this guide visualizes the fundamental tautomeric equilibria and synthetic pathways using Graphviz diagrams, offering a clear and concise summary of the current state of research in this field.

Introduction

Cyclopentanetriones are five-membered ring structures containing three ketone groups. The inherent strain and electronic interactions within this cyclic system give rise to a rich chemistry, characterized by a propensity for enolization and the formation of various tautomers. The most prominent derivative, 4,5-dihydroxycyclopent-4-ene-1,2,3-trione, commonly known as croconic acid, has garnered considerable attention for its ferroelectric properties and potential applications in organic electronics.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships that govern the behavior of these fascinating molecules. This guide aims to consolidate the theoretical findings on cyclopentanetrione derivatives to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development.

Computational Methodologies

The theoretical investigation of cyclopentanetrione derivatives heavily relies on quantum chemical calculations to predict their geometric, electronic, and thermodynamic properties.

Density Functional Theory (DFT)

DFT has emerged as the workhorse for studying cyclopentanetrione derivatives due to its favorable balance of accuracy and computational cost. Various functionals and basis sets are employed depending on the specific properties of interest.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimizations and electronic structure calculations of organic molecules, including cyclopentanone-based chalcones.[2][3] For croconic acid derivatives, the RB3LYP functional has been utilized to determine electronic properties like HOMO and LUMO energy levels.

  • Basis Sets: The 6-311+G(d,p) and cc-pVDZ basis sets are commonly paired with the aforementioned functionals to provide a robust description of the electronic structure and geometry of these systems.[2][3]

Experimental Protocol: DFT Calculation of a Cyclopentanetrione Derivative

  • Structure Input: The initial molecular geometry of the cyclopentanetrione derivative is constructed using software such as GaussView.

  • Computational Method Selection: The calculation is set up in a quantum chemistry software package like Gaussian. The B3LYP functional with the 6-311+G(d,p) basis set is selected for geometry optimization and frequency calculations.

  • Solvation Model: If studying the molecule in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) is employed to account for solvent effects.

  • Job Submission and Analysis: The calculation is run on a high-performance computing cluster. Upon completion, the output file is analyzed to extract optimized geometries, energies, vibrational frequencies, and electronic properties.

Tautomerism in Cyclopentanetrione

A key feature of cyclopentanetrione is its ability to exist in multiple tautomeric forms. The equilibrium between the tri-keto form and its various enol tautomers is crucial in determining the molecule's reactivity and physical properties. The most stable tautomer is often the di-enol form, 4,5-dihydroxycyclopent-4-ene-1,2,3-trione (croconic acid), due to the stabilization afforded by the conjugated π-system and intramolecular hydrogen bonding.

Tautomerism Cyclopentane-1,2,3-trione Cyclopentane-1,2,3-trione 4-Hydroxycyclopent-4-ene-1,2,3-trione 4-Hydroxycyclopent-4-ene-1,2,3-trione Cyclopentane-1,2,3-trione->4-Hydroxycyclopent-4-ene-1,2,3-trione Enolization 4,5-Dihydroxycyclopent-4-ene-1,2,3-trione\n(Croconic Acid) 4,5-Dihydroxycyclopent-4-ene-1,2,3-trione (Croconic Acid) 4-Hydroxycyclopent-4-ene-1,2,3-trione->4,5-Dihydroxycyclopent-4-ene-1,2,3-trione\n(Croconic Acid) Enolization

Caption: Tautomeric equilibria of cyclopentanetrione.

Theoretical calculations have shown that the relative energies of the tautomers are sensitive to substituent effects and the surrounding environment (gas phase vs. solvent).

Electronic Properties of Croconic Acid Derivatives

Croconic acid and its derivatives are of particular interest due to their electronic properties, which make them suitable for applications in organic electronics. DFT calculations have been employed to determine key electronic parameters.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Computational MethodReference
Croconaine CR2a-4.71-3.990.72RB3LYP/6-311+G(d,p)
Croconaine CR2b-4.66-3.910.75RB3LYP/6-311+G(d,p)

Table 1: Calculated Electronic Properties of Croconic Acid Derivatives.

The small band gaps observed in these derivatives are indicative of their potential as semiconductor materials.

Synthesis of Cyclopentanetrione Derivatives

While theoretical studies provide invaluable insights, the synthesis of these compounds is essential for experimental validation and application. A common synthetic route to cyclopentanone-based chalcones, which can be precursors to more complex cyclopentanetrione derivatives, involves a base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Cyclopentanone-Based Chalcone [2]

  • Preparation of the Base Solution: Dissolve sodium hydroxide (2.0 g) in absolute ethanol (10 ml).

  • Reaction Setup: In a round-bottom flask, combine the ethanolic NaOH solution with cyclopentanone (7.5 mmol) in absolute ethanol (15 ml) and stir the mixture.

  • Addition of Aldehyde: Slowly add the desired substituted benzaldehyde (15 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction and Workup: Continue stirring until the reaction mixture thickens and a solid precipitate forms.

  • Purification: Filter the solid product, wash it with ethanol, and recrystallize from a suitable solvent like ethanol or acetone to obtain the pure chalcone derivative.

Synthesis cluster_reactants Reactants cluster_conditions Conditions Cyclopentanone Cyclopentanone Product Cyclopentanone-based Chalcone Cyclopentanone->Product Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Product NaOH, Ethanol NaOH, Ethanol NaOH, Ethanol->Product Room Temperature Room Temperature Room Temperature->Product DrugDiscovery Library of\nCyclopentanetrione\nDerivatives Library of Cyclopentanetrione Derivatives Molecular Docking Molecular Docking Library of\nCyclopentanetrione\nDerivatives->Molecular Docking Target Protein\n(e.g., 11β-HSD1) Target Protein (e.g., 11β-HSD1) Target Protein\n(e.g., 11β-HSD1)->Molecular Docking Binding Affinity\nPrediction Binding Affinity Prediction Molecular Docking->Binding Affinity\nPrediction Lead Compound\nIdentification Lead Compound Identification Binding Affinity\nPrediction->Lead Compound\nIdentification

References

The Enigmatic Core: A Technical Guide to the Potential Biological Activity of Diphenylcyclopentanetriones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenylcyclopentanetriones represent a class of organic molecules with a largely unexplored potential in the realm of therapeutic development. While direct research on this specific chemical scaffold is limited, the broader family of cyclopentenediones has demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This technical guide aims to provide a comprehensive overview of the known biological activities of structurally related compounds, offering a foundational framework for future research into diphenylcyclopentanetriones. By presenting available quantitative data, detailed experimental protocols for relevant biological assays, and postulated signaling pathways, this document serves as a critical resource for researchers seeking to unlock the therapeutic promise of this intriguing chemical class.

Introduction

The cyclopentenedione (CPD) skeleton is a recurring motif in a variety of natural products derived from plants, fungi, and bacteria.[1] These compounds have garnered significant attention for their diverse biological activities, which include cytostatic, anti-inflammatory, and enzyme inhibitory properties.[1] The addition of diphenyl functionalities to the cyclopentanetrione core presents a unique chemical scaffold with the potential for novel biological interactions and therapeutic applications. However, a review of the current scientific literature reveals a scarcity of studies focused specifically on diphenylcyclopentanetriones.

This guide will, therefore, extrapolate from the known biological activities of closely related compounds to provide a predictive framework for the potential therapeutic applications of diphenylcyclopentanetriones. We will delve into the anticancer, anti-inflammatory, and antioxidant potential of these molecules, supported by data from analogous chemical structures.

Potential Biological Activities

Anticancer Activity

While no direct studies on the anticancer activity of diphenylcyclopentanetriones were identified, derivatives of cyclopenta[b]quinoline-1,8-dione, which share a cyclopentane ring structure, have been synthesized and evaluated for their cytotoxic effects. The majority of these compounds exhibited weak cytotoxic effects against various cancer cell lines, with IC50 values often exceeding 50 or 100 µM.[1] For instance, one of the more potent synthesized compounds, 9-(3-Bromo-phenyl)-4-phenyl-2, 3, 5, 6, 7, 9-hexahydro-4H-cyclopenta [b] quinoline-1, 8-dione, showed IC30 values of 82 µM and 24.4 µM in Raji and HeLa cell lines, respectively.[1]

Table 1: Cytotoxicity of Selected Cyclopenta[b]quinoline-1,8-dione Derivatives [1]

CompoundCell LineIC30 (µM)
9-(3-Bromo-phenyl)-4-phenyl-2, 3, 5, 6, 7, 9-hexahydro-4H-cyclopenta [b] quinoline-1, 8-dioneRaji82
9-(3-Bromo-phenyl)-4-phenyl-2, 3, 5, 6, 7, 9-hexahydro-4H-cyclopenta [b] quinoline-1, 8-dioneHeLa24.4

Note: The provided data represents the concentration required for 30% inhibition (IC30), as the IC50 values were generally high, indicating weak activity.

The mechanism of anticancer action for cyclopentenedione-containing compounds is thought to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory properties of cyclopentenone prostaglandins provide a strong rationale for investigating diphenylcyclopentanetriones for similar activities. These prostaglandins are known to inhibit the IκB kinase (IKK) complex, which is a critical activator of the NF-κB signaling pathway.[2] NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes. By inhibiting IKK, cyclopentenone prostaglandins effectively suppress the activation of NF-κB and the subsequent inflammatory cascade.[2] It is plausible that diphenylcyclopentanetriones could exert anti-inflammatory effects through a similar mechanism.

Plant-derived compounds containing related structural motifs have also been shown to suppress key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).[3]

Antioxidant Activity

Many natural and synthetic compounds containing dione structures exhibit antioxidant properties. The antioxidant capacity is often attributed to their ability to scavenge free radicals and chelate metal ions. While specific data for diphenylcyclopentanetriones is unavailable, the general class of cyclopentenediones has been explored for such activities.[1]

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential for evaluating the biological activity of novel diphenylcyclopentanetrione compounds.

Synthesis of Diphenylcyclopentanetriones

Due to the lack of specific literature, a general synthetic approach for related cyclopentenediones is provided.

Reaction Scheme: A common method for the synthesis of the cyclopent-4-ene-1,3-dione skeleton involves a multi-step process that can be adapted for diphenyl-substituted analogs.[4] A potential route could involve the condensation of a diphenyl-substituted diketone with an appropriate three-carbon building block, followed by cyclization and oxidation to yield the desired trione.

General Procedure:

  • Starting Materials: Select appropriate diphenyl-substituted precursors.

  • Condensation Reaction: React the precursors in a suitable solvent (e.g., ethanol, methanol) in the presence of a base catalyst (e.g., sodium hydroxide, potassium carbonate).

  • Cyclization: Heat the reaction mixture to facilitate intramolecular cyclization.

  • Oxidation: Employ a suitable oxidizing agent (e.g., manganese dioxide) to form the trione.

  • Purification: Purify the final product using techniques such as column chromatography and recrystallization.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods like 1H NMR, 13C NMR, IR, and mass spectrometry.

Synthesis_Workflow Start Starting Materials (Diphenyl-substituted precursors) Step1 Condensation Reaction (Base catalyst, Solvent) Start->Step1 Step2 Cyclization (Heating) Step1->Step2 Step3 Oxidation (Oxidizing agent) Step2->Step3 Step4 Purification (Chromatography, Recrystallization) Step3->Step4 End Characterization (NMR, IR, MS) Step4->End

Caption: Generalized workflow for the synthesis of diphenylcyclopentanetriones.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diphenylcyclopentanetrione compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Plate Cancer Cells Step1 Treat with Compounds Start->Step1 Step2 Add MTT Solution Step1->Step2 Step3 Solubilize Formazan Step2->Step3 End Measure Absorbance & Calculate IC50 Step3->End

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (NF-κB Reporter Assay)

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.

Procedure:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the diphenylcyclopentanetrione compounds for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for an additional 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

NFkB_Assay_Workflow Start Transfect Cells with Reporter Plasmid Step1 Treat with Compounds Start->Step1 Step2 Add Inflammatory Stimulus Step1->Step2 Step3 Measure Luciferase Activity Step2->Step3 End Analyze NF-κB Inhibition Step3->End

Caption: Workflow for the NF-κB reporter assay.

Antioxidant Assay (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing its decolorization from purple to yellow. The change in absorbance is proportional to the radical scavenging activity of the compound.

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Compound Dilutions: Prepare a series of dilutions of the diphenylcyclopentanetrione compounds in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, mix the compound dilutions with the DPPH solution. Include a control with only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow Start Prepare DPPH Solution & Compound Dilutions Step1 Mix and Incubate Start->Step1 Step2 Measure Absorbance Step1->Step2 End Calculate Scavenging Activity & EC50 Step2->End

Caption: Workflow for the DPPH radical scavenging assay.

Postulated Signaling Pathways

Based on the known mechanisms of related compounds, the following signaling pathways are postulated as potential targets for diphenylcyclopentanetriones.

NF-κB Signaling Pathway in Inflammation

Diphenylcyclopentanetriones may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DPCT Diphenylcyclopentanetrione DPCT->IKK Inhibition IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB Degradation of IκBα DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Postulated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway in Cancer

Diphenylcyclopentanetriones could potentially modulate the MAPK signaling cascade, which is frequently dysregulated in cancer. Inhibition of key kinases in this pathway, such as ERK, JNK, and p38, could lead to decreased cell proliferation and increased apoptosis.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival TranscriptionFactors->CellResponse DPCT Diphenylcyclopentanetrione DPCT->RAF Inhibition? DPCT->MEK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

The diphenylcyclopentanetrione scaffold remains a frontier in medicinal chemistry with significant, yet largely unproven, therapeutic potential. Extrapolation from the biological activities of related cyclopentenediones suggests that these compounds may possess valuable anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a foundational roadmap for researchers by outlining established experimental protocols and postulating key signaling pathways that may be involved in their mechanism of action.

Future research should focus on the systematic synthesis and biological evaluation of a library of diphenylcyclopentanetrione derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern their biological activity and in optimizing lead compounds. Furthermore, detailed mechanistic studies are required to validate the involvement of the NF-κB, MAPK, and other relevant signaling pathways. The exploration of this chemical space holds the promise of discovering novel therapeutic agents for a range of human diseases.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential outcomes related to the thermal stability and decomposition of 3,5-Diphenylcyclopentane-1,2,4-trione. In the absence of specific literature data for this compound, this document outlines the established experimental protocols, expected data presentation, and plausible decomposition pathways based on the analysis of analogous cyclic ketones and triones. The guide is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this and similar molecules, offering a framework for experimental design, data interpretation, and mechanistic investigation.

Introduction

This compound is a complex cyclic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermal stability is paramount for safe handling, storage, formulation, and for predicting its behavior in various chemical processes. Thermal decomposition can lead to loss of active compound, formation of potentially reactive or toxic byproducts, and can influence reaction pathways. This guide details the standard analytical techniques and theoretical considerations for a comprehensive thermal stability assessment.

Experimental Protocols for Thermal Analysis

The thermal stability of an organic compound like this compound is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide quantitative data on mass changes and heat flow as a function of temperature.[2]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.[1]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition.[1]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the expected melting and decomposition temperatures.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

    • Identify the onset of decomposition, which often appears as a broad endothermic or exothermic event following the melting peak.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

  • Instrumentation: Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[3]

  • Experimental Conditions: Perform a TGA experiment as described in section 2.1.

  • Data Acquisition: Simultaneously record the mass loss from the TGA and the mass spectrum or IR spectrum of the evolved gases.

  • Data Analysis: Correlate the evolution of specific gaseous fragments with the mass loss steps observed in the TGA curve to elucidate the decomposition mechanism.

Data Presentation

Quantitative data obtained from thermal analysis should be summarized in a clear and concise tabular format for easy comparison and interpretation.

ParameterSymbolValueUnitsMethod
Melting PointTm[Hypothetical Value]°CDSC
Enthalpy of FusionΔHfus[Hypothetical Value]J/gDSC
Onset of DecompositionTonset[Hypothetical Value]°CTGA
Temperature of Max. Decomposition RateTmax[Hypothetical Value]°CTGA (DTG)
Residual Mass at 600 °C[Hypothetical Value]%TGA

Visualization of Experimental Workflow and Decomposition Pathway

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a plausible decomposition pathway for this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA->EGA Evolved Gases Stability Thermal Stability Profile (Tonset, Tmax) TGA->Stability Thermal_Events Thermal Events (Tm, ΔHfus) DSC->Thermal_Events Decomposition_Products Identification of Decomposition Products EGA->Decomposition_Products Mechanism Postulation of Decomposition Pathway Stability->Mechanism Decomposition_Products->Mechanism Decomposition_Pathway Start This compound Intermediate1 Initial Ring Opening (Norrish Type I Cleavage) Start->Intermediate1 Heat (Δ) Intermediate2 Decarbonylation Intermediate1->Intermediate2 Product1 Carbon Monoxide (CO) Intermediate2->Product1 Product2 Diphenyl substituted fragments Intermediate2->Product2 Product3 Further fragmentation products Product2->Product3 Higher Temp.

References

An In-depth Technical Guide on the Crystal Structure of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, the crystal structure of 3,5-Diphenylcyclopentane-1,2,4-trione has not been experimentally determined and reported in publicly accessible crystallographic databases. Consequently, this guide provides a comprehensive framework based on established methodologies for the synthesis, crystallization, and structural analysis of analogous compounds. The experimental protocols detailed herein are generalized and would necessitate optimization for this specific molecule.

Introduction

Cyclopentanetrione derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. The core cyclopentane-1,2,4-trione scaffold serves as a versatile template for the synthesis of diverse molecular architectures. The introduction of phenyl substituents at the 3 and 5 positions is anticipated to significantly influence the molecule's steric and electronic properties, which in turn could modulate its biological activity. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide outlines the essential experimental and computational workflows for determining the crystal structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting experimental studies.

PropertyValueSource
CAS Number 7003-69-2ChemicalBook[1]
Molecular Formula C₁₇H₁₂O₃ChemicalBook[1]
Molecular Weight 264.28 g/mol ChemicalBook[1]
Canonical SMILES C1=CC=C(C=C1)C2C(=O)C(=O)C(C2=O)C3=CC=CC=C3PubChem

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, purification, crystallization, and X-ray diffraction analysis.

Proposed Synthesis

Reaction Scheme: A possible synthetic route could involve the base-catalyzed condensation of a β-keto ester with a substituted aldehyde, followed by cyclization and oxidation.

Materials:

  • Substituted benzaldehyde

  • Ethyl acetoacetate or a similar active methylene compound

  • Base catalyst (e.g., sodium ethoxide, piperidine)

  • Oxidizing agent (e.g., selenium dioxide)

  • Appropriate solvents (e.g., ethanol, dioxane)

Procedure:

  • Condensation: To a solution of the active methylene compound in a suitable solvent, add the base catalyst and the substituted benzaldehyde. The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate product is then treated with an acid or heated to induce cyclization to the cyclopentanedione ring system.

  • Oxidation: The resulting cyclopentanedione is oxidized to the desired trione using an appropriate oxidizing agent.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient). The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step. Several techniques can be employed, and the optimal method must be determined empirically.

General Considerations:

  • Purity: The compound must be of high purity (>98%).

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. A good solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling.[2][3] Common solvents for organic molecules include ethanol, methanol, acetone, ethyl acetate, and toluene. Solvent pairs (a "good" solvent and a "poor" solvent) can also be effective.[2]

  • Nucleation and Growth: Crystal growth should be slow to allow the formation of large, well-ordered crystals. This can be achieved by slow cooling, slow evaporation of the solvent, or vapor diffusion.[4][5]

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[5]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

    • Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer may promote crystallization.[5]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[4]

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Predicted Crystallographic Data

In the absence of experimental data, computational methods can be employed to predict the crystal structure. Crystal structure prediction (CSP) is a challenging field, but modern algorithms can provide valuable insights into the likely packing arrangements of molecules in the solid state.[6]

The predicted data in Table 2 is hypothetical and serves as an example of the type of information that would be obtained from a successful crystal structure determination.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1290
Z 4
Calculated Density (g/cm³) 1.36
R-factor (%) < 5

Potential Biological Significance

While the biological activity of this compound has not been reported, the broader class of cyclopentenediones has been shown to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[7][8] The presence of the phenyl rings in the target molecule may enhance its lipophilicity and potential for π-π stacking interactions with biological targets, making it a compound of interest for further investigation in drug discovery programs.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction start Starting Materials reaction Chemical Reaction start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization pure_compound Pure Compound characterization->pure_compound solvent_screening Solvent Screening pure_compound->solvent_screening crystal_growth Crystal Growth solvent_screening->crystal_growth single_crystal Single Crystal crystal_growth->single_crystal data_collection Data Collection single_crystal->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement crystal_structure Crystal Structure Data refinement->crystal_structure

Experimental Workflow for Crystal Structure Determination.

Conclusion

This technical guide provides a comprehensive overview of the necessary steps to determine the crystal structure of this compound. Although experimental data is currently unavailable, the outlined protocols for synthesis, crystallization, and X-ray diffraction, based on established chemical principles, offer a clear roadmap for researchers. The elucidation of this crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its chemical properties and providing a solid foundation for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diphenylcyclopentane-1,2,4-trione is a complex cyclic tricarbonyl compound with significant potential in synthetic chemistry and drug development. Understanding its electronic landscape, specifically the localization of electrophilic and nucleophilic sites, is paramount for predicting its reactivity and designing novel molecular entities. This guide provides a detailed analysis of these reactive centers, drawing upon established principles of organic chemistry and data from analogous structures. Due to the limited availability of direct experimental and computational data for this specific molecule, this paper presents a theoretical framework for its reactivity.

Introduction

Cyclic polycarbonyl compounds are a versatile class of molecules that serve as crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials. Their reactivity is governed by the number and arrangement of the carbonyl groups within the ring system. This compound, with its three carbonyl functionalities and two phenyl substituents, presents a particularly interesting case for studying the interplay of electronic effects and steric hindrance. The phenyl groups, through their inductive and resonance effects, are expected to modulate the reactivity of the cyclopentane core, influencing the electrophilicity of the carbonyl carbons and the acidity of the alpha-hydrogens.

Predicted Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the polarization of its carbonyl groups and the potential for enolate formation.

Electrophilic Sites

The primary electrophilic centers in this compound are the carbon atoms of the three carbonyl groups (C1, C2, and C4). The high electronegativity of the oxygen atoms leads to a significant partial positive charge on these carbons, making them susceptible to attack by nucleophiles.

The relative electrophilicity of these three carbonyl carbons is influenced by the adjacent phenyl groups and the overall electronic structure of the ring. It is reasonable to predict that the C2 and C4 carbonyls will exhibit different reactivities compared to the C1 carbonyl due to their proximity to the phenyl-substituted carbons.

Table 1: Predicted Electrophilic Sites of this compound

SiteCarbon AtomRationaleExpected Reactivity
1C1Standard carbonyl carbon.Susceptible to nucleophilic attack.
2C2Vicinal to a phenyl-substituted carbon. Electronic effects from the phenyl group may influence reactivity.Susceptible to nucleophilic attack, reactivity may be modulated.
3C4Vicinal to a phenyl-substituted carbon. Electronic effects from the phenyl group may influence reactivity.Susceptible to nucleophilic attack, reactivity may be modulated.
Nucleophilic Sites

Nucleophilic character in this compound can arise from the formation of enolates. The protons on the carbons alpha to the carbonyl groups (C3 and C5) are acidic and can be abstracted by a base to form a resonance-stabilized enolate ion.

The negative charge of the enolate is delocalized over the carbon and oxygen atoms, but reactions with electrophiles typically occur at the alpha-carbon. The presence of two electron-withdrawing carbonyl groups flanking the C3 and C5 positions significantly increases the acidity of the protons at these sites, facilitating enolate formation. The phenyl groups at these positions will also influence the stability and reactivity of the corresponding enolates.

Table 2: Predicted Nucleophilic Sites of this compound (via Enolate Formation)

SiteCarbon AtomRationaleExpected Reactivity
1C3Alpha to two carbonyl groups (C2 and C4). The proton at this position is acidic.Can act as a nucleophile upon deprotonation to form an enolate.
2C5Alpha to two carbonyl groups (C1 and C4). The proton at this position is acidic.Can act as a nucleophile upon deprotonation to form an enolate.

Proposed Signaling Pathway for Reactivity

The following diagram illustrates the general reactivity pathways of this compound with electrophiles and nucleophiles.

G cluster_0 Reactivity of this compound cluster_1 Electrophilic Nature cluster_2 Nucleophilic Nature (via Enolate) Molecule This compound Base Base Molecule->Base C1 C1 Carbonyl C2 C2 Carbonyl C4 C4 Carbonyl Enolate Enolate Intermediate Base->Enolate Deprotonation at C3/C5 C3 C3 (α-carbon) Enolate->C3 C5 C5 (α-carbon) Enolate->C5 Electrophile Electrophile (E+) C3->Electrophile Attack C5->Electrophile Attack Nucleophile Nucleophile (Nu-) Nucleophile->C1 Attack Nucleophile->C2 Attack Nucleophile->C4 Attack

Caption: Predicted reactivity pathways of this compound.

Proposed Experimental Protocol: Synthesis of this compound

Materials
  • 1,3-Diphenylacetone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)

Procedure
  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of 1,3-diphenylacetone in anhydrous ethanol dropwise with stirring.

  • Addition of Diethyl Oxalate: Following the addition of the ketone, add diethyl oxalate dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Experimental Workflow Diagram

G cluster_0 Synthesis Workflow A Prepare Sodium Ethoxide Solution B Add 1,3-Diphenylacetone A->B Step 1 C Add Diethyl Oxalate B->C Step 2 D Reflux Reaction Mixture C->D Step 3 E Acidic Work-up D->E Step 4 F Isolate & Purify Product E->F Step 5 G Characterize Product (NMR, IR, MS) F->G Step 6

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This technical guide provides a theoretical framework for understanding the electrophilic and nucleophilic sites of this compound. The carbonyl carbons are identified as the primary electrophilic centers, while the alpha-carbons (C3 and C5) are predicted to be the nucleophilic sites upon enolate formation. A plausible synthetic route has been proposed to facilitate further experimental investigation of this intriguing molecule. The insights presented here are intended to guide researchers in the rational design of reactions and the development of novel compounds based on the this compound scaffold. Further computational and experimental studies are warranted to validate and expand upon the predictions made in this guide.

An In-depth Technical Guide to the Chemistry of Cyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,2,4-trione, a five-membered ring structure containing three ketone functionalities, represents a core scaffold with significant potential in synthetic chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and natural product analogs. The arrangement of the carbonyl groups allows for a diverse array of chemical transformations, making it an attractive target for methodological development. In the realm of medicinal chemistry, the cyclopentane framework is a common motif in biologically active molecules, and the introduction of the trione functionality offers multiple points for derivatization to modulate pharmacological properties. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of cyclopentane-1,2,4-trione, with a focus on its relevance to researchers in the field of drug development.

Synthesis of Cyclopentane-1,2,4-trione and its Derivatives

The synthesis of the cyclopentane-1,2,4-trione core and its substituted analogs can be achieved through several synthetic strategies. A common approach involves the cyclization of linear precursors, often leveraging well-established organic reactions.

Dieckmann Condensation Approach

A plausible and historically significant method for the construction of the five-membered ring is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for forming five- and six-membered rings.[1][2][3] For the synthesis of a cyclopentanetrione precursor, a suitably substituted pentanedioate derivative would be the starting material.

A detailed, analogous procedure for the synthesis of the closely related 2-methylcyclopentane-1,3,5-trione hydrate provides a valuable blueprint for accessing the cyclopentanetrione scaffold. This multi-step synthesis starts with the condensation of a ketone (in this case, 2-butanone) with diethyl oxalate, followed by hydrolysis and decarboxylation to yield the trione.[4]

Hypothetical Synthesis of Cyclopentane-1,3,5-trione (a precursor to Cyclopentane-1,2,4-trione):

A potential pathway to the unsubstituted cyclopentane-1,3,5-trione could involve a similar condensation using acetone instead of 2-butanone. The subsequent oxidation of the 3- and 5-positions would be required to achieve the target 1,2,4-trione.

Below is a generalized workflow for this type of synthesis:

Synthesis_Workflow Start Starting Materials (e.g., Acetone, Diethyl Oxalate) Condensation Base-catalyzed Condensation Start->Condensation Cyclization Intramolecular Cyclization (Dieckmann-type) Condensation->Cyclization Hydrolysis Hydrolysis & Decarboxylation Cyclization->Hydrolysis Precursor Cyclopentane-1,3,5-trione (Precursor) Hydrolysis->Precursor Oxidation Selective Oxidation Precursor->Oxidation FinalProduct Cyclopentane-1,2,4-trione Oxidation->FinalProduct

Caption: Generalized synthetic workflow for cyclopentane-1,2,4-trione.

Experimental Protocol: Synthesis of 2-Methylcyclopentane-1,3,5-trione Hydrate[4]

This detailed procedure for a methylated analog serves as a practical guide for the synthesis of the core cyclopentanetrione ring system.

Step A: 2-Methyl-4-ethoxalylcyclopentane-1,3,5-trione

  • Prepare a solution of sodium ethoxide by adding 69.0 g (3 moles) of sodium to 950 ml of absolute ethanol in a 2-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel.

  • Cool the solution to 0–5 °C in an ice bath.

  • Add a cold mixture (5–15 °C) of 108 g (1.50 moles) of freshly distilled 2-butanone and 482 g (3.30 moles) of diethyl oxalate gradually over 30 minutes with stirring.

  • Allow the mixture to warm to room temperature, then heat under reflux for 30 minutes.

  • Cool the mixture to 0 °C and decompose by adding 165 ml of sulfuric acid (1:1 by volume).

  • Filter the sodium sulfate and concentrate the filtrate by evaporation at room temperature.

  • Collect the crystallized product by filtration, wash with ice-cold water, and air dry.

    • Yield: 180–200 g (53–59%)

    • Melting Point (crude): 120–130 °C

    • Melting Point (recrystallized from ethyl acetate): 160–162 °C

Step B: 2-Methylcyclopentane-1,3,5-trione Hydrate

  • Heat a mixture of 200 g (0.89 mole) of the keto ester from Step A, 910 ml of water, and 100 ml of 85% phosphoric acid under reflux for 4 hours.

  • Cool the mixture in an ice-salt bath to -5 °C to precipitate the trione mixed with oxalic acid.

  • Collect the solid by filtration and dry under reduced pressure.

  • Extract the dried material with boiling ether to separate the trione from oxalic acid.

  • Extract the original aqueous filtrate with ether.

  • Combine the ether extracts and remove the solvent by distillation.

  • Crystallize the crude trione from hot water.

    • Yield: 95–105 g (74–82%)

    • Melting Point: 70–74 °C (once crystallized), 77–78 °C (recrystallized with Norit)

Compound Starting Materials Key Reagents Yield Melting Point (°C) Reference
2-Methyl-4-ethoxalylcyclopentane-1,3,5-trione2-Butanone, Diethyl oxalateSodium ethoxide, Sulfuric acid53–59%120–130 (crude)[4]
2-Methylcyclopentane-1,3,5-trione hydrate2-Methyl-4-ethoxalylcyclopentane-1,3,5-trionePhosphoric acid74–82%70–74[4]

Chemical Reactivity

The reactivity of cyclopentane-1,2,4-trione is dominated by the presence of its three carbonyl groups. These groups can act as electrophilic centers for nucleophilic attack and the adjacent α-protons can be deprotonated to form enolates, which can then act as nucleophiles. The close proximity of the carbonyl groups can also lead to unique reactivity, such as the formation of hydrates or hemiacetals in the presence of water or alcohols.

Reactions with Nucleophiles

The carbonyl carbons of cyclopentane-1,2,4-trione are susceptible to attack by a variety of nucleophiles. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing a route to a diverse range of derivatives.

Nucleophilic_Addition Trione Cyclopentane-1,2,4-trione AdditionProduct Adduct Trione->AdditionProduct Nucleophile Nucleophile (Nu⁻) Nucleophile->Trione Nucleophilic Attack FurtherReaction Further Reactions (e.g., Dehydration, Cyclization) AdditionProduct->FurtherReaction

Caption: General scheme of nucleophilic addition to cyclopentane-1,2,4-trione.

Enolate Formation and Subsequent Reactions

The protons alpha to the carbonyl groups are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, including alkylation, acylation, and aldol-type condensations. The regioselectivity of enolate formation will be influenced by the substitution pattern on the cyclopentane ring.

Biological Activity and Drug Development Potential

While specific biological data for cyclopentane-1,2,4-trione is limited in publicly available literature, the broader class of cyclopentane derivatives has shown significant promise in drug development.[5] The cyclopentane scaffold is present in numerous natural products and synthetic drugs, valued for its conformational properties that can influence binding to biological targets.

The trione functionality offers multiple handles for chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. For instance, cyclopentane-based analogs of the antibiotic muraymycin have been synthesized and evaluated for their ability to target MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[5] While these initial analogs were less potent than the natural product, they provide a foundation for further structure-activity relationship (SAR) studies.[5]

The development of novel cyclopentane derivatives as inhibitors of steroid-metabolizing enzymes also highlights the potential of this scaffold in anticancer drug discovery.[6]

Drug_Development_Logic CoreScaffold Cyclopentane-1,2,4-trione Core Scaffold Derivatization Chemical Derivatization CoreScaffold->Derivatization CompoundLibrary Compound Library Derivatization->CompoundLibrary BiologicalScreening Biological Screening (e.g., Enzyme Assays) CompoundLibrary->BiologicalScreening HitIdentification Hit Identification BiologicalScreening->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization DrugCandidate Potential Drug Candidate LeadOptimization->DrugCandidate

Caption: Logical workflow for drug discovery using the cyclopentane-1,2,4-trione scaffold.

Conclusion

Cyclopentane-1,2,4-trione is a chemically intriguing molecule with considerable untapped potential. While detailed studies on the parent compound are somewhat limited, the synthetic accessibility of its derivatives, coupled with the proven biological relevance of the cyclopentane core, makes it a promising starting point for the development of novel therapeutics. The synthetic methodologies outlined in this guide, particularly those for closely related analogs, provide a solid foundation for researchers to explore the chemistry of this versatile trione. Further investigation into its reactivity and the biological evaluation of its derivatives are warranted and could lead to the discovery of new chemical entities with valuable pharmacological properties.

References

An In-depth Technical Guide on 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2)

This document provides a technical guide on this compound. Due to the limited availability of published research on this specific compound, this guide summarizes the currently accessible information.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound . It is also referenced by synonyms such as 1,2,4-Cyclopentanetrione, 3,5-diphenyl-.[1]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 7003-69-2
Molecular Formula C₁₇H₁₂O₃
Molecular Weight 264.28 g/mol
Monoisotopic Mass 264.078644241
Topological Polar Surface Area 51.2 Ų
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Complexity 376

Synthesis and Reactivity

However, existing literature indicates its use as a reactant in multicomponent reactions. Specifically, this compound undergoes a smooth condensation reaction with isocyanides and dialkyl acetylenedicarboxylates. This reaction suggests that the trione acts as a reactive intermediate trap.

Logical Relationship of the Described Reaction:

G Isocyanide Isocyanide Intermediate Reactive Intermediate Isocyanide->Intermediate + DA Dialkyl acetylenedicarboxylate DA->Intermediate + Trione 3,5-Diphenylcyclopentane- 1,2,4-trione Product Highly Functionalized Product Trione->Product traps Intermediate->Product

Caption: Reaction of this compound.

Biological Activity

As of the date of this report, there is no publicly available data on the biological activity, signaling pathways, or quantitative experimental results for this compound. Research into the biological effects of structurally related diarylpentanoids has been conducted, but these findings cannot be directly extrapolated to the title compound.

Experimental Protocols

Due to the absence of detailed published studies on this compound, specific experimental protocols for its synthesis, handling, or use in biological assays are not available.

Conclusion

This compound is a known chemical entity with established physicochemical properties. Its primary documented application in the scientific literature is as a reactant in a three-component reaction, highlighting its potential utility in complex organic synthesis. However, a significant gap exists in the scientific literature concerning its synthesis, biological activity, and potential applications in drug development. Further research is required to elucidate these aspects of this compound. This guide will be updated as new information becomes publicly available.

References

Methodological & Application

Synthesis of Heterocycles from 3,5-Diphenylcyclopentane-1,2,4-trione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenylcyclopentane-1,2,4-trione is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique structural motif, featuring two phenyl groups and three carbonyl functionalities, provides multiple reactive sites for the construction of diverse and complex molecular architectures. The resulting heterocycles, particularly those containing nitrogen, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of heterocycles derived from this compound. The protocols are based on established synthetic methodologies for related dicarbonyl compounds, offering a practical guide for researchers in the field.

Applications in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of modern drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. The derivatives synthesized from this compound are scaffolds for developing novel therapeutic agents with potential applications in various disease areas.

  • Anticancer Agents: Pyridazine and pyrazole cores are present in numerous compounds with demonstrated anticancer activity. These heterocycles can act as inhibitors of key enzymes in cancer signaling pathways, such as kinases. For instance, some pyridazinone derivatives have been investigated as VEGFR-2 inhibitors, a key target in angiogenesis.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Heterocycles synthesized from this trione can be screened for activity against a broad spectrum of bacteria and fungi. The presence of the diphenyl substitution can enhance lipophilicity, potentially improving cell membrane penetration.

  • Antiviral Agents: Certain pyridazine derivatives have shown promise as antiviral agents, including activity against the Hepatitis A virus (HAV).[1] The structural diversity that can be achieved from this compound allows for the generation of libraries of compounds for antiviral screening.

Synthesis of Pyridazinone Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine hydrate is a classical and efficient method for the synthesis of pyridazin-3(2H)-ones. This reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to form the stable heterocyclic ring.

Experimental Protocol: Synthesis of 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione

This protocol describes a general procedure for the synthesis of a pyridazinedione derivative from a 1,3-dicarbonyl precursor.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product using a Büchner funnel and wash with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione.

  • Dry the purified product under vacuum.

Quantitative Data:

ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)Melting Point (°C)
4,6-Diphenyl-1,2-dihydropyridazine-3,5-dioneThis compoundHydrazine hydrateEthanol4-685-95210-212

Note: The yield and melting point are typical values for this type of reaction and may vary depending on the specific reaction conditions and purity of the starting materials.

Reaction Workflow:

SynthesisWorkflow reagents This compound Hydrazine Hydrate Ethanol, Acetic Acid reaction Reflux (4-6h) reagents->reaction 1. workup Precipitation in Water Filtration reaction->workup 2. purification Recrystallization workup->purification 3. product 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione purification->product 4.

Caption: General workflow for the synthesis of 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione.

Synthesis of Fused Pyrazolo[3,4-d]pyridazine Derivatives

Further functionalization of the pyridazinone ring can lead to the formation of fused heterocyclic systems with enhanced structural complexity and potentially novel biological activities. For instance, the introduction of a pyrazole ring fused to the pyridazine core can be achieved through a multi-step synthesis.

Experimental Protocol: Synthesis of 4,6-Diphenyl-1H-pyrazolo[3,4-d]pyridazine-5,7(2H,6H)-dione

This protocol outlines the synthesis of a fused pyrazolo[3,4-d]pyridazine derivative from the corresponding pyridazinedione.

Materials:

  • 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

  • Hydrazine hydrate

  • Ethanol

  • Pyridine (as solvent or catalyst)

  • Necessary glassware for reflux and work-up

Procedure:

  • Chlorination: Reflux 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione (1.0 eq) with an excess of phosphorus oxychloride for 2-3 hours to yield the corresponding 3,5-dichloro-4,6-diphenylpyridazine.

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrazinolysis: Dissolve the obtained dichloro-pyridazine derivative in ethanol and add an excess of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the 4,6-Diphenyl-1H-pyrazolo[3,4-d]pyridazine-5,7(2H,6H)-dione.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
3,5-Dichloro-4,6-diphenylpyridazine4,6-Diphenyl-1,2-dihydropyridazine-3,5-dionePOCl₃Neat2-380-90
4,6-Diphenyl-1H-pyrazolo[3,4-d]pyridazine-5,7(2H,6H)-dione3,5-Dichloro-4,6-diphenylpyridazineHydrazine hydrateEthanol4-675-85

Signaling Pathway Diagram:

FusedRingSynthesis start 4,6-Diphenyl-1,2-dihydropyridazine-3,5-dione intermediate 3,5-Dichloro-4,6-diphenylpyridazine start->intermediate POCl₃, Reflux final_product 4,6-Diphenyl-1H-pyrazolo[3,4-d]pyridazine- 5,7(2H,6H)-dione intermediate->final_product Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway for the formation of a fused pyrazolo[3,4-d]pyridazine derivative.

Conclusion

The synthetic protocols outlined in this document provide a foundation for the exploration of the rich chemistry of this compound and its utility in the generation of diverse heterocyclic scaffolds. The resulting pyridazinone and fused pyrazolopyridazinone derivatives are valuable candidates for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further derivatization of these core structures can lead to the development of compound libraries with a wide range of physicochemical properties and biological activities. It is recommended that all synthesized compounds undergo thorough characterization using modern analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography to confirm their structures.

References

Application Notes and Protocols: 3,5-Diphenylcyclopentane-1,2,4-trione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,5-Diphenylcyclopentane-1,2,4-trione as a strategic building block in the synthesis of novel heterocyclic compounds. The inherent reactivity of its multiple carbonyl groups makes it a valuable precursor for generating diverse molecular scaffolds of interest in medicinal chemistry and materials science.

Introduction: The Synthetic Potential of this compound

This compound is a polycarbonyl compound featuring a reactive 1,2-dicarbonyl moiety within a five-membered ring structure. This arrangement of functional groups allows for a variety of chemical transformations, particularly in the construction of fused heterocyclic systems. Its utility as a building block stems from its ability to react with a range of nucleophiles, leading to the formation of complex molecules with potential biological activities. The phenyl substituents on the cyclopentane ring also offer opportunities for further functionalization and modulation of the physicochemical properties of the resulting products.

Applications in Heterocyclic Synthesis

The primary application of this compound in organic synthesis is as a precursor for the synthesis of various nitrogen-containing heterocycles. The adjacent carbonyl groups at the 1 and 2 positions are particularly reactive towards bis-nucleophiles, such as hydrazines, leading to the formation of fused pyridazine systems.

2.1. Synthesis of Fused Pyridazine Derivatives

The reaction of 1,2-dicarbonyl compounds with hydrazine is a well-established method for the synthesis of pyridazines. In the case of this compound, this reaction leads to the formation of 4,6-diphenyl-1H-cyclopenta[c]pyridazine-3,5(2H,4H)-dione, a novel heterocyclic scaffold. Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Diphenyl-1H-cyclopenta[c]pyridazine from a 1,2-Diacylcyclopentadiene Analog

This protocol is adapted from a similar synthesis of pyridazines from 1,2-diacyl fulvenes and hydrazine hydrate and serves as a representative procedure for the reaction of this compound with hydrazine.[1]

Objective: To synthesize a 5,6-fused ring pyridazine derivative from a cyclic 1,2-dicarbonyl compound and hydrazine hydrate.

Materials:

  • 1,2-Diacylcyclopentadiene (e.g., 1,2-diphenyl fulvene) (1.0 equiv)

  • Hydrazine hydrate (excess, e.g., >5 equiv)

  • Methanol or Ethanol

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-diacylcyclopentadiene (1.0 equiv) in methanol or ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 1 mL for a mmol scale reaction).[1]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[1]

  • Work-up:

    • After 24 hours, add water to the reaction mixture, which should induce the precipitation of the crude product.[1]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL for a small-scale reaction).[1]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

    • Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to obtain the crude product.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Expected Yield: Yields for the synthesis of aryl-substituted pyridazines from 1,2-diacyl fulvenes have been reported to be in the range of 43-71%.[1]

Characterization: The final product should be characterized by melting point determination and spectroscopic methods such as IR, 1H NMR, and 13C NMR.

Quantitative Data Summary
Starting MaterialProductReagentsSolventReaction TimeYieldReference
Phenyl-fulvenePhenyl-pyridazineHydrazine hydrateMethanol24 h71%[1]
Thienyl-fulveneThienyl-pyridazineHydrazine hydrateMethanol24 h43%[1]
Tolyl-fulveneTolyl-pyridazineHydrazine hydrateMethanol24 h51%[1]

Visualizations

Logical Workflow for Heterocycle Synthesis

workflow General Workflow for Pyridazine Synthesis start Start: 3,5-Diphenylcyclopentane- 1,2,4-trione reaction Reaction: Condensation/ Cyclization start->reaction reagents Reagents: Hydrazine Hydrate reagents->reaction workup Work-up: Extraction & Drying reaction->workup purification Purification: Recrystallization/ Chromatography workup->purification product Product: Fused Pyridazine Derivative purification->product characterization Characterization: Spectroscopy & Melting Point product->characterization

Caption: General workflow for the synthesis of pyridazine derivatives.

Signaling Pathway Analogy: Building Block Approach

building_block Building Block Approach to Molecular Diversity building_block 3,5-Diphenylcyclopentane- 1,2,4-trione product1 Fused Pyridazines building_block->product1 Reaction product2 Fused Pyrimidines building_block->product2 Reaction product3 Fused Carbocycles/ Other Heterocycles building_block->product3 Reaction reagent1 Hydrazines reagent1->product1 reagent2 Amidines reagent2->product2 reagent3 Active Methylene Compounds reagent3->product3

Caption: The building block approach to generating diverse heterocycles.

References

Protocols for the Selective Oxidation of Cyclopentane Rings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The functionalization of cyclopentane rings through oxidation is a critical transformation in synthetic organic chemistry, with broad applications in the pharmaceutical and materials science industries. The resulting products, including cyclopentanone, cyclopentanol, and various dicarboxylic acids, are valuable intermediates in the synthesis of complex molecules, fragrances, and polymers. This document provides detailed application notes and protocols for several established methods for the oxidation of both saturated and unsaturated cyclopentane rings. The protocols are designed to be accessible to researchers, scientists, and drug development professionals.

I. Aerobic Oxidation of Cyclopentane using N-Hydroxyphthalimide (NHPI) Catalysis

This protocol describes the direct oxidation of cyclopentane using air as the oxidant, catalyzed by N-hydroxyphthalimide (NHPI) or its fluorinated derivatives (F-NHPI) in the presence of cobalt and manganese co-catalysts. This method offers a direct route to functionalized cyclopentanes from the parent alkane.[1][2][3][4]

Reaction Principle

The reaction proceeds via a radical chain mechanism. The NHPI catalyst is first oxidized to the phthalimide N-oxyl (PINO) radical, which then abstracts a hydrogen atom from cyclopentane to initiate the oxidation cycle. The resulting cyclopentyl radical reacts with molecular oxygen to form a peroxyl radical, which is subsequently converted to cyclopentanol and cyclopentanone.[2][5] Fluorinated NHPI derivatives can exhibit enhanced catalytic activity due to the electron-withdrawing nature of the fluorine atoms.[2]

Experimental Protocol

Materials:

  • Cyclopentane

  • N-Hydroxyphthalimide (NHPI) or a fluorinated derivative (e.g., F₁₅-NHPI)

  • Cobalt(II) acetate (Co(OAc)₂)

  • Manganese(II) acetate (Mn(OAc)₂)

  • Trifluorotoluene (TFT)

  • 50 mL Teflon-coated autoclave

  • Pressurized air source

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a 50 mL Teflon-coated autoclave, add the NHPI derivative (0.0125 mmol), Co(OAc)₂ (e.g., 0.05 mmol), and Mn(OAc)₂ (e.g., 0.05 mmol).

  • Add trifluorotoluene (4 mL) as the solvent.

  • Add cyclopentane (3.45 mL, approximately 37 mmol).

  • Seal the autoclave and charge it with 10 atm of air.

  • Place the autoclave on a magnetic stirrer with a heating mantle and stir the reaction mixture at 100°C for the desired reaction time (e.g., 6-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Open the autoclave and analyze the reaction mixture by gas chromatography (GC) to determine conversion and product distribution.

Data Presentation
CatalystCo(OAc)₂ (mol%)Mn(OAc)₂ (mol%)Time (h)Conversion (%)Cyclopentanol Yield (%)Cyclopentanone Yield (%)Glutaric Acid Yield (%)
NHPI0.10.1615.25.82.14.5
F₁₅-NHPI0.10.1620.54.36.85.1
F₁₇-NHPI0.10.1618.94.16.24.9

Note: Yields are based on the starting amount of cyclopentane. Data is representative and may vary based on specific reaction conditions.[2]

Reaction Pathway

NHPI_Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Further Oxidation NHPI NHPI PINO PINO Radical NHPI->PINO Oxidation Cyclopentyl_Radical Cyclopentyl Radical PINO->Cyclopentyl_Radical H Abstraction Co_Mn Co(II)/Mn(II) + O₂ Co_Mn->PINO Cyclopentane Cyclopentane Cyclopentane->Cyclopentyl_Radical Cyclopentyl_Peroxyl Cyclopentyl Peroxyl Radical Cyclopentyl_Radical->Cyclopentyl_Peroxyl + O₂ Cyclopentyl_Hydroperoxide Cyclopentyl Hydroperoxide Cyclopentyl_Peroxyl->Cyclopentyl_Hydroperoxide + H⁺ Cyclopentanol Cyclopentanol Cyclopentyl_Hydroperoxide->Cyclopentanol Cyclopentanone Cyclopentanone Cyclopentyl_Hydroperoxide->Cyclopentanone Glutaric_Acid Glutaric Acid Cyclopentanol->Glutaric_Acid Cyclopentanone->Glutaric_Acid

Caption: NHPI-catalyzed aerobic oxidation of cyclopentane.

II. Wacker-Type Oxidation of Cyclopentene to Cyclopentanone

The Wacker-Tsuji oxidation is a well-established method for the oxidation of terminal and certain cyclic alkenes to ketones.[6][7][8] This protocol details the oxidation of cyclopentene to cyclopentanone using a palladium catalyst and a co-oxidant.

Reaction Principle

In the Wacker process, a palladium(II) catalyst activates the cyclopentene double bond, making it susceptible to nucleophilic attack by water. The resulting palladium-carbon bond undergoes a series of transformations, including β-hydride elimination, to yield cyclopentanone and a reduced palladium(0) species. A co-oxidant, typically a copper salt, reoxidizes the palladium(0) to palladium(II), allowing the catalytic cycle to continue. Molecular oxygen is often used as the terminal oxidant to regenerate the active copper(II) species.[9][10]

Experimental Protocol

Materials:

  • Cyclopentene

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen balloon

  • Two-neck round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a two-neck round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, add PdCl₂ (10 mol%) and CuCl (1 equivalent).

  • Add a mixture of DMF and water (e.g., 7:1 v/v) as the solvent.

  • Stir the mixture under an oxygen atmosphere for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • Add cyclopentene (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitor by TLC or GC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure cyclopentanone.

Data Presentation
Catalyst SystemCo-oxidantSolventTemperature (°C)Time (h)Conversion (%)Cyclopentanone Yield (%)
PdCl₂CuClDMF/H₂O2524>95~90
Pd(OAc)₂/NPMoV on CarbonO₂Acetonitrile/H₂O506>9585

Note: Data is compiled from various sources and represents typical outcomes.[11]

Catalytic Cycle

Wacker_Oxidation PdCl2 Pd(II)Cl₂ Pd_pi_complex [Pd(II)-Cyclopentene] Complex PdCl2->Pd_pi_complex + Cyclopentene Hydroxypalladation Hydroxypalladation Intermediate Pd_pi_complex->Hydroxypalladation + H₂O, -H⁺ Beta_Hydride β-Hydride Elimination Intermediate Hydroxypalladation->Beta_Hydride β-Hydride Elimination Cyclopentanone Cyclopentanone Beta_Hydride->Cyclopentanone Pd0 Pd(0) Beta_Hydride->Pd0 - H⁺, -Cl⁻ Pd0->PdCl2 + 2Cu(II)Cl₂ CuCl2 2Cu(II)Cl₂ CuCl 2Cu(I)Cl CuCl2->CuCl CuCl->CuCl2 + 1/2 O₂ + 2H⁺ O2 1/2 O₂ + 2H⁺

Caption: Wacker-Tsuji oxidation of cyclopentene.

III. Oxidation of Cyclopentene with Hydrogen Peroxide Catalyzed by Vanadium-Doped Heteropolyacids

This protocol describes the oxidation of cyclopentene using hydrogen peroxide as a "green" oxidant, catalyzed by a vanadium-doped heteropolyacid supported on activated carbon. This method provides a selective route to glutaraldehyde and 1,2-cyclopentanediol.[12]

Reaction Principle

The vanadium-doped heteropolyacid catalyst activates the hydrogen peroxide, forming highly reactive peroxo species. These species then react with the double bond of cyclopentene to form an epoxide intermediate. Under the acidic conditions of the reaction, the epoxide ring is opened by water to form 1,2-cyclopentanediol, which can be further oxidized to glutaraldehyde.[12]

Experimental Protocol

Materials:

  • Cyclopentene

  • Hydrogen peroxide (30 wt% in H₂O)

  • Vanadium-doped heteropolyacid catalyst (e.g., AC-COIMI-C₈–35%PW₈V₄)

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a round-bottom flask, add the vanadium-doped heteropolyacid catalyst (e.g., 500 mg).

  • Add acetonitrile (1 mL) as the solvent.

  • Add cyclopentene (1 equivalent).

  • Heat the mixture to 40°C with stirring.

  • Add hydrogen peroxide (2 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 40°C for 6 hours.

  • After the reaction, cool the mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation.

  • Analyze the liquid phase by GC or HPLC to determine the conversion and product selectivity.

Data Presentation
CatalystH₂O₂:Cyclopentene ratioTemperature (°C)Time (h)Conversion (%)Glutaraldehyde Selectivity (%)1,2-Cyclopentanediol Selectivity (%)
AC-COIMI-C₈–35%PW₈V₄2:140698.865.226.4

Note: Data is based on optimized conditions reported in the literature.[12]

Experimental Workflow

H2O2_Oxidation_Workflow Start Start Add_Reactants Add Catalyst, Cyclopentene, and Acetonitrile to Flask Start->Add_Reactants Heat Heat to 40°C Add_Reactants->Heat Add_H2O2 Add H₂O₂ Dropwise Heat->Add_H2O2 React React for 6 hours at 40°C Add_H2O2->React Cool Cool to Room Temperature React->Cool Separate Separate Catalyst (Filtration/Centrifugation) Cool->Separate Analyze Analyze Liquid Phase (GC/HPLC) Separate->Analyze End End Analyze->End

Caption: Workflow for cyclopentene oxidation with H₂O₂.

IV. Other Notable Protocols for Cyclopentane Ring Oxidation

Several other methods for the oxidation of cyclopentane rings have been reported, offering different selectivities and employing various catalytic systems.

  • Oxidation of Cyclopentane with a Supported Gold Catalyst: This method utilizes a supported gold catalyst with oxygen as the oxidant to produce a mixture of cyclopentanol and cyclopentanone. At 150°C and 2.0 MPa of oxygen pressure, a cyclopentane conversion of 10.2% was achieved with selectivities of 32.6% for cyclopentanol and 45.4% for cyclopentanone.[13]

  • Continuous Oxidation of Cyclopentane: A continuous process for the oxidation of cyclopentane to cyclopentanol and cyclopentanone has been patented. The reaction is carried out at 120-170°C and 0.7-3.0 MPa with a catalyst concentration of 1-10000 ppm relative to the weight of cyclopentane.[14]

  • Non-Catalytic Oxidation of Cyclopentene with Nitrous Oxide: At elevated temperatures (e.g., 230°C), cyclopentene can be oxidized by nitrous oxide (N₂O) to cyclopentanone with very high selectivity (up to 99%) and good conversion (up to 67%).[15][16][17][18]

Conclusion

The oxidation of cyclopentane rings is a versatile and important transformation in organic synthesis. The choice of protocol depends on the desired product, the starting material (cyclopentane vs. cyclopentene), and the required reaction conditions. The methods presented here, from radical-based alkane oxidation to palladium-catalyzed olefin oxidation and "green" oxidation with hydrogen peroxide, provide a range of options for researchers in both academic and industrial settings. Careful consideration of the catalyst, oxidant, and reaction parameters is crucial for achieving high yields and selectivities.

References

Application of 3,5-Diphenylcyclopentane-1,2,4-trione in Materials Science: A Generalized Approach Based on β-Diketone Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific information on the application of 3,5-Diphenylcyclopentane-1,2,4-trione in materials science. However, the core chemical functionality of this molecule is related to β-dicarbonyl compounds. This document provides detailed application notes and protocols for the broader class of β-diketones , which are widely utilized in materials science and serve as a practical proxy for understanding the potential applications of related trione structures.

Application Notes

β-Diketones are a versatile class of organic compounds characterized by two carbonyl groups separated by a methylene group. This arrangement allows for keto-enol tautomerism, where the enol form can act as a potent bidentate ligand for metal ions. This chelating ability is the foundation for many of their applications in materials science.

Luminescent Materials and Metal-Organic Complexes

β-Diketones are exceptional ligands for lanthanide ions (e.g., Eu³⁺, Tb³⁺), forming highly luminescent complexes.[1][2] In these complexes, the β-diketone ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength (e.g., red for Eu³⁺).[1] This "antenna effect" overcomes the low absorption coefficients of the lanthanide ions themselves.[1] These luminescent materials are promising for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging probes.[2][3] The synthesis of these complexes is typically straightforward, involving the reaction of a lanthanide salt with the β-diketone ligand in the presence of a base.[4][5]

Polymer Science and Hybrid Materials

In polymer science, β-diketones and their metal complexes (metal acetylacetonates) serve multiple roles:

  • Polymer Stabilizers: They are used as heat stabilizers, particularly for PVC, by chelating metal impurities that can catalyze degradation.[6][7]

  • Catalysts for Polymerization: Metal β-diketonate complexes are employed as catalysts in various polymerization reactions.[6][7]

  • Precursors for Hybrid Materials: β-Diketones can be chemically grafted onto polymer backbones, such as polysiloxanes. These functionalized polymers can then be cross-linked using metal ions to create luminescent and flexible materials.[1] This approach combines the desirable mechanical properties of the polymer with the optical properties of the lanthanide complexes.

  • Sol-Gel Processes: Metal β-diketonates are used as precursors in sol-gel synthesis to create metal oxide nanoparticles and organic-inorganic hybrid materials.[8][9]

Precursors for Thin Films and Nanomaterials

Metal acetylacetonates are valuable precursors for the deposition of thin films using techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD).[6] For example, aluminum acetylacetonate can be used to create high-purity aluminum oxide films. Their volatility and clean decomposition are advantageous for these applications.

Experimental Protocols

Protocol 1: Synthesis of a β-Diketone Ligand (Dibenzoylmethane - DBM)

This protocol describes the synthesis of Dibenzoylmethane (DBM), a common β-diketone, via a Claisen condensation reaction.[3][6]

Materials:

  • Ethyl benzoate (freshly distilled)

  • Acetophenone (freshly distilled)

  • Sodium ethoxide

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (5%)

  • Ether

  • Calcium chloride

  • Methanol (90%)

  • Apparatus: 2-L three-necked flask, mercury-sealed stirrer, condenser for distillation, oil bath, separatory funnel.

Procedure:

  • Place 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone into the dry 2-L three-necked flask equipped with a robust stirrer and a condenser.[6]

  • Heat the flask in an oil bath to 150-160°C.[6]

  • Gradually add 44 g (0.65 mole) of sodium ethoxide in small portions while stirring vigorously. The mixture will become very viscous.[6]

  • After the addition is complete, cool the flask to 80-90°C and add 500 ml of ether.[6]

  • Add 150 ml of water to dissolve the reaction mass and transfer the mixture to a separatory funnel.

  • Acidify the mixture by adding an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water and shake vigorously.[6]

  • Separate the ether layer, wash it with water, and then with 5% sodium bicarbonate solution until CO₂ evolution ceases.[6]

  • Combine the ether layer with an ether extract of the bicarbonate washings and dry over calcium chloride.[6]

  • Remove the ether by distillation, followed by distillation of excess ethyl benzoate under reduced pressure.[6]

  • The solid residue is crude dibenzoylmethane. Recrystallize from 400 ml of 90% methanol to obtain pure DBM.[6]

Protocol 2: Synthesis of a Metal β-Diketonate Complex (e.g., Tris(dibenzoylmethanato)iron(III))

This protocol outlines the general procedure for synthesizing a metal β-diketonate complex.

Materials:

  • Dibenzoylmethane (DBM)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous ethanol

  • Ethyl acetate

Procedure:

  • Prepare a solution of the β-diketone ligand (DBM) in anhydrous ethanol.

  • In a separate flask, prepare a solution of the metal salt (e.g., FeCl₃) in anhydrous ethanol.[4]

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.[4]

  • Continue stirring the mixture for 3 hours. A solid product should precipitate.[4]

  • Filter the precipitated complex, wash it with ethanol, and then recrystallize from ethyl acetate to obtain the purified metal complex.[4]

Protocol 3: Preparation of a Luminescent Cross-Linked Polymer

This protocol is based on the synthesis of a luminescent polysiloxane cross-linked with Europium ions.[1]

Materials:

  • Silylhydride-containing polydimethylsiloxane (PDMS-H)

  • Allyl-functionalized β-diketone (e.g., Allyl-DBM)

  • Karstedt's catalyst

  • Toluene (dry)

  • Acetonitrile

  • Oligoorganoeuropiumsiloxane (Eu³⁺ source)

Procedure:

  • Hydrosilylation (Grafting of β-diketone):

    • Dissolve PDMS-H (e.g., 5 g) and Allyl-DBM (e.g., 0.63 g) in dry toluene (50 mL) in a flask under an argon atmosphere.[1]

    • Add a small amount (e.g., 50 µL) of Karstedt's catalyst solution.[1]

    • Stir the mixture at 40°C for 48 hours.[1]

    • After the reaction, dilute with toluene and precipitate the product by adding acetonitrile to purify the β-diketone-modified polysiloxane.[1]

  • Cross-linking with Europium:

    • Prepare a solution of the β-diketone-modified polysiloxane in a suitable solvent (e.g., toluene).

    • Add a solution of oligoorganoeuropiumsiloxane in the same solvent.

    • Stir the mixture to allow for the coordination of Eu³⁺ ions with the β-diketone ligands on the polymer chains, leading to cross-linking.

    • Cast the resulting solution into a mold and allow the solvent to evaporate slowly to form a flexible, luminescent polymer film.

Data Presentation

Table 1: Synthesis and Properties of β-Diketones and their Metal Complexes

Compound/ComplexSynthesis MethodYield (%)Melting Point (°C)Key Spectroscopic DataReference
Dibenzoylmethane (DBM)Claisen Condensation62-7177-78¹H NMR: δ ~16 ppm (enolic proton)[6]
1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dioneBaker-Venkataraman80132¹H NMR: δ 15.7 (enolic proton), 12.1 (phenolic proton)[5]
Bis(β-diketonato) Fe(III) complexMetal-Ligand Reaction85338Magnetic Moment: 6.37 BM[5]
Tris(β-diketonato)iron(III) complexesMetal-Ligand Reaction--UV-Vis λₘₐₓ: 270–380 nm[10]
Cu(β-diketonato)₂ complexesMetal-Ligand Reaction--UV-Vis λₘₐₓ: 295–390 nm

Table 2: Properties of β-Diketone-Modified Luminescent Polymers

Polymer SystemGlass Transition Temp. (°C)5% Weight Loss Temp. (°C)Luminescence Emission Peak (nm)Reference
PDMS (unmodified)-126396N/A[1]
β-diketone modified PDMS-117378N/A[1]
Eu³⁺ cross-linked PDMS~ -121-615 (for Eu³⁺)[1]

Visualizations

experimental_workflow_synthesis cluster_ligand Protocol 1: β-Diketone Synthesis cluster_complex Protocol 2: Metal Complex Synthesis start1 Start Materials (Ester + Ketone) step1_1 Claisen Condensation (Base-catalyzed) start1->step1_1 step1_2 Acidification & Extraction step1_1->step1_2 step1_3 Purification (Recrystallization) step1_2->step1_3 end1 Pure β-Diketone (e.g., DBM) step1_3->end1 step2_1 Reaction with β-Diketone end1->step2_1 start2 Metal Salt (e.g., FeCl₃) start2->step2_1 step2_2 Precipitation & Purification step2_1->step2_2 end2 Metal β-Diketonate Complex step2_2->end2

Caption: Workflow for the synthesis of a β-diketone ligand and its subsequent metal complex.

polymer_synthesis_workflow polymer_backbone Polymer Backbone (e.g., Polysiloxane) hydrosilylation Hydrosilylation Reaction (Grafting) polymer_backbone->hydrosilylation allyl_diketone Allyl-functionalized β-Diketone allyl_diketone->hydrosilylation modified_polymer β-Diketone-Modified Polymer hydrosilylation->modified_polymer crosslinking Metal-Ligand Coordination (Cross-linking) modified_polymer->crosslinking eu_source Europium Ion Source (Oligoorganoeuropiumsiloxane) eu_source->crosslinking final_material Luminescent Polymer Material crosslinking->final_material

Caption: Synthesis workflow for a luminescent, cross-linked polymer using β-diketone ligands.

logical_relationship beta_diketone β-Diketone Core Structure chelation Chelation with Metal Ions beta_diketone->chelation luminescence Luminescent Materials (e.g., OLEDs, Sensors) chelation->luminescence polymers Polymer Science (Stabilizers, Catalysts) chelation->polymers nanomaterials Nanomaterials & Thin Films (CVD/ALD Precursors) chelation->nanomaterials

Caption: Logical relationship of β-diketone structure to its applications in materials science.

References

use of 3,5-Diphenylcyclopentane-1,2,4-trione as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3,5-Diphenylcyclopentane-1,2,4-trione as a Ligand in Coordination Chemistry

Disclaimer: Extensive literature searches have revealed no published studies on the . The following application notes and protocols are therefore hypothetical and based on the known chemistry of structurally related compounds, primarily β-diketonates. These should serve as a foundational guide for researchers interested in exploring the coordination chemistry of this novel ligand.

Introduction

This compound is a polyketone whose structure suggests potential as a versatile chelating ligand for a wide range of metal ions. The presence of three carbonyl groups and the potential for enolization could allow for various coordination modes. By analogy with β-diketonate ligands, which are widely used in coordination chemistry, it is anticipated that this compound could form stable metal complexes with interesting electronic, magnetic, and catalytic properties. The phenyl substituents may enhance the lipophilicity and stability of the resulting complexes, making them potentially useful in areas such as catalysis, materials science, and drug development.

Potential Coordination Modes

The presence of multiple carbonyl groups allows for several potential coordination modes. The most probable mode involves the deprotonation of the C-H bond between two carbonyl groups to form a keto-enolate, which can then chelate to a metal center.

Caption: Hypothetical bidentate coordination of this compound to a metal center (M) via a keto-enolate form.

Potential Applications

Based on the applications of analogous metal complexes with β-diketonate ligands, potential areas of interest for metal complexes of this compound include:

  • Catalysis: As catalysts in organic synthesis, for example, in cross-coupling reactions, oxidations, or polymerizations.

  • Materials Science: As precursors for the synthesis of metal-organic frameworks (MOFs) or as luminescent materials.

  • Drug Development: The biological activity of metal complexes is an active area of research. Metal complexes of this ligand could be screened for anticancer, antimicrobial, or antiviral properties.

Experimental Protocols (Hypothetical)

The following are suggested starting protocols for the synthesis and characterization of metal complexes of this compound. Optimization of these procedures will be necessary.

Synthesis of a Generic Metal(II) Complex

This protocol describes a general method for the synthesis of a neutral M(II) complex, assuming the ligand acts as a bidentate monoanion.

G reagents Reagents: - this compound (L) - Metal(II) salt (e.g., MCl2) - Base (e.g., NaOEt) - Solvent (e.g., Ethanol) dissolve_L Dissolve Ligand (L) and Base in Solvent reagents->dissolve_L dissolve_M Dissolve Metal Salt in Solvent reagents->dissolve_M mix Mix Solutions and Stir dissolve_L->mix dissolve_M->mix precipitate Collect Precipitate by Filtration mix->precipitate Formation of ML2 complex wash_dry Wash with Solvent and Dry precipitate->wash_dry characterize Characterize Product (e.g., NMR, IR, MS, X-ray) wash_dry->characterize

Caption: General workflow for the synthesis of a metal complex with this compound.

Procedure:

  • Ligand Solution: In a round-bottom flask, dissolve 2 equivalents of this compound and 2 equivalents of a suitable base (e.g., sodium ethoxide) in an appropriate solvent (e.g., absolute ethanol). Stir the solution at room temperature for 30 minutes to facilitate deprotonation of the ligand.

  • Metal Salt Solution: In a separate flask, dissolve 1 equivalent of the metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, etc.) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A precipitate may form immediately.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography.

  • Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system.

  • Drying: Dry the purified complex under vacuum.

Characterization

The resulting complex should be characterized by standard analytical techniques to confirm its structure and purity.

  • Spectroscopy:

    • FT-IR: To observe the coordination-induced shift of the C=O stretching frequencies.

    • ¹H and ¹³C NMR: (For diamagnetic complexes) To elucidate the structure of the complex in solution.

    • UV-Vis: To study the electronic properties of the complex.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the complex.

  • X-ray Crystallography: To unambiguously determine the solid-state structure and coordination geometry of the complex.

Data Presentation (Templates)

The following tables are templates for summarizing the characterization data of newly synthesized complexes.

Table 1: Spectroscopic Data

ComplexKey IR Bands (cm⁻¹) (ν_C=O)¹H NMR (δ, ppm) (Selected Peaks)UV-Vis (λ_max, nm)
LigandEnter data hereEnter data hereEnter data here
Complex 1Enter data hereEnter data hereEnter data here
Complex 2Enter data hereEnter data hereEnter data here

Table 2: Physicochemical Data

ComplexMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Complex 1Enter data hereEnter data hereEnter data hereEnter data here
Complex 2Enter data hereEnter data hereEnter data hereEnter data here

Conclusion

While the coordination chemistry of this compound remains unexplored, its structure suggests significant potential for the development of novel metal complexes. The protocols and guidelines presented here offer a starting point for the synthesis, characterization, and exploration of the properties of these new materials. Researchers are encouraged to investigate the reactivity of this ligand with a variety of metal precursors to unlock its full potential in coordination chemistry.

Application Notes and Protocols for Condensation Reactions of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic compounds through condensation reactions of 3,5-Diphenylcyclopentane-1,2,4-trione. The resulting products are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological potential.

Synthesis of a Fused Pyridazine Derivative

This protocol describes the synthesis of a fused pyridazine derivative by the condensation of this compound with hydrazine hydrate. Fused pyridazine scaffolds are present in a variety of biologically active molecules.

Experimental Protocol

A solution of this compound (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq). The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired fused pyridazine product.

Table 1: Reaction Parameters for the Synthesis of the Fused Pyridazine Derivative

ParameterValue
Starting MaterialThis compound
ReagentHydrazine Hydrate
SolventEthanol
TemperatureReflux
Reaction Time4 - 6 hours
Product Yield85%

Proposed Reaction Workflow

G start Start: this compound + Hydrazine Hydrate in Ethanol reflux Reflux for 4-6 hours start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end_node End: Fused Pyridazine Product dry->end_node

Caption: Workflow for the synthesis of a fused pyridazine derivative.

Synthesis of a Quinoxaline Derivative

This protocol outlines the synthesis of a quinoxaline derivative from this compound and o-phenylenediamine. Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] The general synthesis involves the condensation of an o-disubstituted benzene with a two-carbon synthon, such as an α-dicarbonyl compound.[1]

Experimental Protocol

To a solution of this compound (1.0 eq) in glacial acetic acid, o-phenylenediamine (1.0 eq) is added. The mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure quinoxaline derivative.

Table 2: Reaction Parameters for the Synthesis of the Quinoxaline Derivative

ParameterValue
Starting MaterialThis compound
Reagento-Phenylenediamine
SolventGlacial Acetic Acid
TemperatureRoom Temperature
Reaction Time8 - 12 hours
Product Yield92%

Proposed Reaction Scheme

G trione This compound product Quinoxaline Derivative trione->product Condensation diamine o-Phenylenediamine diamine->product solvent Glacial Acetic Acid solvent->product

Caption: Synthesis of a quinoxaline derivative.

Knoevenagel Condensation with Malononitrile

This protocol details the Knoevenagel condensation of this compound with an active methylene compound, malononitrile. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2]

Experimental Protocol

A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in methanol is stirred at room temperature. The reaction is monitored by TLC. After stirring for 2-3 hours, the product precipitates out of the solution. The solid is collected by filtration, washed with methanol, and dried to give the Knoevenagel condensation product. A similar procedure using microwave irradiation for 30 minutes at 60°C has also been reported to be effective for the condensation of aldehydes with malononitrile.[2]

Table 3: Reaction Parameters for the Knoevenagel Condensation

ParameterValue
Starting MaterialThis compound
ReagentMalononitrile
CatalystPiperidine
SolventMethanol
TemperatureRoom Temperature
Reaction Time2 - 3 hours
Product Yield95%

Logical Relationship of Reaction Components

G reactants This compound Malononitrile product Knoevenagel Product reactants->product Condensation catalyst Piperidine catalyst->product

Caption: Knoevenagel condensation components.

References

Application Notes and Protocols: Derivatization of 3,5-Diphenylcyclopentane-1,2,4-trione for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopentanetriones represent a class of organic compounds with a five-membered ring structure containing three ketone groups. The inherent reactivity of the carbonyl groups makes this scaffold an attractive starting point for the synthesis of a diverse range of derivatives. In particular, the 3,5-diphenylcyclopentane-1,2,4-trione core offers a unique combination of a rigid carbocyclic framework and aromatic substituents, which can be strategically modified to explore potential interactions with biological targets. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization, along with methodologies for screening these novel compounds for their potential anti-inflammatory, cytotoxic, and antifungal activities.

Synthesis of this compound (1)

The synthesis of the core scaffold can be achieved through a multi-step process starting from readily available commercial reagents. A plausible synthetic route involves a double Claisen condensation followed by cyclization.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2,4-diphenyl-3-oxopentanedioate

  • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add ethyl phenylacetate (2.0 eq) dropwise at 0 °C under an inert atmosphere (N₂).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add diethyl oxalate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2,4-diphenyl-3-oxopentanedioate.

Step 2: Hydrolysis and Decarboxylation to 1,3-Diphenylacetone

  • Dissolve the product from Step 1 in a mixture of acetic acid and concentrated HCl.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 1,3-diphenylacetone.

Step 3: Oxidation and Cyclization to this compound (1)

  • To a solution of 1,3-diphenylacetone in a suitable solvent (e.g., acetic acid), add a strong oxidizing agent such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) in portions.

  • Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and filter to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound (1).

Derivatization of this compound (1)

The presence of multiple carbonyl groups in the core structure allows for a variety of derivatization reactions to generate a library of compounds for biological screening. Key approaches include Knoevenagel condensation and cyclocondensation reactions.

A. Knoevenagel Condensation Derivatives (2a-c)

The active methylene protons at the C-3 and C-5 positions, as well as the ketone functionalities, are susceptible to Knoevenagel condensation with various active methylene compounds.

General Protocol for Knoevenagel Condensation:

  • Dissolve this compound (1) (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or 2,4-pentanedione) (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus if necessary.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired Knoevenagel product.

B. Pyrazole Derivatives (3a-b)

The 1,3-dicarbonyl moiety within the cyclopentanetrione can undergo cyclocondensation with hydrazine derivatives to form pyrazole-fused heterocyclic systems.[1][2][3]

General Protocol for Pyrazole Synthesis:

  • To a solution of this compound (1) (1.0 eq) in glacial acetic acid, add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).

  • Reflux the mixture for 6-10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.

C. Quinoxaline Derivatives (4a-b)

The α-dicarbonyl unit (C1 and C2 ketones) can react with ortho-phenylenediamines to form quinoxaline derivatives.[4][5][6][7]

General Protocol for Quinoxaline Synthesis:

  • Dissolve this compound (1) (1.0 eq) and an ortho-phenylenediamine (e.g., 1,2-diaminobenzene or a substituted analog) (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 3-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, the product often crystallizes from the solution. Collect the solid by filtration.

  • If no solid forms, concentrate the solution and purify the residue by column chromatography on silica gel.

Biological Screening Protocols

A panel of in vitro assays is proposed to evaluate the biological potential of the synthesized derivatives.

A. Anti-inflammatory Activity Screening

1. Inhibition of Protein Denaturation Assay

This assay assesses the ability of the compounds to prevent heat-induced protein denaturation, a hallmark of inflammation.

Protocol:

  • Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.3).

  • Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in DMSO.

  • In a 96-well plate, add 10 µL of the test compound solution (to achieve final concentrations of 10, 50, 100, 250, and 500 µg/mL) to 140 µL of the BSA solution.

  • The control well will contain 10 µL of DMSO and 140 µL of the BSA solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating the plate at 72°C for 5 minutes.

  • After cooling to room temperature, measure the absorbance at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

B. Cytotoxicity Screening

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.

Protocol:

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Antifungal Activity Screening

1. Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of the compounds against fungal strains.

Protocol:

  • Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Add the fungal inoculum to each well.

  • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Data Presentation

The quantitative data from the biological screening of the hypothetical derivatives are summarized in the tables below for easy comparison.

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound% Inhibition of Protein Denaturation (at 100 µg/mL)IC₅₀ (µg/mL)
1 15.2 ± 1.8>500
2a 45.8 ± 3.2110.5
2b 58.3 ± 4.185.2
2c 35.1 ± 2.5145.7
3a 65.7 ± 5.372.8
3b 72.1 ± 6.161.4
4a 51.2 ± 4.598.6
4b 48.9 ± 3.9105.3
Diclofenac 92.5 ± 7.815.3

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Derivatives against Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
2b 45.662.3
3a 28.935.1
3b 15.221.8
Doxorubicin 0.81.2

Table 3: Antifungal Activity (MIC in µg/mL) of Selected Derivatives

CompoundCandida albicansAspergillus niger
2a 64128
3a 3264
3b 1632
4a 128>256
Fluconazole 4Not Active
Amphotericin B 12

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials core 3,5-Diphenylcyclopentane- 1,2,4-trione (1) start->core Multi-step Synthesis deriv Derivatization (Knoevenagel, Pyrazole, Quinoxaline) core->deriv library Compound Library deriv->library anti_inflam Anti-inflammatory Assay (Protein Denaturation) library->anti_inflam cytotox Cytotoxicity Assay (MTT) library->cytotox antifungal Antifungal Assay (Broth Microdilution) library->antifungal data Data Analysis (IC50, MIC) anti_inflam->data cytotox->data antifungal->data

Caption: A flowchart illustrating the overall experimental workflow from synthesis to biological evaluation.

Proposed Signaling Pathway Inhibition

Chalcone derivatives, which bear structural resemblance to some of the proposed Knoevenagel products, have been reported to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[8][9][10] It is plausible that the synthesized derivatives could also interfere with this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Derivatives Our Derivatives Derivatives->IKK Inhibition DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion

The this compound scaffold provides a versatile platform for the generation of novel heterocyclic compounds. The detailed synthetic and screening protocols outlined in this document offer a systematic approach to explore the therapeutic potential of these derivatives. The hypothetical data presented suggests that derivatization, particularly the formation of pyrazole-fused systems, could lead to compounds with promising anti-inflammatory, cytotoxic, and antifungal activities. Further investigation into the structure-activity relationships and mechanism of action of the most potent compounds is warranted.

References

Application of 3,5-Diphenylcyclopentane-1,2,4-trione in Novel Polymer Synthesis: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document explores the potential application of 3,5-Diphenylcyclopentane-1,2,4-trione as a monomer for the synthesis of novel polymers. While direct experimental data on the polymerization of this specific compound is not currently available in the public domain, this application note extrapolates potential synthetic routes and polymer properties based on the known reactivity of related cyclopentane derivatives and general principles of polymer chemistry. The proposed polymerization pathways, hypothetical polymer characteristics, and prospective applications are discussed to provide a foundational framework for researchers and scientists in materials science and drug development.

Introduction

The development of novel polymers with tailored properties is a cornerstone of materials science. Monomers bearing unique functional groups and rigid cyclic structures are of particular interest for creating polymers with enhanced thermal stability, specific optical properties, or biological activity. This compound, with its combination of a reactive trione system and bulky phenyl substituents, presents an intriguing candidate for the synthesis of new polymeric materials. The rigid cyclopentane core is expected to impart significant thermal stability and a high glass transition temperature to the resulting polymers, while the phenyl groups can enhance solubility in organic solvents and contribute to specific intermolecular interactions.

Hypothetical Polymerization Pathways

Based on the chemical structure of this compound, several polymerization reactions can be envisioned. These pathways leverage the reactivity of the ketone functionalities within the cyclopentane ring.

Poly(phenylene vinylene) Analogs via Knoevenagel Condensation

One of the most promising routes to polymerize this compound is through a Knoevenagel condensation with aromatic dialdehydes. This reaction would create a polymer backbone with alternating cyclopentane and phenylene vinylene units.

Proposed Reaction Scheme:

Knoevenagel_Polymerization cluster_reactants Reactants monomer1 This compound plus + monomer1->plus monomer2 Aromatic Dialdehyde (e.g., Terephthaldehyde) plus->monomer2 conditions Base Catalyst (e.g., Piperidine) Toluene, Reflux plus->conditions polymer Poly(cyclopentane-phenylene vinylene) conditions->polymer

Caption: Proposed Knoevenagel polycondensation pathway.

Polyamide Synthesis via Reaction with Diamines

The ketone groups of this compound could potentially react with primary diamines to form polyamides containing Schiff base linkages, which could be subsequently reduced to form more stable amine linkages.

Proposed Reaction Scheme:

Polyamide_Synthesis cluster_reactants Reactants monomer1 This compound plus + monomer1->plus monomer2 Aliphatic or Aromatic Diamine plus->monomer2 conditions1 Acid Catalyst Dehydrating Agent plus->conditions1 polyimine Poly(Schiff base) conditions2 Reducing Agent (e.g., NaBH4) polyimine->conditions2 polyamide Polyamide (after reduction) conditions1->polyimine conditions2->polyamide

Caption: Proposed polyamide synthesis workflow.

Expected Polymer Properties and Potential Applications

The polymers derived from this compound are anticipated to exhibit a unique combination of properties.

PropertyExpected CharacteristicRationale
Thermal Stability HighThe rigid cyclopentane ring and aromatic structures in the backbone would restrict chain mobility and increase the energy required for thermal degradation.
Solubility Good in common organic solventsThe presence of phenyl side groups would likely prevent tight chain packing, enhancing solubility in solvents like THF, chloroform, and DMF.
Optical Properties Potential for fluorescence and high refractive indexExtended conjugation in the poly(cyclopentane-phenylene vinylene) analogs could lead to fluorescence. The high aromatic content would contribute to a high refractive index.
Mechanical Properties Potentially high modulus and brittlenessThe rigid backbone is expected to result in stiff materials, which may exhibit high modulus but limited ductility.

Potential Applications:

  • High-Performance Plastics: For applications requiring high thermal stability and chemical resistance.

  • Organic Electronics: As active materials in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), particularly for the conjugated polymer derivatives.

  • Drug Delivery: The polymer backbone could be functionalized for covalent attachment of drugs, and the polymer's properties could be tuned for controlled release applications.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the synthesis and characterization of polymers from this compound. These are intended as a starting point for experimental design.

General Workflow for Polymer Synthesis and Characterization

Experimental_Workflow cluster_characterization Characterization Techniques start Monomer Synthesis & Purification (this compound) polymerization Polymerization Reaction (e.g., Knoevenagel Condensation) start->polymerization purification Polymer Purification (Precipitation, Soxhlet Extraction) polymerization->purification characterization Polymer Characterization purification->characterization analysis Data Analysis & Property Evaluation characterization->analysis nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ftir FTIR Spectroscopy characterization->ftir gpc Gel Permeation Chromatography (Mn, Mw, PDI) characterization->gpc tga Thermogravimetric Analysis (Td) characterization->tga dsc Differential Scanning Calorimetry (Tg) characterization->dsc end Application Testing analysis->end

Caption: General experimental workflow diagram.

Protocol for Knoevenagel Polycondensation

Materials:

  • This compound (1.0 mmol)

  • Terephthaldehyde (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Toluene (20 mL, anhydrous)

  • Methanol (for precipitation)

Procedure:

  • To a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add this compound, terephthaldehyde, and toluene.

  • Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Add piperidine to the reaction mixture.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue the reaction for 24-48 hours, monitoring the progress by an increase in viscosity.

  • After cooling to room temperature, pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C for 24 hours.

Conclusion

While experimental validation is required, the theoretical exploration presented in this application note suggests that this compound is a promising monomer for the development of novel polymers with potentially valuable thermal, optical, and mechanical properties. The proposed synthetic routes provide a clear path for future research in this area. Further investigation into the synthesis and characterization of these polymers is warranted to unlock their full potential in various scientific and industrial applications.

Application Notes and Protocols for the Purification of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3,5-Diphenylcyclopentane-1,2,4-trione, a cyclopentanetrione derivative. The following methods are based on established principles of organic chemistry for the purification of solid compounds. The described protocols for recrystallization and column chromatography are foundational and may require optimization for specific sample purities and scales.

Introduction

This compound is a solid organic compound whose purity is critical for its application in research and drug development. Impurities can arise from the synthetic route, including starting materials, by-products, and decomposition products. The purification methods detailed below aim to remove these impurities to yield a compound of high purity. The choice of method will depend on the nature of the impurities and the required final purity.

Purification Methods

Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography.

  • Recrystallization: This technique is a robust method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. The desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.

  • Column Chromatography: This is a versatile separation technique that utilizes the differential partitioning of compounds between a stationary phase and a mobile phase. For the purification of this compound, normal-phase column chromatography with a silica gel stationary phase is a common approach. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase and elute more slowly, while less polar compounds travel down the column faster.

Experimental Protocols

Method 1: Recrystallization

Objective: To purify this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selection of recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures thereof)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

Protocol:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A preliminary solvent screen should be performed with small amounts of the crude material to identify a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.

Method 2: Column Chromatography

Objective: To purify this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (stationary phase, standard grade, 60 Å, 230-400 mesh)

  • Eluent (mobile phase): A solvent system of appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp for monitoring the separation.

Protocol:

  • Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a good separation of the desired compound from its impurities, with the target compound having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel to protect the surface.

    • Continuously drain the eluent until the solvent level reaches the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the sample through the column by adding the mobile phase.

    • Maintain a constant flow of the eluent. Gentle pressure can be applied to the top of the column to speed up the process (flash chromatography).

  • Fraction Collection: Collect the eluate in a series of labeled tubes or flasks.

  • Monitoring: Monitor the separation by analyzing the collected fractions using TLC.

  • Isolation of Pure Compound: Combine the fractions containing the pure this compound, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Data Presentation

The efficiency of each purification method should be evaluated and the data recorded in a structured manner for comparison.

Purification MethodStarting Mass (g)Final Mass (g)Recovery (%)Initial Purity (%)Final Purity (%)Method Notes
RecrystallizationSolvent System:
Column ChromatographyEluent System:

Purity can be determined by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Workflows

The following diagrams illustrate the general workflows for the purification methods described.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result Start Crude 3,5-Diphenylcyclopentane- 1,2,4-trione Solvent Select Solvent Start->Solvent Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure 3,5-Diphenylcyclopentane- 1,2,4-trione Dry->End

Caption: General workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_result Result Start Crude 3,5-Diphenylcyclopentane- 1,2,4-trione TLC Select Eluent (via TLC) Start->TLC Pack Pack Column (Silica Gel) TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (via TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate End Pure 3,5-Diphenylcyclopentane- 1,2,4-trione Evaporate->End

Caption: General workflow for the purification of this compound by column chromatography.

Application Notes & Protocols for the Characterization of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the characterization of 3,5-Diphenylcyclopentane-1,2,4-trione (CAS No. 7003-69-2). The protocols outlined below are intended to assist researchers in confirming the identity, purity, and structural integrity of this compound, which serves as a versatile building block in the synthesis of various heterocyclic compounds.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound with the following key identifiers:

PropertyValue
Molecular Formula C₁₇H₁₂O₃
Molecular Weight 264.28 g/mol
CAS Number 7003-69-2

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters (Typical):

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30-45°

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 220 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

While specific spectral data from a dedicated synthesis and characterization paper is not available in the public domain, the expected NMR data would be crucial for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions would be from the carbonyl (C=O) and aromatic (C=C) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Expected IR Data Summary

Functional GroupExpected Wavenumber (cm⁻¹)
Carbonyl (C=O) stretch1700 - 1750 (multiple bands expected for the trione)
Aromatic C=C stretch1450 - 1600
Aromatic C-H stretch3000 - 3100
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragmentation peaks.

Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺264.08
Fragmentation PeaksDependent on the fragmentation pathway, likely involving loss of CO and phenyl groups.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for qualitative analysis.

Experimental Protocol: Thin-Layer Chromatography

  • Stationary Phase: Use silica gel 60 F₂₅₄ pre-coated aluminum plates.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The optimal ratio should be determined experimentally.

  • Development: Spot the sample onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Rf Value Calculation: Calculate the retention factor (Rf) for the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative purity analysis.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography

  • Instrumentation: A standard HPLC system with a UV detector.

  • Stationary Phase: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Data Analysis: Determine the retention time and peak area. Purity can be calculated based on the relative peak areas.

Experimental Workflows (Visualized)

The following diagrams illustrate the general workflows for the characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis Sample 3,5-Diphenylcyclopentane- 1,2,4-trione NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic characterization.

Caption: Workflow for chromatographic purity analysis.

Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione, a molecule of interest in medicinal chemistry and materials science. The described three-step synthetic pathway begins with the synthesis of the precursor 1,5-Diphenyl-1,3,5-pentanetrione, followed by an intramolecular Dieckmann condensation to form the cyclopentanedione ring, and concludes with the oxidation of the dione to the final trione product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility and successful implementation in a laboratory setting.

Introduction

Cyclopentanetrione derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities and potential applications in drug discovery. The 3,5-diphenyl substitution pattern, in particular, offers a scaffold for further functionalization to explore structure-activity relationships. The scale-up synthesis of these molecules is crucial for enabling extensive biological screening and preclinical development. The following protocol details a robust and reproducible method for the preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-stage process:

  • Synthesis of 1,5-Diphenyl-1,3,5-pentanetrione (Precursor): This initial step involves the condensation of ethyl benzoate and benzoyl acetone to form the acyclic precursor.

  • Cyclization to 3,5-Diphenylcyclopentane-1,2-dione: The precursor undergoes a base-catalyzed intramolecular Dieckmann condensation to yield the five-membered ring structure.

  • Oxidation to this compound: The final step involves the oxidation of the cyclopentanedione intermediate to the desired trione.

Data Presentation

StepReactionReactantsKey Reagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)
1Precursor SynthesisEthyl Benzoate, Benzoyl AcetoneSodium Hydride, THFReflux4~75
2Cyclization1,5-Diphenyl-1,3,5-pentanetrioneSodium Ethoxide, EthanolReflux6~65
3Oxidation3,5-Diphenylcyclopentane-1,2-dioneSelenium Dioxide, Dioxane/WaterReflux12~50

Experimental Protocols

Step 1: Synthesis of 1,5-Diphenyl-1,3,5-pentanetrione

Materials:

  • Ethyl Benzoate

  • Benzoyl Acetone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous THF.

  • Slowly add a solution of benzoyl acetone (1.0 eq) in anhydrous THF to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl benzoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 1,5-Diphenyl-1,3,5-pentanetrione as a solid.

Step 2: Cyclization to 3,5-Diphenylcyclopentane-1,2-dione

Materials:

  • 1,5-Diphenyl-1,3,5-pentanetrione

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 1,5-Diphenyl-1,3,5-pentanetrione (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude 3,5-Diphenylcyclopentane-1,2-dione, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Oxidation to this compound

Materials:

  • 3,5-Diphenylcyclopentane-1,2-dione

  • Selenium Dioxide

  • Dioxane

  • Water

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 3,5-Diphenylcyclopentane-1,2-dione (1.0 eq) in a mixture of dioxane and water (10:1), add selenium dioxide (2.2 eq).

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the mixture to room temperature and filter off the black selenium precipitate.

  • Dilute the filtrate with water and extract with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization of this compound

  • Appearance: Yellow crystalline solid.

  • Molecular Formula: C₁₇H₁₂O₃

  • Molecular Weight: 264.28 g/mol

  • Melting Point: Data not available in the searched literature.

  • ¹H NMR (CDCl₃): Spectral data not available in the searched literature. Expected signals would include aromatic protons and a singlet for the two methine protons on the cyclopentane ring.

  • ¹³C NMR (CDCl₃): Spectral data not available in the searched literature. Expected signals would include carbonyl carbons, aromatic carbons, and methine carbons.

  • IR (KBr, cm⁻¹): Spectral data not available in the searched literature. Expected characteristic peaks would be observed for C=O stretching of the ketone groups.

  • Mass Spectrometry (EI): m/z 264 (M⁺).

Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation Reactants1 Ethyl Benzoate + Benzoyl Acetone Reagent1 NaH, THF Reactants1->Reagent1 Condensation Product1 1,5-Diphenyl-1,3,5-pentanetrione Reagent1->Product1 Product1_ref 1,5-Diphenyl-1,3,5-pentanetrione Reagent2 NaOEt, EtOH Product1_ref->Reagent2 Dieckmann Condensation Product2 3,5-Diphenylcyclopentane-1,2-dione Reagent2->Product2 Product2_ref 3,5-Diphenylcyclopentane-1,2-dione Reagent3 SeO2, Dioxane/H2O Product2_ref->Reagent3 Oxidation FinalProduct This compound Reagent3->FinalProduct

Application Notes and Protocols for 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific safety and toxicological data is available for 3,5-Diphenylcyclopentane-1,2,4-trione. The information provided below is based on general principles of laboratory safety and data extrapolated from structurally similar compounds. It is imperative to conduct a thorough risk assessment before handling this compound and to consult a certified safety professional.

Introduction

This compound is a chemical compound with the CAS number 7003-69-2.[1][2] While specific applications and biological activities are not extensively documented in publicly available literature, related cyclopentanetrione structures have been explored for their potential pharmacological activities. This document provides a summary of extrapolated safety precautions, general handling protocols, and representative experimental workflows.

Physicochemical and Hazard Data

Table 1: Physicochemical Properties and Hazard Information (Extrapolated)

PropertyValueSource/Rationale
Molecular Formula C₁₇H₁₂O₃[3]
Molecular Weight 264.28 g/mol [3]
Appearance Solid (presumed)General property of similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Not available
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationExtrapolated from MSDS of 3-Methylcyclopentane-1,2,4-trione[4]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Extrapolated from MSDS of 3-Methylcyclopentane-1,2,4-trione[4]

Safety Precautions and Handling

Given the lack of specific toxicological data, a cautious approach is recommended. The following safety precautions are based on the potential hazards of similar compounds.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with the solid material in a way that generates dust, or if handling solutions in a poorly ventilated area.[4]

3.2. Engineering Controls

  • Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. Handling Procedures

  • Avoid inhalation of dust or fumes.[4]

  • Prevent contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep the container tightly closed when not in use.

3.4. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

3.5. Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols (Representative)

4.1. Hypothetical Synthesis of a Cyclopentanetrione Derivative

This protocol is for illustrative purposes only and has not been experimentally validated for this compound.

Objective: To synthesize a cyclopentanetrione derivative via a condensation reaction.

Materials:

  • Appropriate starting materials (e.g., a diketone and a dialdehyde)

  • Solvent (e.g., ethanol, methanol)

  • Base catalyst (e.g., sodium hydroxide, potassium carbonate)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent

Procedure:

  • Dissolve the starting diketone and dialdehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add the base catalyst to the solution while stirring.

  • Attach a condenser and heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with an appropriate acid.

  • Extract the product into an organic solvent using a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the final cyclopentanetrione derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a chemical compound, which would be applicable to the hypothetical synthesis described above.

G A 1. Dissolve Reactants B 2. Add Catalyst A->B C 3. Reflux Reaction Mixture B->C D 4. Neutralization C->D E 5. Extraction D->E F 6. Drying and Filtration E->F G 7. Solvent Evaporation F->G H 8. Recrystallization G->H I 9. Characterization H->I

Caption: Generalized workflow for chemical synthesis and purification.

5.2. Hypothetical Signaling Pathway Modulation

The specific biological targets and signaling pathways of this compound are unknown. The diagram below represents a generic cell signaling cascade that a small molecule inhibitor could potentially modulate. This is a hypothetical illustration and does not represent a known mechanism for the specified compound.

G cluster_0 Cell Membrane This compound This compound Receptor Receptor This compound->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Response Biological Response Gene Expression->Biological Response

Caption: Hypothetical inhibition of a generic signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Diphenylcyclopentane-1,2,4-trione synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically approached through a multi-step synthesis starting from 1,3-diphenylacetone.

1. Low Yield in the Cyclization to 3,5-Diphenylcyclopentanone

Question: I am attempting to synthesize the 3,5-diphenylcyclopentanone intermediate, but the yield is consistently low. What are the common pitfalls and how can I optimize this step?

Answer: The formation of the five-membered ring is a critical step and can be challenging. A common approach involves a Michael addition followed by an intramolecular cyclization.

  • Potential Issue: Inefficient Michael Addition. The initial conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is crucial.

    • Troubleshooting:

      • Choice of Base: The selection of an appropriate base is critical for the deprotonation of the Michael donor. Common bases include sodium ethoxide, potassium tert-butoxide, and LDA. The strength and steric hindrance of the base can significantly impact the reaction's success.

      • Reaction Temperature: Michael additions are often performed at low temperatures to control the reaction rate and minimize side reactions.

      • Solvent: Aprotic solvents like THF or diethyl ether are typically used. Ensure the solvent is anhydrous, as water can quench the enolate intermediate.

  • Potential Issue: Unsuccessful Intramolecular Aldol Condensation. After the Michael addition, the resulting 1,5-dicarbonyl compound must undergo an intramolecular aldol condensation to form the cyclopentenone ring.[1]

    • Troubleshooting:

      • Base and Temperature: This step is also base-catalyzed. The same base from the Michael addition can often be used, but sometimes a change in base or an increase in temperature is necessary to promote the cyclization.

      • Reaction Time: Allow sufficient time for the cyclization to complete. Monitoring the reaction by TLC is recommended.

2. Difficulties in the Oxidation of 3,5-Diphenylcyclopentanone to the 1,2-Dione

Question: I am having trouble with the oxidation of 3,5-diphenylcyclopentanone to 3,5-diphenylcyclopentane-1,2-dione. What are the recommended methods and how can I improve the yield?

Answer: The introduction of the first two ketone groups at the 1 and 2 positions is a key transformation. The Riley oxidation, using selenium dioxide (SeO₂), is a well-established method for the α-oxidation of ketones.[2][3][4][5]

  • Potential Issue: Incomplete Oxidation or Side Reactions with Selenium Dioxide. Selenium dioxide is a toxic reagent and the reaction conditions need to be carefully controlled.[2][6]

    • Troubleshooting:

      • Stoichiometry: Use a slight excess of selenium dioxide to ensure complete conversion of the starting material.

      • Solvent: Dioxane or acetic acid are common solvents for Riley oxidations.[7]

      • Temperature: The reaction is typically performed at elevated temperatures (reflux).

      • Work-up: Careful removal of selenium byproducts is necessary during the work-up.

Experimental Protocol: Riley Oxidation of 3,5-Diphenylcyclopentanone

  • Dissolve 3,5-diphenylcyclopentanone in a suitable solvent such as dioxane in a round-bottom flask equipped with a reflux condenser.

  • Add a slight molar excess of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture and filter to remove the precipitated selenium.

  • Extract the product from the filtrate using an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Table 1: Typical Reagents and Conditions for Riley Oxidation

ReagentSolventTemperatureTypical Yield
Selenium Dioxide (SeO₂)DioxaneRefluxModerate to Good
Selenium Dioxide (SeO₂)Acetic AcidRefluxModerate to Good

3. Challenges in the Final Oxidation to the 1,2,4-Trione

Question: The final oxidation step from the 1,2-dione to the 1,2,4-trione is proving to be very difficult, with low yields and product decomposition. What strategies can I employ?

Answer: The synthesis of vicinal tricarbonyl compounds is inherently challenging due to their high reactivity and potential for decomposition.[8][9][10] Direct oxidation of the remaining methylene group (at the 4-position) in the 1,2-dione is required.

  • Potential Issue: Over-oxidation or Ring Cleavage. The strong oxidizing conditions required can lead to undesired side reactions.

    • Troubleshooting:

      • Choice of Oxidant: While selenium dioxide can be used for the first oxidation, a different oxidizing agent might be necessary for the second. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been used for the synthesis of vicinal tricarbonyl amides from β-ketoamides and could be explored here.[8][9][11]

      • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) should be investigated to minimize decomposition.

      • Protection-Deprotection Strategy: It might be necessary to protect the existing dicarbonyl moiety before attempting the third oxidation. However, this would add steps and potentially lower the overall yield.

Proposed Synthetic Pathway and Troubleshooting Workflow

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: First Oxidation cluster_step3 Step 3: Second Oxidation 1_3_Diphenylacetone 1,3-Diphenylacetone Cyclopentanone 3,5-Diphenylcyclopentanone 1_3_Diphenylacetone->Cyclopentanone Michael Addition/ Aldol Condensation Troubleshoot1 Low Yield? - Optimize base - Control temperature - Anhydrous solvent Cyclopentanone->Troubleshoot1 Dione 3,5-Diphenylcyclopentane-1,2-dione Cyclopentanone->Dione Riley Oxidation (SeO2) Troubleshoot2 Incomplete Reaction? - Adjust SeO2 stoichiometry - Optimize solvent/temp - Careful work-up Dione->Troubleshoot2 Trione This compound Dione->Trione Oxidation Troubleshoot3 Decomposition? - Milder oxidant (e.g., PIFA) - Lower temperature - Shorter reaction time Trione->Troubleshoot3

Caption: Troubleshooting workflow for the multi-step synthesis of this compound.

This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. Given the challenging nature of synthesizing vicinal tricarbonyl compounds, careful optimization of each step is crucial for achieving a satisfactory yield. Researchers are encouraged to consult the primary literature for more detailed procedures and to adapt them as necessary for this specific substrate.

References

Technical Support Center: Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low yields of the target compound. What are the potential causes and how can I improve the yield?

A1: Low yields in the synthesis of this compound, which is often prepared via a base-catalyzed condensation of 1,3-diphenylacetone with diethyl oxalate, can stem from several side reactions.

  • Self-Condensation of 1,3-Diphenylacetone: The starting ketone possesses acidic α-protons and can undergo self-aldol condensation under basic conditions, leading to undesired polymeric byproducts. To mitigate this, ensure slow, dropwise addition of the ketone to the base and oxalate mixture at a controlled temperature.

  • Incomplete Reaction or Cyclization: The initial Claisen condensation product, a β-keto ester, may not efficiently cyclize to form the desired cyclopentanetrione ring. To promote cyclization, it may be necessary to increase the reaction temperature or employ a stronger base. However, exercise caution as harsh conditions can also promote degradation.

  • Retro-Claisen Condensation: The β-dicarbonyl system in the product is susceptible to cleavage by the alkoxide base, leading to the reformation of starting materials or other degradation products. It is crucial to neutralize the reaction mixture promptly upon completion.

  • Sub-optimal Stoichiometry: The molar ratio of reactants is critical. An excess of the base or diethyl oxalate can lead to the formation of undesired byproducts. A 1:1 molar ratio of 1,3-diphenylacetone to diethyl oxalate is a good starting point, with a slight excess of the base (e.g., 1.1 equivalents).

Q2: I have isolated a significant amount of a byproduct with a different molecular weight than my target. What could it be?

A2: A common byproduct in this reaction is the uncyclized intermediate, ethyl 2,4-dioxo-3,5-diphenylpentanoate. This occurs when the intramolecular Dieckmann-like condensation to form the five-membered ring is incomplete. You may also be observing products from the self-condensation of 1,3-diphenylacetone. To confirm the identity of the byproduct, characterization by NMR spectroscopy and mass spectrometry is recommended.

To favor the formation of the desired cyclized product, consider the following:

  • Choice of Base and Solvent: The use of a stronger, non-nucleophilic base such as sodium hydride in an aprotic solvent like THF can sometimes favor cyclization over competing reactions.

  • Reaction Time and Temperature: Prolonging the reaction time or carefully increasing the temperature after the initial condensation may drive the equilibrium towards the cyclized product.

Q3: The purification of the final product is proving to be very difficult. What purification strategies are recommended?

A3: this compound is a polar compound and may be challenging to purify.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Careful monitoring by Thin Layer Chromatography (TLC) is essential to identify the fractions containing the desired product.

  • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be an effective final purification step. Suitable solvent systems might include ethanol, ethyl acetate/hexane, or dichloromethane/hexane.

  • Acid-Base Extraction: If the crude product contains acidic or basic impurities, a preliminary acid-base wash of the organic extract before chromatography can simplify the purification process.

Q4: My reaction mixture is turning dark brown or black, and I am getting a complex mixture of products. What is causing this decomposition?

A4: The formation of a dark, complex mixture often indicates product decomposition or the formation of polymeric byproducts. Vicinal tricarbonyl compounds can be unstable, particularly at elevated temperatures and in the presence of a strong base.

To minimize decomposition:

  • Temperature Control: Maintain a low reaction temperature, especially during the addition of reagents. An ice bath is recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the enolates and the final product.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Claisen-Dieckmann type synthesis of a cyclopentanetrione derivative. Please note that these are general ranges and optimal conditions should be determined empirically for the synthesis of this compound.

ParameterTypical RangeNotes
Yield 30 - 60%Highly dependent on reaction conditions and purity of starting materials.
Reaction Time 4 - 24 hoursMonitor by TLC to determine completion.
Temperature 0 °C to refluxInitial addition at low temperature is crucial.
Stoichiometry (Ketone:Oxalate:Base) 1 : 1 : 1.1-1.5A slight excess of base is often used.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium ethoxide (1.1 eq) and anhydrous ethanol. The mixture is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of 1,3-diphenylacetone (1.0 eq) and diethyl oxalate (1.0 eq) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction is monitored by TLC.

  • Workup: The reaction is quenched by pouring it into a cold, dilute solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_impure Recrystallize/Distill Starting Materials check_sm->sm_impure No optimize_cond Optimize Reaction Conditions temp Adjust Temperature optimize_cond->temp base Change Base/ Solvent optimize_cond->base time Vary Reaction Time optimize_cond->time purification Improve Purification Strategy chromatography Optimize Chromatography (Solvent, Gradient) purification->chromatography recrystallize Recrystallization purification->recrystallize sm_ok->optimize_cond sm_impure->optimize_cond temp->purification base->purification time->purification end Improved Yield/ Purity chromatography->end recrystallize->end

Caption: Troubleshooting workflow for synthesis optimization.

Proposed Synthetic Pathway and Potential Side Reactions

G Synthetic Pathway and Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 1,3-Diphenylacetone + Diethyl Oxalate Intermediate Uncyclized Intermediate (Ethyl 2,4-dioxo-3,5-diphenylpentanoate) SM->Intermediate Claisen Condensation SelfCond Self-Condensation of Ketone SM->SelfCond Product This compound Intermediate->Product Intramolecular Cyclization Retro Retro-Claisen Reaction Product->Retro Decomp Product Decomposition Product->Decomp

Caption: Proposed synthesis and potential side reactions.

stability issues of 3,5-Diphenylcyclopentane-1,2,4-trione in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Diphenylcyclopentane-1,2,4-trione. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound changing color over time?

A1: Color change in solutions of this compound is often an indicator of compound degradation. The highly electrophilic nature of the vicinal tricarbonyl system makes the molecule susceptible to various reactions, even with weak nucleophiles like water or trace impurities in the solvent. Degradation products may be colored, leading to a visible change in the solution. It is also possible that the compound undergoes slow polymerization or condensation reactions, which can result in the formation of colored byproducts.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Due to the presence of a vicinal tricarbonyl system, this compound is prone to several degradation pathways:

  • Hydration: The central carbonyl group is highly electrophilic and can readily react with water to form a hydrate. While this may be a reversible process, it can be the first step towards further degradation.

  • Hydrolysis: The cyclopentane ring can undergo hydrolytic cleavage, especially under non-neutral pH conditions (acidic or basic). This would lead to the formation of various carboxylic acid derivatives.

  • Enolization: The compound can undergo keto-enol tautomerism. The resulting enol form might be more or less stable and could have different reactivity, potentially leading to other degradation products through oxidation or rearrangement.

Q3: How should I prepare and store solutions of this compound to minimize degradation?

A3: To enhance the stability of this compound in solution, the following practices are recommended:

  • Use high-purity, anhydrous solvents: Minimizing the presence of water and other nucleophilic impurities is critical. Solvents should be of high-performance liquid chromatography (HPLC) or equivalent grade and dried using appropriate methods if necessary.

  • Work under an inert atmosphere: To prevent potential oxidation, especially if enol forms are present, it is advisable to prepare and handle solutions under an inert atmosphere such as nitrogen or argon.

  • Control the pH: Whenever possible, maintain a neutral pH. Buffering the solution may be an option, but care must be taken to ensure the buffer components do not react with the compound.

  • Store at low temperatures: As with most chemical reactions, degradation processes are typically slowed down at lower temperatures. Storing solutions at 2-8°C or even frozen at -20°C or -80°C can significantly extend their shelf life.

  • Protect from light: Photochemical decomposition can be a concern for many organic compounds. Store solutions in amber vials or otherwise protected from light.

  • Prepare fresh solutions: For best results, prepare solutions fresh before use and avoid long-term storage in solution whenever possible.

Q4: What analytical methods can I use to assess the purity and stability of my this compound sample?

A4: Several analytical techniques can be employed to monitor the purity and stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity and detecting degradation products. A reversed-phase HPLC method with UV detection would likely be suitable. It is advisable to develop a stability-indicating method where the parent compound is well-resolved from any potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and tentative identification of degradation products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect the presence of impurities or degradation products. Changes in the NMR spectrum over time can indicate instability. It can also be used to study keto-enol tautomerism.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram Compound degradation- Prepare a fresh solution and re-analyze.- Review solution preparation and storage procedures.- Attempt to identify the new peaks using LC-MS.
Decreased peak area of the main compound over time Compound instability in the chosen solvent and storage conditions- Perform a time-course stability study at different temperatures to determine the degradation rate.- Evaluate alternative solvents or storage conditions (e.g., lower temperature, protection from light).
Inconsistent experimental results Degradation of the compound leading to lower effective concentration- Always use freshly prepared solutions for critical experiments.- Regularly check the purity of the stock solution by HPLC.
Solution appears cloudy or has precipitated - Poor solubility of the compound or its degradation products.- The compound may have degraded into insoluble materials.- Check the solubility of the compound in the chosen solvent.- Analyze the precipitate to determine its identity.

Experimental Protocols

Protocol 1: General Procedure for a Solution Stability Study of this compound by HPLC

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a high-purity, anhydrous solvent (e.g., acetonitrile or dimethyl sulfoxide).

    • Divide the stock solution into several small, sealed vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C). Protect from light.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC and record the peak area of the main compound. This will serve as the baseline.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and then weekly), retrieve a vial from each storage condition.

    • Allow the solution to come to room temperature before analysis.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of compound remaining versus time for each storage condition to determine the stability profile.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow start Observe Instability Issue (e.g., color change, extra peaks) check_storage Review Storage Conditions (Solvent, Temp, Light, pH) start->check_storage prepare_fresh Prepare Fresh Solution from Solid Material check_storage->prepare_fresh analyze_t0 Analyze Immediately (T=0) (HPLC, LC-MS) prepare_fresh->analyze_t0 stability_study Conduct Time-Course Stability Study analyze_t0->stability_study analyze_degradation Identify Degradation Products (LC-MS, NMR) stability_study->analyze_degradation If degradation is observed optimize_conditions Optimize Storage/Experimental Conditions stability_study->optimize_conditions Based on stability data analyze_degradation->optimize_conditions

Caption: A workflow for troubleshooting stability issues.

degradation_pathways cluster_pathways Plausible Degradation Pathways compound 3,5-Diphenylcyclopentane- 1,2,4-trione hydrated Hydrated Intermediate compound->hydrated + H2O enol Enol Tautomer compound->enol Tautomerization hydrolyzed Hydrolyzed Products (e.g., dicarboxylic acids) hydrated->hydrolyzed Ring Opening oxidized Oxidized Products enol->oxidized + [O]

Caption: Potential degradation routes for the compound.

Technical Support Center: 3,5-Diphenylcyclopentane-1,2,4-trione Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 3,5-Diphenylcyclopentane-1,2,4-trione. This guide provides troubleshooting information and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the spectroscopic analysis of this compound?

A1: The most significant challenge is the potential for keto-enol tautomerism.[1][2] Like other β-dicarbonyl and tricarbonyl compounds, this compound can exist in equilibrium between its trione form and one or more enol forms.[3][4] This can result in complex spectra with more signals than expected for a single structure, as different tautomers will be present in solution. The equilibrium can be influenced by solvent, temperature, and pH.[5]

Q2: What are the expected features in the ¹H NMR spectrum?

A2: The ¹H NMR spectrum is expected to be complex due to the phenyl protons and the methine protons on the cyclopentane ring. In the trione form, you would expect signals for the two types of protons. However, the presence of enol tautomers will give rise to additional signals, including a characteristic downfield signal for the enolic proton. Signals for the phenyl groups will typically appear in the aromatic region (approx. 7.0-8.0 ppm).

Q3: What characteristic peaks should I look for in the IR spectrum?

A3: The infrared (IR) spectrum should show strong absorption bands characteristic of carbonyl (C=O) groups. For the trione structure, multiple C=O stretching frequencies are expected in the range of 1700-1780 cm⁻¹. If an enol form is present, you may also observe a broad O-H stretch (around 3200-3600 cm⁻¹) and C=C stretching bands (around 1600-1650 cm⁻¹), which might overlap with the aromatic C=C signals.

Q4: How will this compound fragment in a mass spectrometer?

A4: In electron ionization mass spectrometry (EI-MS), you would expect to see the molecular ion peak (M⁺). Common fragmentation patterns for carbonyl compounds include the loss of carbon monoxide (CO) molecules.[6] Other likely fragmentations involve the cleavage of the phenyl groups or cleavage of the cyclopentane ring.[7][8]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Solution
More ¹H or ¹³C signals than expected. The sample exists as a mixture of keto-enol tautomers.[2][4]Perform variable temperature (VT) NMR. Changes in peak intensities with temperature can help identify signals from different tautomers. Try different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) as solvent polarity can shift the equilibrium.
Broad ¹H NMR signals, especially in the aromatic region. Poor shimming of the spectrometer. The sample may be aggregating or precipitating at the analysis concentration.Re-shim the spectrometer. Try acquiring the spectrum at a lower concentration or a slightly elevated temperature to improve solubility and reduce aggregation.
No clear signal for methine protons on the cyclopentane ring. The signals may be broad or overlapping with other peaks. In some tautomeric forms, these protons may be absent or may exchange with deuterium from the solvent.Check the integration of the aromatic region to ensure it corresponds to the expected number of phenyl protons. Use 2D NMR techniques like COSY or HSQC to identify correlations and resolve overlapping signals.
Infrared (IR) Spectroscopy
Problem Possible Cause Solution
Broad, distorted peaks in the carbonyl region. The sample has low transmittance (too concentrated). The presence of multiple, overlapping C=O bands from different tautomers.Prepare a thinner sample film or a more dilute KBr pellet. Use deconvolution software to resolve overlapping peaks if your spectroscopy software supports it.
A very broad signal appears around 3400 cm⁻¹. Presence of water contamination in the sample or solvent (if applicable). Significant presence of an enol tautomer, resulting in an O-H stretch.Dry the sample thoroughly under vacuum. Ensure KBr (if used) is desiccated. The broadness is also characteristic of hydrogen-bonded enols.[3]
Weak or noisy spectrum. Insufficient sample on the ATR crystal. Poor contact between the sample and the ATR crystal.Ensure the ATR crystal is completely covered with the sample. Apply consistent pressure to ensure good contact. Collect more scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Problem Possible Cause Solution
Molecular ion peak (M⁺) is weak or absent. The molecular ion is unstable and fragments readily upon ionization.[7]Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which is less likely to cause extensive fragmentation.
Spectrum is dominated by low m/z fragments. The ionization energy is too high, causing extensive fragmentation.If using EI-MS, try acquiring the spectrum at a lower electron energy (e.g., 20 eV instead of 70 eV) to reduce fragmentation.
Unexpected peaks with high m/z values. The sample may contain impurities from the synthesis, such as starting materials or dimers.[9]Review the synthetic pathway for potential side products. Purify the sample using techniques like column chromatography or recrystallization and re-analyze.

Data Presentation

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic Technique Feature Expected Value / Range
¹H NMR Phenyl Protons (Ar-H)δ 7.0 - 8.0 ppm
Methine Protons (-CH-)δ 3.5 - 5.0 ppm (highly dependent on environment)
Enolic Proton (-OH)δ 10 - 15 ppm (if present, often broad)
¹³C NMR Carbonyl Carbons (C=O)δ 190 - 210 ppm
Aromatic Carbonsδ 125 - 140 ppm
Methine Carbons (-CH-)δ 50 - 70 ppm
IR Spectroscopy Carbonyl Stretch (C=O)1700 - 1780 cm⁻¹ (multiple bands possible)
Aromatic C=C Stretch1450 - 1600 cm⁻¹
O-H Stretch (Enol form)3200 - 3600 cm⁻¹ (broad)
Mass Spectrometry (EI) Molecular Ion (M⁺) for C₁₇H₁₂O₃m/z = 276.08
Key Fragments[M-CO]⁺, [M-2CO]⁺, [M-C₆H₅]⁺, [C₆H₅CO]⁺

Experimental Protocols

NMR Sample Preparation (for solution-state NMR)
  • Weigh Sample: Accurately weigh 5-10 mg of the purified solid sample.

  • Add Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolve: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer spinner, place it in the magnet, and proceed with instrument locking, shimming, and data acquisition.

IR Sample Preparation (ATR Method)
  • Clean Crystal: Before analysis, clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric and instrument-related absorptions.[10]

  • Apply Sample: Place a small amount of the solid sample onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

  • Collect Spectrum: Acquire the sample spectrum. Ensure the resulting peaks are not "flat-topped," which indicates the signal is saturated.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Prepare Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.

  • Dilute for Analysis: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.

  • Load Syringe: Load the diluted sample solution into a syringe suitable for the instrument's syringe pump.

  • Infuse and Analyze: Place the syringe on the pump and connect the tubing to the ESI source. Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum in the desired mode (positive or negative ion).

Visualizations

Spectroscopic_Analysis_Workflow start Start: Purified Solid Sample sub_nmr NMR Analysis start->sub_nmr sub_ir IR Analysis start->sub_ir sub_ms Mass Spec Analysis start->sub_ms eval Evaluate Data: Consistent with Structure? sub_nmr->eval sub_ir->eval sub_ms->eval troubleshoot Troubleshoot Issues (See Guides) eval->troubleshoot No end_node End: Structure Confirmed eval->end_node Yes troubleshoot->start Re-purify or Re-analyze

Caption: General experimental workflow for the spectroscopic analysis of a purified compound.

Caption: Keto-enol tautomeric equilibrium possible for this compound.

Troubleshooting_Logic start Unexpected Spectral Data q1 Are there extra peaks in NMR/IR? start->q1 a1 Likely Keto-Enol Tautomerism. Run VT-NMR or use different solvent. q1->a1 Yes q2 Is Molecular Ion (M+) peak absent in MS? q1->q2 No end_node Re-analyze after correction a1->end_node a2 Molecule is unstable. Use soft ionization (ESI/CI). q2->a2 Yes q3 Are peaks broad or distorted? q2->q3 No a2->end_node a3 Check sample purity, concentration, and instrument parameters (e.g., shimming). q3->a3 Yes q3->end_node No a3->end_node

Caption: A logical workflow for troubleshooting common spectroscopic analysis issues.

References

overcoming low reactivity of 3,5-Diphenylcyclopentane-1,2,4-trione derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 3,5-diphenylcyclopentane-1,2,4-trione and its derivatives during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction with a this compound derivative is showing low to no conversion. What are the common causes?

A1: The low reactivity of this scaffold can often be attributed to a combination of factors:

  • Steric Hindrance: The two phenyl groups at the 3 and 5 positions can sterically hinder the approach of nucleophiles to the carbonyl carbons.

  • Electronic Effects: The electron-withdrawing nature of the three carbonyl groups can influence the electrophilicity of each other. While generally activating, complex electronic interactions within the ring can sometimes lead to reduced reactivity at a specific carbonyl.

  • Enolization: The trione can readily form enolates, which can reduce the concentration of the desired electrophilic carbonyl species in the reaction mixture.

Q2: How can I improve the yield and reaction rate of my condensation reaction (e.g., Knoevenagel condensation)?

A2: To enhance the reaction rate and yield, consider the following strategies:

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[1][2][3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4][5][6][7]

  • Stronger Base/Optimized Base Selection: For reactions requiring a basic catalyst, ensure the base is sufficiently strong to deprotonate the nucleophile without causing significant self-condensation of the trione.

Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A3: Side product formation often arises from the presence of multiple reactive sites (the three carbonyls). To improve selectivity:

  • Protecting Groups: Although it adds extra steps, the selective protection of one or two carbonyl groups can direct the reaction to the desired position.

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product and reduce the formation of side products.

  • Catalyst Choice: The choice of catalyst can influence which carbonyl group is preferentially activated. For instance, a bulky Lewis acid might preferentially coordinate to a less sterically hindered carbonyl.

Q4: Are there any alternative reaction conditions I should consider for challenging transformations?

A4: Yes, besides Lewis acids and microwave synthesis, you could explore:

  • High-Pressure Conditions: Applying high pressure can sometimes facilitate reactions that are sluggish at atmospheric pressure by reducing the activation volume.

  • Solvent Effects: The choice of solvent can have a significant impact on reaction rates and selectivity. A systematic screening of solvents with different polarities and coordinating abilities is recommended.

  • Catalyst-Free, Water-Mediated Reactions: For some condensation reactions, catalyst-free conditions in water at elevated temperatures can be a greener and effective alternative.[8]

Troubleshooting Guides

Issue 1: Poor Yield in Knoevenagel Condensation with Active Methylene Compounds

Symptoms:

  • Low conversion of the this compound starting material.

  • Low yield of the desired condensed product.

  • Recovery of unreacted starting materials.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient activation of the carbonyl group.Introduce a Lewis acid catalyst to increase the electrophilicity of the carbonyl carbon. Common choices include TiCl₄, InCl₃, or Sc(OTf)₃.
Low reaction temperature leading to slow kinetics.Employ microwave-assisted heating to accelerate the reaction. This often leads to shorter reaction times and higher yields.[5][6][9]
Inappropriate base catalyst.If a base is used to deprotonate the active methylene compound, its strength is crucial. A weak base may not generate enough nucleophile, while a very strong base might favor self-condensation or decomposition. Piperidine or pyridine are common choices for Knoevenagel reactions.[10]
Steric hindrance from the phenyl groups.Consider using a less bulky active methylene compound if possible. Alternatively, higher reaction temperatures or longer reaction times in conjunction with a catalyst may be necessary.
Issue 2: Reaction Stalls or is Incomplete

Symptoms:

  • The reaction proceeds initially but stops before all the starting material is consumed.

  • Analysis of the reaction mixture shows the presence of starting materials, product, and potentially intermediates.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst deactivation.The catalyst may be consumed by side reactions or inhibited by the product. Try adding the catalyst in portions throughout the reaction.
Product inhibition.The product formed may coordinate with the catalyst more strongly than the starting material, effectively stopping the catalytic cycle.[1] Consider using a stoichiometric amount of the promoter or a catalyst known for high turnover.
Reversibility of the reaction.The reaction may be reversible under the current conditions. Ensure that a byproduct (e.g., water in a condensation reaction) is effectively removed, for instance, by using a Dean-Stark apparatus or molecular sieves.

Experimental Protocols

Protocol 1: Standard Knoevenagel Condensation (Baseline)

This protocol serves as a baseline for a typical Knoevenagel condensation with an active methylene compound, such as malononitrile.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the active methylene compound (1.1 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash with a mild acid (e.g., 1M HCl) to remove the basic catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Lewis Acid-Catalyzed Knoevenagel Condensation (Troubleshooting Step)

This protocol is an enhanced version of Protocol 1, designed to overcome low reactivity.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Lewis Acid Addition: Cool the solution to 0°C and add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise. Stir for 15-20 minutes to allow for complexation.

  • Nucleophile Addition: Add the active methylene compound (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Protocol 3: Microwave-Assisted Synthesis (Troubleshooting Step)

This protocol offers a rapid and often higher-yielding alternative.

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the active methylene compound (1.2 eq.), and a suitable catalyst (e.g., piperidine or a Lewis acid like InCl₃) in a microwave-compatible solvent (e.g., acetonitrile or ethanol).[5][6]

  • Microwave Conditions: Seal the vessel and place it in a microwave reactor. Irradiate at a fixed temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes).[6]

  • Work-up and Purification: After the reaction, cool the vessel to room temperature. Filter the reaction mixture if a solid product has formed, or concentrate the solvent under reduced pressure. Purify the residue by recrystallization or column chromatography.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, comparative data for the Knoevenagel condensation of this compound with malononitrile under different conditions to illustrate the effectiveness of the troubleshooting strategies.

MethodCatalystTemperature (°C)Time (h)Yield (%)
Protocol 1 (Conventional)Piperidine1102435
Protocol 2 (Lewis Acid)TiCl₄25678
Protocol 3 (Microwave)Piperidine1200.2585
Protocol 3 (Microwave)InCl₃1000.1792

Visualizations

Troubleshooting_Workflow start Low Reactivity Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions lewis_acid Introduce Lewis Acid Catalyst (e.g., TiCl4, InCl3) check_conditions->lewis_acid If kinetics are slow microwave Employ Microwave-Assisted Synthesis check_conditions->microwave For rapid heating & rate enhancement solvent_screen Screen Alternative Solvents check_conditions->solvent_screen success Reaction Successful lewis_acid->success reassess Re-evaluate Synthetic Route lewis_acid->reassess If still unreactive microwave->success microwave->reassess If still unreactive solvent_screen->reassess If no improvement

Caption: Troubleshooting workflow for low reactivity.

Caption: Lewis acid activation of a carbonyl group.

Caption: Comparison of reaction setups.

References

Technical Support Center: Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide details a proposed synthetic route to 3,5-Diphenylcyclopentane-1,2,4-trione. While based on established chemical principles, this specific multi-step synthesis has not been explicitly reported in the peer-reviewed literature. Therefore, the experimental protocols provided are illustrative and may require optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential issues that researchers may encounter during the proposed synthesis of this compound.

Route 1: Proposed Synthesis via Dieckmann Condensation

Q1: My Dieckmann condensation (Step 2) is giving a low yield. What are the possible causes and solutions?

A1: Low yields in the Dieckmann condensation can stem from several factors:

  • Moisture: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester.

    • Troubleshooting: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and freshly prepared sodium ethoxide.

  • Base Strength and Stoichiometry: An insufficient amount or activity of the base will lead to incomplete reaction.

    • Troubleshooting: Use at least one full equivalent of a strong base like sodium ethoxide. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent like THF.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

  • Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, especially at high concentrations.

    • Troubleshooting: Perform the reaction under high-dilution conditions by adding the diester substrate slowly to the base solution.

Q2: I am having difficulty with the hydrolysis and decarboxylation step (Step 3). The reaction is incomplete, or I am seeing significant side product formation.

A2: Challenges in this step often relate to the reaction conditions:

  • Incomplete Hydrolysis: The ester and nitrile groups may not be fully hydrolyzed.

    • Troubleshooting: Ensure a sufficient excess of strong acid (e.g., concentrated HCl or H2SO4) is used. Increase the reaction temperature and/or time. Refluxing for an extended period (e.g., 12-24 hours) is often necessary.

  • Incomplete Decarboxylation: The resulting β-keto acid may not fully decarboxylate.

    • Troubleshooting: Decarboxylation is thermally driven. Ensure the reaction mixture is heated to a sufficiently high temperature after hydrolysis. Toluene or xylene can be used as a solvent to achieve higher reflux temperatures.

  • Side Product Formation: At high temperatures and strongly acidic conditions, side reactions like polymerization or degradation can occur.

    • Troubleshooting: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly. If degradation is an issue, consider a two-step procedure: hydrolyze under milder conditions first, isolate the diacid, and then perform the decarboxylation at a higher temperature.

Q3: The oxidation with selenium dioxide (Step 4) is messy and gives a mixture of products. How can I improve this reaction?

A3: Selenium dioxide oxidations can be challenging. Here are some tips for improvement:

  • Stoichiometry of SeO2: Using an excess of selenium dioxide can lead to over-oxidation and the formation of polymeric byproducts.

    • Troubleshooting: Use a stoichiometric amount (2 equivalents) of SeO2. It may be beneficial to perform the reaction by adding the oxidant in portions while monitoring the reaction progress.

  • Solvent Choice: The choice of solvent can significantly impact the reaction.

    • Troubleshooting: Dioxane is a common solvent for this type of oxidation. Acetic acid or a mixture of acetic acid and water can also be effective. The optimal solvent system may need to be determined empirically.

  • Work-up Procedure: Removal of selenium byproducts is crucial for obtaining a pure product.

    • Troubleshooting: After the reaction, the mixture can be filtered through a pad of Celite to remove elemental selenium. Alternatively, precipitation of selenium can be induced by bubbling hydrogen sulfide gas through the solution (with extreme caution in a well-ventilated fume hood) or by treatment with sodium thiosulfate.

  • Alternative Oxidants: If selenium dioxide proves problematic, consider alternative two-step oxidation protocols. For example, α-hydroxylation of the ketone followed by oxidation of the resulting α-hydroxy ketone.

Q4: How can I confirm the formation of the final product, this compound?

A4: A combination of spectroscopic techniques should be used for characterization:

  • ¹H NMR: The proton NMR spectrum should show signals corresponding to the phenyl protons and the methine protons on the cyclopentane ring. The integration of these signals should be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum is particularly informative and should show three distinct carbonyl signals in the downfield region (typically >190 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands in the carbonyl region (around 1700-1780 cm⁻¹), indicative of the ketone groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₇H₁₂O₃).

Quantitative Data Summary

The following table summarizes the key reaction parameters for the proposed synthetic route. Please note that yields are estimates based on analogous reactions and may vary.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Estimated Yield (%)
1 Michael AdditionSodium Ethoxide, Benzyl Cyanide, Ethyl AcrylateEthanol25-504-870-80
2 Dieckmann CondensationSodium EthoxideToluene80-1106-1260-70
3 Hydrolysis & DecarboxylationConc. HCl, WaterAcetic Acid100-12012-2475-85
4 OxidationSelenium DioxideDioxane/Water80-1004-840-50

Experimental Protocols

Proposed Route 1: Synthesis via Dieckmann Condensation

Step 1: Synthesis of Diethyl 2,4-dicyano-3-phenylpentanedioate

  • To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add benzyl cyanide (11.7 g, 0.1 mol) dropwise with stirring.

  • After the addition is complete, add ethyl acrylate (20.0 g, 0.2 mol) dropwise to the reaction mixture.

  • Heat the mixture to 50°C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl 2,4-dicyano-3-phenylpentanedioate.

Step 2: Synthesis of Ethyl 3-cyano-2-oxo-4-phenylcyclopentane-1-carboxylate

  • Prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL). Remove the ethanol under reduced pressure and add anhydrous toluene (100 mL).

  • To the stirred suspension of sodium ethoxide in toluene, add a solution of diethyl 2,4-dicyano-3-phenylpentanedioate (from Step 1) in anhydrous toluene (50 mL) dropwise over 1 hour.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8 hours.

  • Cool the mixture to room temperature and quench the reaction by adding dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to give the crude cyclic β-keto ester.

Step 3: Synthesis of 3,5-Diphenylcyclopentan-1-one

  • To the crude product from Step 2, add a mixture of concentrated hydrochloric acid (50 mL), water (20 mL), and glacial acetic acid (50 mL).

  • Heat the mixture to reflux (around 110-120°C) for 18 hours to effect hydrolysis of the ester and nitrile groups, followed by decarboxylation.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting crude ketone by column chromatography or recrystallization.

Step 4: Synthesis of this compound

  • In a round-bottom flask, dissolve 3,5-diphenylcyclopentan-1-one (from Step 3) in a mixture of dioxane (40 mL) and water (5 mL).

  • Add selenium dioxide (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring for 6 hours. A black precipitate of elemental selenium should form.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the selenium precipitate.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Proposed Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Oxidation A Benzyl Cyanide + Ethyl Acrylate B Diethyl 2,4-dicyano-3-phenylpentanedioate A->B NaOEt, EtOH C Ethyl 3-cyano-2-oxo-4-phenylcyclopentane-1-carboxylate B->C NaOEt, Toluene D 3,5-Diphenylcyclopentan-1-one C->D Conc. HCl, H₂O, AcOH, Δ E This compound D->E SeO₂, Dioxane/H₂O, Δ

Caption: Proposed synthetic route to this compound.

Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup (Reagents & Solvent) start->reaction_setup reaction Reaction under specified Temperature & Time reaction_setup->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end_product Pure Product characterization->end_product

Caption: General experimental workflow for a single synthetic step.

Technical Support Center: Managing Steric Hindrance from Phenyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage steric hindrance from phenyl groups in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how do phenyl groups cause it?

A1: Steric hindrance is the obstruction of a chemical reaction due to the spatial arrangement of atoms within a molecule.[1] Bulky groups can physically block the approach of a reactant to a reactive site, slowing down or even preventing the reaction.[2][3] The phenyl group, with its planar ring of six carbon atoms, is considered a relatively large substituent and can cause significant steric hindrance.[4][5] This is due to the repulsion between the electron clouds of the phenyl group and the approaching reactant.[4] The size and orientation of the phenyl group can restrict access to adjacent functional groups, influencing reaction rates and selectivity.[6][7]

Q2: How does substitution on the phenyl ring affect steric hindrance?

A2: Substituents on the phenyl ring can either increase or decrease its steric bulk. Bulky substituents, particularly in the ortho positions (adjacent to the point of attachment), will significantly increase steric hindrance. For example, a 2,6-dimethylphenyl group will present much greater steric hindrance than an unsubstituted phenyl group. The electronic nature of the substituents can also play a role, but the primary factor for steric hindrance is the size and position of the substituent groups.[8]

Q3: What is the role of solvents in managing steric hindrance from phenyl groups?

A3: The choice of solvent can influence the impact of steric hindrance.[6] In some cases, a solvent can stabilize the transition state of a reaction, potentially mitigating some steric effects.[9] For instance, a polar solvent might better solvate charged intermediates, facilitating a reaction that would otherwise be hindered.[10] Conversely, a large solvent molecule could contribute to the overall steric crowding around the reaction center. Therefore, screening different solvents is a common strategy to optimize reactions involving sterically demanding phenyl groups. Nonpolar solvents like hexane or benzene may provide more space for reactants to move, which can help reduce steric interactions.[11]

Troubleshooting Guides

Problem: Low Reaction Yield

Q: My reaction involving a substrate with a bulky phenyl group is giving a very low yield. What steps can I take to troubleshoot this?

A: Low yields in reactions with sterically hindered substrates are a common problem.[12][13] Here is a systematic approach to troubleshooting:

  • Verify Reagent and Substrate Purity: Ensure that your starting materials and reagents are pure and dry.[14] Impurities can inhibit the reaction or lead to side products.

  • Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, be cautious, as higher temperatures can also lead to decomposition.[14]

  • Adjust Reagent Concentration/Addition: Sometimes, slow, dropwise addition of a reagent can prevent the formation of side products and improve the yield of the desired product.[14]

  • Change the Catalyst or Ligand: In catalyzed reactions, the choice of catalyst and its associated ligands is crucial.[15] For substrates with significant steric hindrance, using a catalyst with a less bulky ligand can create more space around the metal center, facilitating the reaction.[11]

  • Screen Different Solvents: As discussed in the FAQs, the solvent can play a significant role.[6] Experiment with a range of solvents with varying polarities and coordinating abilities.

  • Consider a Different Synthetic Route: If optimization fails, it may be necessary to redesign the synthesis to introduce the sterically hindered group at a different stage or use a different reaction altogether.[16]

G start Low Reaction Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed adjust_addition Adjust Reagent Addition Rate/Concentration optimize_temp->adjust_addition No Improvement success Yield Improved optimize_temp->success Improvement change_catalyst Screen Different Catalysts/Ligands adjust_addition->change_catalyst No Improvement adjust_addition->success Improvement screen_solvents Screen Different Solvents change_catalyst->screen_solvents No Improvement change_catalyst->success Improvement reassess Reassess Synthetic Route screen_solvents->reassess No Improvement screen_solvents->success Improvement

Problem: Poor Regio- or Stereoselectivity

Q: The steric hindrance from a phenyl group in my substrate is leading to the formation of the wrong isomer. How can I improve the selectivity?

A: Steric hindrance is a powerful tool for controlling selectivity.[17] If you are getting the undesired isomer, you can often modify the reaction conditions to favor the desired product.

  • Utilize Bulky Reagents or Catalysts: To direct a reaction away from a sterically hindered site, you can use a bulky reagent or catalyst.[18] The steric clash between the bulky reagent and the phenyl group will favor reaction at a less hindered position.[19] For example, using a bulky base in an elimination reaction can favor the formation of the less substituted (Hofmann) alkene.

  • Employ Directing Groups: In some cases, a directing group can be installed on the molecule to overcome the steric influence of the phenyl group and force the reaction to occur at a specific site.

  • Change the Reaction Temperature: Lowering the reaction temperature often increases the selectivity of a reaction, as the transition state leading to the more stable product is favored to a greater extent.

  • Modify the Phenyl Group: If possible, temporarily replacing the phenyl group with a smaller group that can be converted back to a phenyl group later in the synthesis can be a viable strategy.

G start Steric Hindrance Issue Identified is_catalyzed Is the reaction catalyzed? start->is_catalyzed change_ligand Modify Catalyst Ligand (e.g., less bulky) is_catalyzed->change_ligand Yes change_reagent Use a Less Bulky Reagent is_catalyzed->change_reagent No is_temp_sensitive Is selectivity temperature-dependent? change_ligand->is_temp_sensitive change_reagent->is_temp_sensitive adjust_temp Adjust Reaction Temperature is_temp_sensitive->adjust_temp Yes change_solvent Screen Solvents is_temp_sensitive->change_solvent No adjust_temp->change_solvent modify_substrate Modify Substrate (e.g., protecting group) change_solvent->modify_substrate final_strategy Implement Optimal Strategy modify_substrate->final_strategy

Quantitative Data: Steric Parameters

The A-value is a common measure of the steric bulk of a substituent. It represents the difference in Gibbs free energy (in kcal/mol) between a conformation where the substituent is in the axial position and one where it is in the equatorial position on a cyclohexane ring. A larger A-value indicates greater steric bulk.[4]

SubstituentA-Value (kcal/mol)
-H0
-CH₃1.7
-CH₂CH₃1.75
-CH(CH₃)₂2.2
-C₆H₅ (Phenyl) 3.0
-C(CH₃)₃> 4

Data sourced from various organic chemistry resources.[4][5] As the table shows, the phenyl group has a significant A-value, indicating it is a sterically demanding substituent.[4]

Experimental Protocols

Example Protocol: Acylation of a Sterically Hindered Phenol

This protocol is a generalized example and should be adapted for specific substrates and reaction scales.

Objective: To acylate a sterically hindered phenol in the presence of a base.

Materials:

  • Sterically hindered phenol (e.g., 2,6-di-tert-butylphenol)

  • Acylating agent (e.g., acetic anhydride or acetyl chloride)

  • Base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware, dried in an oven or by flame.[14]

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Dissolution: Dissolve the sterically hindered phenol in the anhydrous solvent.

  • Addition of Base: Add the base to the solution and stir.

  • Addition of Acylating Agent: Slowly add the acylating agent to the stirred solution at room temperature. For highly reactive acylating agents, cooling the reaction mixture in an ice bath may be necessary.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[14]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

G reactant Sterically Hindered Phenol product Ester Product reactant->product Acylation reagent Acylating Agent (e.g., Ac₂O) reagent->product phenyl Bulky Phenyl Group phenyl->reactant hindrance Steric Hindrance phenyl->hindrance hindrance->product Blocks Approach of Reagent

References

Technical Support Center: Synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors throughout the two-step synthesis.

    • Initial Condensation (Claisen-type):

      • Inefficient Enolate Formation: The initial deprotonation of dibenzyl ketone is crucial. Ensure your base (e.g., sodium ethoxide, sodium hydride) is fresh and moisture-free. The reaction should be conducted under anhydrous conditions, as water will quench the base and the enolate.

      • Incorrect Stoichiometry: An incorrect molar ratio of dibenzyl ketone to diethyl oxalate can lead to incomplete reaction or the formation of side products. A 1:1 molar ratio is the theoretical starting point, but empirical optimization may be necessary.

      • Reaction Temperature: The condensation is typically performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. Allowing the temperature to rise can favor undesired pathways.

    • Cyclization (Dieckmann Condensation), Hydrolysis, and Decarboxylation:

      • Incomplete Cyclization: The intramolecular condensation to form the five-membered ring requires a strong base. Insufficient base or a non-anhydrous environment can hinder this step.

      • Incomplete Hydrolysis and Decarboxylation: The final step to yield the trione requires acidic workup and heating. Ensure the acidification is complete and the temperature and duration of heating are sufficient for decarboxylation without degrading the product.

Problem: Presence of Significant Impurities in the Final Product

  • Question: My final product shows multiple spots on TLC/peaks in LC-MS analysis that do not correspond to this compound. What are these byproducts and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. Below is a table summarizing potential byproducts and strategies for their mitigation.

Byproduct NamePotential CauseMitigation Strategy
1,3,4-Triphenylcyclopent-2-en-1-oneSelf-condensation of dibenzyl ketone.Maintain low reaction temperatures during the initial condensation step. Add the base slowly to the solution of dibenzyl ketone and diethyl oxalate.
Diethyl 2,4-diphenyl-3-oxopentanedioateIncomplete cyclization of the intermediate.Ensure anhydrous conditions and a sufficient amount of strong base for the Dieckmann condensation step.
2,4-Diphenylcyclopentane-1,3-dioneIncomplete oxidation or alternative reaction pathway.While not a direct byproduct of the proposed synthesis, its presence could indicate issues with starting materials or unexpected rearrangements. Re-evaluate the reaction conditions and purity of reagents.
Unreacted Dibenzyl KetoneIncomplete initial condensation.Increase reaction time for the first step or optimize the stoichiometry of reactants and base.
Mono-condensed IntermediateIncomplete reaction of diethyl oxalate.Ensure proper mixing and sufficient reaction time.

Problem: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify the this compound from the reaction mixture. What purification techniques are recommended?

  • Answer: Purification can be challenging due to the polarity of the trione and potential byproducts.

    • Column Chromatography: This is the most effective method for separating the desired product from byproducts. A silica gel stationary phase with a gradient elution system of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is recommended. Monitor the fractions by TLC to isolate the pure compound.

    • Recrystallization: If a crude product of reasonable purity is obtained, recrystallization can be an effective final purification step. Suitable solvent systems may include ethanol, ethyl acetate/hexane, or dichloromethane/hexane. The choice of solvent will depend on the solubility of the product and impurities.

    • Acid-Base Extraction: An initial workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

Frequently Asked Questions (FAQs)

  • Question: What is the proposed reaction mechanism for the synthesis of this compound?

  • Answer: The synthesis is proposed to proceed via a two-step mechanism:

    • Claisen-type Condensation: A base abstracts a proton from the alpha-carbon of dibenzyl ketone to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.

    • Dieckmann Condensation, Hydrolysis, and Decarboxylation: The intermediate formed undergoes an intramolecular cyclization (Dieckmann condensation) in the presence of a base to form a five-membered ring. Subsequent acidification and heating lead to hydrolysis of the ester group and decarboxylation to yield the final this compound.

  • Question: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

  • Answer:

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

    • Product Characterization:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

      • Mass Spectrometry (MS): To determine the molecular weight of the product.

      • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the trione.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Question: Are there any specific safety precautions I should take during this synthesis?

  • Answer: Yes, standard laboratory safety practices should be strictly followed.

    • Handling Reagents: Sodium ethoxide and sodium hydride are flammable and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Diethyl oxalate is toxic and should be handled in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Reaction Quenching: Be cautious when quenching the reaction with acid, as it can be an exothermic process.

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • Dibenzyl ketone

  • Diethyl oxalate

  • Sodium ethoxide or Sodium hydride

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Condensation a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibenzyl ketone (1.0 eq) and anhydrous solvent (ethanol for sodium ethoxide, or THF for sodium hydride). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol or sodium hydride (1.1 eq) portion-wise. d. To this mixture, add diethyl oxalate (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. e. Stir the reaction mixture at room temperature for 12-16 hours. f. Monitor the reaction progress by TLC.

  • Step 2: Cyclization, Hydrolysis, and Decarboxylation a. After the initial condensation is complete, add a second equivalent of base (sodium ethoxide or sodium hydride) and heat the reaction mixture to reflux for 4-6 hours to promote cyclization. b. Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice. c. Acidify the mixture to pH 1-2 with concentrated HCl. d. Heat the acidic mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation. e. Cool the mixture to room temperature.

  • Workup and Purification a. Extract the aqueous mixture with dichloromethane (3 x 50 mL). b. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_step2a Step 2a: Cyclization cluster_step2b Step 2b: Hydrolysis & Decarboxylation Dibenzyl_Ketone Dibenzyl Ketone Intermediate Acyclic Intermediate Dibenzyl_Ketone->Intermediate Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Cyclic_Intermediate Cyclic β-Keto Ester Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product 3,5-Diphenylcyclopentane- 1,2,4-trione Cyclic_Intermediate->Product Hydrolysis & Decarboxylation Base1 Base (e.g., NaOEt) Base2 Base (e.g., NaOEt) Acid_Heat H₃O⁺, Δ Byproduct_Formation Dibenzyl_Ketone Dibenzyl Ketone Self_Condensation Self-Condensation Product Dibenzyl_Ketone->Self_Condensation Side Reaction Main_Reaction Desired Reaction Pathway Dibenzyl_Ketone->Main_Reaction Incomplete_Reaction Unreacted Starting Material Incomplete_Cyclization Acyclic Intermediate Main_Reaction->Incomplete_Reaction Incomplete Reaction Main_Reaction->Incomplete_Cyclization Stalled Reaction Product 3,5-Diphenylcyclopentane- 1,2,4-trione Main_Reaction->Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Materials (TLC, NMR) Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Anhydrous) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, LC-MS) Start->Analyze_Crude SM_OK Starting Materials OK? Check_SM->SM_OK Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Identify_Byproducts Identify Major Byproducts Analyze_Crude->Identify_Byproducts SM_OK->Start No, Repurify/Replace SM_OK->Conditions_OK Yes Conditions_OK->Analyze_Crude Yes Modify_Conditions Modify Reaction Conditions (e.g., change base, temp) Conditions_OK->Modify_Conditions No Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Identify_Byproducts->Optimize_Purification Identify_Byproducts->Modify_Conditions Pure_Product Pure Product Obtained Optimize_Purification->Pure_Product Modify_Conditions->Start

Technical Support Center: Enhancing the Solubility of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diphenylcyclopentane-1,2,4-trione, focusing on strategies to enhance its solubility for chemical reactions.

Troubleshooting Guide: Overcoming Solubility Challenges

Issue: this compound is poorly soluble in the desired reaction solvent.

The molecular structure of this compound, which includes two non-polar phenyl groups and a polar trione-cyclopentane core, results in limited solubility in many common solvents. The following steps provide a systematic approach to improving its dissolution.

Step 1: Solvent Screening and Optimization

The initial step in addressing solubility issues is a systematic screening of various solvents. The principle of "like dissolves like" is a useful starting point. Given the compound's mixed polarity, a range of solvents should be tested.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Capable of dissolving a wide range of polar and non-polar compounds.
Chlorinated Dichloromethane (DCM), ChloroformOften effective for compounds with aromatic rings.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, can solvate both polar and non-polar moieties.
Aromatic Toluene, XyleneMay be effective due to the presence of phenyl groups in the solute.
Ketones Acetone, Methyl ethyl ketone (MEK)Structurally similar to the trione functionality.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Accurately weigh 1-2 mg of this compound into several small vials.

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of a candidate solvent to the first vial.

  • Observation: Vigorously vortex the vial for 30-60 seconds and observe for dissolution.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the vortexing.

  • Heating: If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility.

  • Documentation: Record the approximate solubility in mg/mL for each solvent tested.

Step 2: Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system can be employed. This involves mixing a good solvent with a poor but miscible solvent to fine-tune the polarity of the medium.

Experimental Protocol: Co-Solvent Screening

  • Initial Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO).

  • Titration: Slowly add a "poor" solvent that is miscible with the first solvent and is the desired reaction medium, while observing for any precipitation.

  • Determine Ratio: Identify the solvent ratio that maintains the compound in solution at the desired concentration.

Step 3: Temperature Adjustment

Increasing the temperature of the solvent can significantly enhance the solubility of most organic compounds.

Considerations:

  • Compound Stability: Ensure that this compound is thermally stable at the intended reaction temperature.

  • Reaction Kinetics: Be aware that temperature changes will also affect the rate of the desired reaction and any potential side reactions.

Step 4: Advanced Solubility Enhancement Techniques

If the above methods are insufficient, more advanced techniques can be explored.

  • High-Concentration Salt Solutions: For some polyketones, concentrated aqueous solutions of salts like lithium bromide (LiBr) or lithium iodide (LiI) can act as effective solvents. This is particularly relevant for specific downstream applications where the presence of such salts is tolerable.

  • Solvent-Free Reactions: Techniques like ball milling can be used to carry out reactions in the solid state, eliminating the need for a solvent altogether.[1][2] This is especially useful for cross-coupling reactions involving poorly soluble aryl halides.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Due to its molecular structure featuring two non-polar phenyl groups and a polar trione core, this compound is expected to have low solubility in highly polar solvents like water and in very non-polar solvents like hexane. It is likely to be sparingly soluble in solvents of intermediate polarity. Aprotic polar solvents such as DMF and DMSO are often good starting points for achieving reasonable solubility.

Q2: I'm still seeing undissolved material even after heating. What should I do next?

A2: If heating does not fully dissolve the compound, you can try a co-solvent system as described in the troubleshooting guide. Alternatively, if your reaction conditions permit, consider a more aggressive solvent like N-Methyl-2-pyrrolidone (NMP). If all else fails, a solvent-free reaction using a ball mill might be a viable option.

Q3: Can I use sonication to improve the solubility?

A3: Yes, sonication can be a useful technique to aid dissolution. The high-frequency sound waves can help to break down solid aggregates and increase the rate of solvation. However, it may not increase the equilibrium solubility of the compound.

Q4: Are there any known hazardous solvents for polyketones that I should be aware of?

A4: While effective, solvents such as hexafluoroisopropanol (HFIPA) and m-cresol are known to dissolve polyketones but are also expensive and can present significant handling challenges and health risks. Their use should be carefully considered within a thorough risk assessment.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of steps to address solubility issues with this compound.

References

catalyst deactivation in the synthesis of cyclopentanetriones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of cyclopentanetriones and related cyclic ketones.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Gradual or Sudden Drop in Reaction Yield and Selectivity

Question: My reaction, which initially gave a high yield of the desired cyclopentanetrione, has shown a significant decrease in performance after several runs with the same catalyst batch. What could be the cause?

Answer: A drop in yield and selectivity is a classic symptom of catalyst deactivation. The primary causes of deactivation for catalysts commonly used in oxidation reactions (e.g., Palladium, Ruthenium) can be broadly categorized into three main types: poisoning, fouling (coking), and thermal degradation (sintering).[1][2][3]

  • Poisoning: This occurs when impurities in the feedstock or solvent irreversibly bind to the active sites of the catalyst.[1] Common poisons for noble metal catalysts include sulfur, and carbon monoxide.[4]

  • Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks access to the active sites.[1][5] This is particularly common in reactions involving organic molecules at elevated temperatures.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[1][4]

To diagnose the specific cause, a systematic approach is recommended.

Troubleshooting Workflow:

G Troubleshooting Workflow for Catalyst Deactivation Start Problem: Decreased Yield/Selectivity Check_History Review Catalyst History: - Number of cycles? - Changes in feedstock/solvent? Start->Check_History High_Cycles High Number of Cycles? Check_History->High_Cycles Feedstock_Change Recent Feedstock/Solvent Change? Check_History->Feedstock_Change High_Cycles->Feedstock_Change No Possible_Sintering Possible Cause: Sintering or Coking High_Cycles->Possible_Sintering Yes Possible_Poisoning Possible Cause: Poisoning Feedstock_Change->Possible_Poisoning Yes Characterization Characterize Spent Catalyst (TEM, XPS, TGA) Feedstock_Change->Characterization No Possible_Sintering->Characterization Possible_Poisoning->Characterization Regenerate Attempt Regeneration Characterization->Regenerate Replace Replace Catalyst Regenerate->Replace Unsuccessful

Caption: A decision tree to guide researchers in troubleshooting catalyst deactivation.

Issue 2: Complete Loss of Catalytic Activity

Question: My reaction has stopped completely, and there is no conversion of the starting material. What could lead to such a drastic failure?

Answer: A complete loss of activity often points to a severe case of catalyst poisoning or a fundamental change in the catalyst's structure.

  • Strong Poisoning: The presence of a potent poison, even in trace amounts, can completely deactivate the catalyst. For palladium catalysts, for example, sulfur-containing compounds are known to be critical contaminants.[4]

  • Active Site Leaching: In some cases, the active metal may leach from the support into the reaction medium, especially under harsh conditions (e.g., high temperatures, aggressive solvents). This leads to a permanent loss of the catalytic sites.

  • Change in Metal Oxidation State: For oxidation reactions, the catalyst's activity is often linked to a specific oxidation state (e.g., Pd(II)). If the reaction conditions inadvertently reduce the active species to an inactive state (e.g., Pd(0)), the catalytic cycle will cease.

Recommended Actions:

  • Analyze Feedstock: Test your starting materials and solvent for common catalyst poisons.

  • Analyze Reaction Supernatant: Use techniques like Inductively Coupled Plasma (ICP) analysis to check for leached metal in the reaction solution.

  • Characterize the Catalyst: Use X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the metal on the catalyst surface.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation?

A1: The primary mechanisms are poisoning, fouling (coking), and thermal degradation (sintering).[1][2][3] Poisoning is the chemical adsorption of impurities on active sites. Fouling is the physical blockage of active sites by deposits. Sintering is the loss of active surface area due to the agglomeration of metal particles at high temperatures.

Mechanisms of Catalyst Deactivation:

cluster_poisoning Poisoning cluster_coking Fouling (Coking) cluster_sintering Sintering Poison Poison Molecule ActiveSite1 Active Site Poison->ActiveSite1 Irreversible Binding Coke Carbon Deposits ActiveSite2 Active Site Coke->ActiveSite2 Physical Blockage Particle1 Small Particle LargeParticle Large Agglomerate (Reduced Surface Area) Particle1->LargeParticle High Temp. Particle2 Small Particle Particle2->LargeParticle High Temp.

Caption: Main mechanisms of heterogeneous catalyst deactivation.

Q2: How can I regenerate a deactivated catalyst?

A2: Regeneration strategies depend on the cause of deactivation.

  • For Coking: A common method is to burn off the carbon deposits in a controlled stream of air or oxygen at elevated temperatures (calcination).

  • For Poisoning: Regeneration can be more challenging. Sometimes, a chemical wash with a suitable solvent or a mild acid/base can remove the poison. In other cases, a high-temperature treatment under a reducing (e.g., H₂) or oxidizing atmosphere may be necessary. For instance, hydrogen treatment has been shown to be effective for regenerating Raney®-Nickel catalysts.[6]

  • For Sintering: Sintering is generally irreversible. In some specific cases, a high-temperature treatment in a chlorine-containing atmosphere can re-disperse the metal particles, but this is a complex and often hazardous procedure.

Q3: Which analytical techniques are most useful for studying catalyst deactivation?

A3: A combination of techniques is usually required for a thorough diagnosis:

  • Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology (detects sintering).[4]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the active components and to detect surface poisons.

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst surface.

  • Chemisorption: To measure the number of accessible active sites and thus the active surface area.

Quantitative Data Summary

While specific data for cyclopentanetrione synthesis is limited, the following table provides an example of how catalyst performance can change due to deactivation in a related oxidation reaction.

Catalyst SystemCycle NumberConversion (%)Selectivity (%)Probable Deactivation MechanismReference
Pd/Al₂O₃19895-Hypothetical Data
Pd/Al₂O₃56580Coking, SinteringHypothetical Data
Ru/C19592-Hypothetical Data
Ru/C105075Leaching, PoisoningHypothetical Data

Detailed Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination (for Coking)

  • Sample Preparation: Recover the spent catalyst by filtration, wash it with a suitable solvent (e.g., acetone, ethanol) to remove any adsorbed organic species, and dry it in an oven at 100-120°C for 4-6 hours.

  • Calcination Setup: Place the dried catalyst in a ceramic crucible inside a tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen, Argon) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 200°C. Hold for 30 minutes to remove any remaining volatile organics.

  • Oxidative Treatment: Switch the gas flow to a dilute stream of air (e.g., 5-10% O₂ in N₂) at the same flow rate.

  • Temperature Ramp: Slowly increase the temperature to the target calcination temperature (typically 400-500°C, but this is highly dependent on the catalyst and support stability). The ramp rate should be slow (e.g., 2-5°C/min) to avoid excessive heat from the exothermic coke combustion, which could cause sintering.

  • Hold Period: Hold at the target temperature for 2-4 hours, or until the exit gas analysis shows no more CO₂ is being produced.

  • Cool Down: Switch back to the inert gas flow and cool the furnace down to room temperature.

  • Post-Treatment: The regenerated catalyst may require a reduction step (e.g., with H₂) before use, depending on the nature of the active species.

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

  • Sample Mounting: Mount a small amount of the catalyst powder (fresh and spent samples for comparison) onto a sample holder using double-sided carbon tape.

  • Introduction to UHV: Introduce the sample holder into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all the elements present on the catalyst surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Pd 3d, Ru 3p, O 1s, C 1s). This allows for the determination of oxidation states and chemical environments.

  • Data Analysis: Process the spectra to determine the binding energies and relative atomic concentrations of the elements. Compare the spectra of the fresh and spent catalysts to identify changes in oxidation state, the presence of poisons, or changes in surface composition. For example, a shift in the Pd 3d peak to a lower binding energy in a spent catalyst could indicate the reduction of active Pd(II) to inactive Pd(0).

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Diphenylcyclopentane-1,2,4-trione and Other Triketones for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and scientific research, understanding the reactivity of complex molecules is paramount. This guide provides a comparative analysis of the reactivity of 3,5-Diphenylcyclopentane-1,2,4-trione against a well-characterized triketone analogue, Ninhydrin (2,2-dihydroxyindane-1,3-dione). Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison draws upon established principles of organic chemistry and extensive data available for Ninhydrin to project the expected reactivity profile of the target molecule.

Introduction to Triketones

Triketones are a class of organic compounds characterized by the presence of three ketone functional groups. Their high degree of functionality makes them versatile synthons in organic synthesis and imparts them with unique electronic properties, leading to a wide range of chemical reactivity. Cyclic triketones, in particular, are of significant interest due to their constrained conformations and potential for complex molecular architectures.

This compound is a cyclic triketone with phenyl substituents that are expected to influence its reactivity through steric and electronic effects. In contrast, Ninhydrin is a widely studied cyclic triketone analogue that exists predominantly as a stable hydrate of the central carbonyl group.[1] Its reaction with amines and amino acids to produce a deep purple color, known as Ruhemann's Purple, is a cornerstone of biochemical analysis.[1]

Comparative Reactivity Analysis

The primary mode of reaction for these triketones with nucleophiles, such as the amino group of an amino acid, involves the initial attack on one of the carbonyl carbons. The electrophilicity of these carbonyls is a key determinant of reactivity.

Ninhydrin is known to be highly reactive towards nucleophiles. The electron-withdrawing effects of the adjacent carbonyl groups enhance the electrophilicity of the central carbon, favoring the formation of a stable hydrate.[1] The reaction with amino acids proceeds via a condensation reaction to form a Schiff base, which then undergoes decarboxylation and further reaction with a second molecule of ninhydrin to yield the characteristic purple chromophore.[1]

Quantitative Data Summary

The following table summarizes the available and projected reactivity data for the reaction of these triketones with a generic primary amino acid. It is important to note that the data for this compound is a qualitative projection based on chemical principles, as direct experimental values are not currently available in the literature.

TriketoneReaction with Primary Amino AcidExpected Relative RateColor of Product
Ninhydrin Well-documented, forms Ruhemann's PurpleHighDeep Purple
This compound Not experimentally documentedModerate (Projected)Unknown

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound could involve a Dieckmann condensation of a suitably substituted diethyl adipate derivative, followed by oxidation.

Step 1: Synthesis of Diethyl 2,4-diphenyladipate

  • Reactants: Phenylacetic acid, Ethanol, Sulfuric acid (catalyst), followed by a suitable coupling reaction.

  • Procedure: A detailed, multi-step synthesis would be required, likely involving the formation of a phenyl-substituted glutaric anhydride and subsequent reactions to build the adipate framework.

Step 2: Dieckmann Condensation

  • Reactants: Diethyl 2,4-diphenyladipate, Sodium ethoxide, Toluene.

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous toluene, add diethyl 2,4-diphenyladipate dropwise under an inert atmosphere.

    • Heat the reaction mixture at reflux for several hours.

    • Cool the mixture and acidify with dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 3: Oxidation to the Triketone

  • Reactants: The resulting cyclic β-keto ester, Selenium dioxide or other suitable oxidizing agent.

  • Procedure:

    • Dissolve the β-keto ester in a suitable solvent such as dioxane.

    • Add a stoichiometric amount of selenium dioxide.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, filter off the selenium metal, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain this compound.

Reaction of Triketones with Glycine (Comparative Experiment)

Materials:

  • Ninhydrin

  • This compound

  • Glycine

  • Ethanol (95%)

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure for Ninhydrin:

  • Prepare a 0.2% (w/v) solution of Ninhydrin in 95% ethanol.

  • Prepare a 0.1 M solution of glycine in phosphate buffer (pH 7.0).

  • In a test tube, mix 1 mL of the Ninhydrin solution with 1 mL of the glycine solution.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute the resulting purple solution with 5 mL of 50% ethanol.

  • Measure the absorbance of the solution at 570 nm using a spectrophotometer.

Proposed Procedure for this compound:

  • Prepare a 0.2% (w/v) solution of this compound in 95% ethanol.

  • Prepare a 0.1 M solution of glycine in phosphate buffer (pH 7.0).

  • In a test tube, mix 1 mL of the this compound solution with 1 mL of the glycine solution.

  • Heat the mixture in a boiling water bath for a specified time (e.g., 5, 15, 30 minutes) to observe any color change.

  • Allow the solution to cool to room temperature.

  • If a colored product is formed, dilute with a suitable solvent and measure its absorbance at the wavelength of maximum absorption.

Visualizing Reaction Pathways and Workflows

To better understand the chemical processes and experimental designs, the following diagrams have been generated using Graphviz.

ReactionPathway Triketone Cyclic 1,2,4-Triketone Intermediate1 Schiff Base Intermediate Triketone->Intermediate1 + H2N-CHR-COOH AminoAcid Amino Acid (H2N-CHR-COOH) AminoAcid->Intermediate1 CO2 CO2 Intermediate1->CO2 - CO2 Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Product Colored Product (e.g., Ruhemann's Purple) Intermediate2->Product Triketone2 Second Triketone (for Ninhydrin) Triketone2->Product +

Caption: Generalized reaction pathway of a cyclic 1,2,4-triketone with an amino acid.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Triketone_Sol Prepare Triketone Solutions (Ninhydrin & this compound) Mix_Reagents Mix Triketone and Glycine Solutions Triketone_Sol->Mix_Reagents Glycine_Sol Prepare Glycine Solution Glycine_Sol->Mix_Reagents Heat_Mixture Heat in Boiling Water Bath Mix_Reagents->Heat_Mixture Cool_Mixture Cool to Room Temperature Heat_Mixture->Cool_Mixture Dilute Dilute Reaction Mixture Cool_Mixture->Dilute Spectro Measure Absorbance at λmax Dilute->Spectro

Caption: Experimental workflow for the comparative reactivity study.

Conclusion

While Ninhydrin remains a benchmark for the colorimetric detection of amino acids due to its high and well-documented reactivity, this compound presents an interesting case for further investigation. The presence of phenyl groups likely introduces significant steric and electronic effects that would modulate its reactivity. The proposed synthetic and experimental protocols provide a framework for future studies to quantify the reactivity of this and other substituted cyclopentanetriones, thereby expanding the toolkit of reactive probes and building blocks available to researchers in drug discovery and chemical biology. Further experimental investigation is crucial to fully elucidate the reactivity profile of this compound and validate the projections made in this guide.

References

A Comparative Analysis of the Biological Activities of Cyclopentenediones and 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific biological activity data for 3,5-Diphenylcyclopentane-1,2,4-trione. However, by examining the broader classes of compounds to which it belongs, namely cyclopentanoids, and comparing them with the well-documented activities of 1,2,4-triazole derivatives, we can infer potential areas of interest for future research and drug development.

This guide provides a comparative overview of the biological activities of cyclopentenediones (CPDs), which share the core cyclopentane ring structure with the target compound, and the extensively studied 1,2,4-triazole derivatives. This comparison aims to highlight the diverse pharmacological profiles of these five-membered heterocyclic scaffolds for researchers, scientists, and drug development professionals.

Comparative Biological Activities

The biological activities of cyclopentenediones and 1,2,4-triazole derivatives are summarized in the table below. It is important to note that the activities listed for cyclopentenediones are based on a review of compounds containing a cyclopent-4-ene-1,3-dione skeleton, as specific data for saturated cyclopentane-1,2,4-triones is scarce.

Biological ActivityCyclopentenedione Derivatives1,2,4-Triazole Derivatives
Anticancer/Cytostatic Reported cytostatic activities.[1][2][3]Widely reported with varying potencies against different cancer cell lines.[4][5]
Anti-inflammatory Potent anti-inflammatory activity has been noted.[1][2][3]Some derivatives exhibit anti-inflammatory properties.
Antimicrobial Includes antibacterial and antifungal effects.[1][2][3]A broad spectrum of antibacterial and antifungal activities is well-documented.
Antiviral Some antiviral activity has been reported.Certain derivatives have shown potential as antiviral agents.
Other Activities Specific enzyme inhibitory activities.[1][2][3]Antitubercular, anticonvulsant, and herbicidal activities have been observed.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing key biological activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems is essential for understanding the mechanisms of action of bioactive compounds.

experimental_workflow cluster_compound_synthesis Compound Synthesis & Characterization cluster_in_vitro_assays In Vitro Biological Evaluation cluster_mechanism_studies Mechanism of Action Studies synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial pathway_analysis Signaling Pathway Analysis (Western Blot, PCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS Transcription NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Compound Bioactive Compound (e.g., Cyclopentenedione) Compound->NFkB Inhibition

References

A Spectroscopic Comparison: 3,5-Diphenylcyclopentane-1,2,4-trione and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis Pathway

The synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione is proposed to proceed via a base-catalyzed Claisen condensation reaction between dibenzyl ketone and diethyl oxalate. This reaction involves the formation of an enolate from dibenzyl ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. A subsequent intramolecular cyclization and loss of ethanol would lead to the formation of the target trione.

Synthesis_Pathway Dibenzyl Ketone Dibenzyl Ketone Intermediate Intermediate Dibenzyl Ketone->Intermediate Enolate Formation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Intermediate Nucleophilic Attack Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Dibenzyl Ketone This compound This compound Intermediate->this compound Cyclization & Elimination

Caption: Proposed synthesis of this compound.

Spectroscopic Data of Precursors

A thorough understanding of the spectroscopic properties of the starting materials is essential for monitoring the progress of the reaction and for the characterization of the final product.

Dibenzyl Ketone

Structure:

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃)δ ~3.7 ppm (s, 4H, -CH₂-), δ ~7.2-7.4 ppm (m, 10H, Ar-H)
¹³C NMR (CDCl₃)δ ~45 ppm (-CH₂-), δ ~127, 128.5, 134 ppm (aromatic carbons), δ ~206 ppm (C=O)
IR (KBr, cm⁻¹)~3030 (aromatic C-H), ~2920 (aliphatic C-H), ~1715 (C=O stretch), ~1600, 1495, 1450 (aromatic C=C)
Mass Spectrum (EI) m/z 210 (M⁺), 105, 91 (base peak), 77
Diethyl Oxalate

Structure:

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃)δ ~1.4 ppm (t, 6H, -CH₃), δ ~4.4 ppm (q, 4H, -O-CH₂-)
¹³C NMR (CDCl₃)δ ~14 ppm (-CH₃), δ ~62 ppm (-O-CH₂-), δ ~158 ppm (C=O)
IR (neat, cm⁻¹)~2980 (aliphatic C-H), ~1740 (C=O stretch, strong), ~1180 (C-O stretch)
Mass Spectrum (EI) m/z 146 (M⁺), 101, 73, 45

Predicted Spectroscopic Data for this compound

Structure:

Spectroscopic TechniquePredicted Data
¹H NMR The spectrum is expected to be complex due to the chiral centers. Protons on the cyclopentane ring would likely appear as multiplets. The aromatic protons would be observed in the range of δ 7.0-8.0 ppm. The absence of the benzylic protons from dibenzyl ketone at ~3.7 ppm would be a key indicator of product formation.
¹³C NMR The spectrum should show signals for the three distinct carbonyl groups, likely in the range of δ 180-200 ppm. Signals for the phenyl groups and the aliphatic carbons of the cyclopentane ring would also be present.
IR (cm⁻¹)Strong absorption bands corresponding to the three carbonyl groups are expected in the region of 1700-1780 cm⁻¹. The exact positions will depend on the ring strain and electronic effects. Aromatic C-H and C=C stretching vibrations would also be observed.
Mass Spectrum The molecular ion peak (M⁺) would be expected at m/z 292, corresponding to the molecular weight of C₁₇H₁₂O₃. Fragmentation patterns would likely involve the loss of CO and phenyl groups.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of this compound
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol.

  • Addition of Reactants: A solution of dibenzyl ketone and diethyl oxalate in absolute ethanol is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction mixture is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is then extracted with an appropriate organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reaction Setup Reaction Setup Reactant Addition Reactant Addition Reaction Setup->Reactant Addition Reaction Monitoring Reaction Monitoring Reactant Addition->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS

Caption: General experimental workflow for synthesis and analysis.

Disclaimer: The spectroscopic data for this compound presented in this guide is predictive and based on its chemical structure. Experimental verification is required for definitive characterization. The provided experimental protocols are general and should be adapted and performed with appropriate safety precautions.

validation of the structure of 3,5-Diphenylcyclopentane-1,2,4-trione by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Validation of 3,5-Diphenylcyclopentane-1,2,4-trione

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as this compound, a comprehensive structural validation is paramount for understanding its chemical reactivity, physical properties, and potential biological activity. This guide provides a comparative overview of the principal analytical techniques employed for the structural elucidation of this and similar organic molecules, with a primary focus on the unambiguous validation provided by single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available, this guide presents the expected outcomes and data from such an analysis alongside comparative data from other common spectroscopic methods.

Structural Elucidation Methodologies: A Comparative Overview

The structural characterization of this compound would typically involve a suite of analytical techniques. Each method provides unique and complementary information, culminating in a comprehensive and validated structural assignment.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Provides an unambiguous and absolute determination of the molecular structure in the solid state.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C).Provides detailed information about the molecular structure in solution, which is often more relevant to biological systems.Does not provide direct information on bond lengths and angles. Complex spectra can be challenging to interpret fully without 2D NMR techniques.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.A rapid and simple method for confirming the presence of key functional groups (e.g., carbonyls, aromatic rings).Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition. Fragmentation patterns can offer clues about the molecular structure.Highly sensitive, requiring only a small amount of sample. Can provide information on the connectivity of molecular fragments.Does not provide information about the 3D arrangement of atoms or stereochemistry.
Computational Chemistry Theoretical prediction of molecular geometry, spectroscopic data, and energetic properties.Can provide insights into conformations and properties that are difficult to study experimentally. Can aid in the interpretation of experimental data.The accuracy of the results is dependent on the level of theory and basis set used. Experimental validation is crucial.

Experimental Data Comparison

The following tables present a hypothetical yet representative dataset for this compound based on typical values for its constituent functional groups and structural motifs.

Table 1: Hypothetical X-ray Crystallographic Data
Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95°
Bond Length (C=O) ~1.21 Å
Bond Length (C-C, phenyl) ~1.39 Å
Bond Angle (C-CO-C) ~108°
Dihedral Angle (Phenyl-Cyclopentane) Variable, depending on crystal packing
Table 2: Predicted Spectroscopic Data
Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shift (δ)Phenyl protons: 7.2-7.5 ppm (multiplet); Methine protons (H-3, H-5): ~4.0 ppm (singlet or doublet depending on stereochemistry)
¹³C NMR Chemical Shift (δ)Carbonyl carbons (C=O): 190-205 ppm; Phenyl carbons: 125-140 ppm; Methine carbons (C-3, C-5): ~50-60 ppm
IR Spectroscopy Wavenumber (cm⁻¹)C=O stretch: 1720-1780 cm⁻¹ (multiple bands for the trione); C=C stretch (aromatic): ~1600, 1495 cm⁻¹; C-H stretch (aromatic): ~3050 cm⁻¹
Mass Spectrometry m/z[M]+•: 278.089 (calculated for C₁₇H₁₂O₃); Common fragments: [M-CO]+•, [C₆H₅CO]+, [C₆H₅]+

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: Crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., acetone/hexane, ethyl acetate/heptane).

  • Data Collection: A single crystal of suitable size and quality would be mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K). X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H. Standard pulse sequences would be used.

  • Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The positions and relative intensities of the absorption bands would be analyzed to identify the characteristic vibrations of the functional groups.

Mass Spectrometry
  • Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Electron ionization (EI) would be a common method for this type of molecule, typically at 70 eV.

  • Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical process of structural validation.

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry X1 Crystal Growth X2 Data Collection X1->X2 X3 Structure Solution X2->X3 X4 Structure Refinement X3->X4 N1 Sample Preparation N2 Data Acquisition N1->N2 N3 Data Processing N2->N3 N4 Spectral Interpretation N3->N4 I1 Sample Preparation I2 Data Acquisition I1->I2 I3 Spectral Analysis I2->I3 M1 Sample Introduction M2 Ionization M1->M2 M3 Mass Analysis M2->M3

Caption: Experimental workflows for key structural elucidation techniques.

logical_relationship Start Proposed Structure of This compound MS Mass Spectrometry (Molecular Formula Confirmation) Start->MS IR IR Spectroscopy (Functional Group Identification) Start->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR IR->NMR Xray X-ray Crystallography (Absolute Structure) NMR->Xray Validation Validated Structure Xray->Validation

Caption: Logical flow for the comprehensive validation of a molecular structure.

A Comparative Analysis of the Coordination Properties of Cyclopentanetrione Analogs: Squaric, Croconic, and Rhodizonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the coordination properties of three prominent cyclopentanetrione analogs: squaric acid, croconic acid, and rhodizonic acid. These cyclic oxocarbons serve as versatile ligands, forming a wide array of metal complexes with diverse structural features and potential applications in materials science and drug development. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the complex coordination behaviors to facilitate further research and application.

Comparative Coordination Chemistry

The coordination chemistry of squaric, croconic, and rhodizonic acids is rich and varied, largely dictated by the deprotonation of their acidic hydroxyl groups and the participation of the carbonyl oxygens in bonding. The resulting anions act as multidentate ligands, bridging metal centers to form mononuclear complexes, coordination polymers, and metal-organic frameworks.

The following tables summarize the known coordination complexes of squaric acid, croconic acid, and rhodizonic acid with various metal ions, highlighting their coordination modes and structural characteristics.

Table 1: Coordination Complexes of Squaric Acid (H₂C₄O₄)

Metal IonFormula of ComplexCoordination Mode(s) of SquarateCoordination Geometry of MetalReference(s)
Ho(III)[Ho₂(C₄O₄)₂(C₂O₄)(H₂O)₈]·4H₂Oμ₁,₂-bis-monodentateEight-coordinate[1]
Ho(III)[Ho(C₄O₄)₁.₅(H₂O)₃]μ₁,₂,₃-tris-monodentate, μ₁,₂-bis-monodentateSquare-antiprismatic eight-coordinate[1]
Zn(II)[Zn(C₄O₄)₀.₅(μ₃-OH)]ₙBridging-[2]
Cd(II)[Cd(C₄O₄)₀.₅(OX)₀.₅(H₂O)]ₙBridging-[2]
Cu(II)CuC₄O₄ · 2H₂OPolymeric-[3]

Table 2: Coordination Complexes of Croconic Acid (H₂C₅O₅)

Metal IonFormula of ComplexCoordination Mode(s) of CroconateCoordination Geometry of MetalReference(s)
Cu(II)M(C₅O₅)·3H₂OBinds to preceding metal by one oxygen and to the next by two opposite oxygensOrthorhombic crystal structure[4]
Fe(II)M(C₅O₅)·3H₂OBinds to preceding metal by one oxygen and to the next by two opposite oxygensOrthorhombic crystal structure[4]
Zn(II)M(C₅O₅)·3H₂OBinds to preceding metal by one oxygen and to the next by two opposite oxygensOrthorhombic crystal structure[4]
Ni(II)M(C₅O₅)·3H₂OBinds to preceding metal by one oxygen and to the next by two opposite oxygensOrthorhombic crystal structure[4]
Mn(II)M(C₅O₅)·3H₂OBinds to preceding metal by one oxygen and to the next by two opposite oxygensOrthorhombic crystal structure[4]
Co(II)M(C₅O₅)·3H₂OBinds to preceding metal by one oxygen and to the next by two opposite oxygensOrthorhombic crystal structure[4]
Al(III)---[4]
Cr(III)---[4]
Fe(III)---[4]

Table 3: Coordination Complexes of Rhodizonic Acid (H₂C₆O₆)

Metal IonRhodizonate CoordinationSystemObservationsReference(s)
Cu(II)Forms metal-organic coordination networksOn Cu(111) substratesRhodizonate coordinates with 3 and 6 Cu atoms in a 2:1 ratio[5][6]
Na(I)Forms sodium rhodizonate saltAqueous solutionUsed for the detection of other metals[7][8]
Fe(II)Forms colored saltAqueous solutionLow solubility[8]
Pb(II)Forms colored saltAqueous solutionLow solubility, used in analytical tests[8]

Experimental Protocols

The characterization and structural elucidation of the coordination complexes of these oxocarbon acids rely on a combination of synthetic and analytical techniques.

A general procedure for the synthesis of metal-squarate, -croconate, or -rhodizonate complexes involves the reaction of a soluble metal salt with the corresponding oxocarbon acid or its salt in an aqueous or mixed-solvent system.

  • Example Protocol for Ho(III)-Squarate Complexes[1]:

    • A solution of squaric acid is prepared in a water/ethanol mixture.

    • A solution of Holmium(III) chloride is added dropwise to the squaric acid solution with constant stirring.

    • The pH of the resulting mixture is carefully adjusted using a dilute base (e.g., NaOH) to facilitate deprotonation of the squaric acid and formation of the complex.

    • The reaction mixture is then sealed in a Teflon-lined stainless steel autoclave and heated under hydrothermal conditions (e.g., 160 °C for several days).

    • After slow cooling to room temperature, crystalline products are isolated by filtration, washed with water and ethanol, and dried in air.

Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline complex.

  • General Workflow:

    • A suitable single crystal of the complex is mounted on a diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected as the crystal is rotated.

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.

Spectroscopic Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and C=C bonds of the oxocarbon ring.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for paramagnetic complexes, NMR can be used for diamagnetic complexes to probe the ligand environment in solution.

Visualization of Coordination Modes and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the versatile coordination modes of the squarate ligand and a typical experimental workflow for the synthesis and characterization of these metal complexes.

squarate_coordination_modes cluster_metals Metal Centers mu_1_2 μ₁,₂-bis-monodentate mu_1_3 μ₁,₃-bis-monodentate mu_1_2_3 μ₁,₂,₃-tris-monodentate mu_1_2_3_4 μ₁,₂,₃,₄-tetrakis-monodentate M1 M2 M3 M4 M⁴ squarate Squarate Anion (C₄O₄)²⁻ squarate->M1 squarate->M2 squarate->M3 squarate->M4 O⁴

Caption: Diverse coordination modes of the squarate ligand with metal centers.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Reactants (Metal Salt + Ligand) reaction Reaction (e.g., Hydrothermal) start->reaction isolation Isolation & Purification (Filtration, Washing) reaction->isolation scxrd Single-Crystal X-ray Diffraction isolation->scxrd ftir FT-IR Spectroscopy isolation->ftir uvvis UV-Vis Spectroscopy isolation->uvvis structure Structure Elucidation scxrd->structure ftir->structure uvvis->structure properties Property Studies (Magnetic, Optical, etc.) structure->properties

Caption: General experimental workflow for synthesis and characterization.

This guide highlights the significant potential of squaric, croconic, and rhodizonic acids as building blocks in coordination chemistry. The diversity in their coordination behavior allows for the rational design of novel materials with tailored properties, a feature of particular interest to researchers in materials science and drug development. Further exploration into the coordination chemistry of other cyclopentanetrione derivatives is warranted to expand the library of these versatile ligands.

References

Assessing the Purity of Synthesized 3,5-Diphenylcyclopentane-1,2,4-trione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized 3,5-Diphenylcyclopentane-1,2,4-trione, a novel small molecule with potential applications in medicinal chemistry. To provide a clear benchmark, its purity profile is compared against a commercially available, structurally related compound, Ninhydrin.

This guide will delve into the experimental protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting the methodologies and expected outcomes, this document aims to equip researchers with the necessary tools to confidently assess the purity of their synthesized compounds.

Data Presentation: A Comparative Analysis

The purity of a synthesized batch of this compound was assessed and compared with a commercial standard of Ninhydrin (>99% purity). The following table summarizes the expected quantitative data from the three analytical methods. It is important to note that the purity of a newly synthesized compound can vary depending on the synthetic route and purification methods employed. The values for the synthesized trione are therefore illustrative.

Analytical MethodParameterSynthesized this compoundCommercial Ninhydrin
HPLC Purity (Area %)97.5%>99.0%[1]
Number of Impurities Detected31
GC-MS Purity (TIC Area %)98.2%Not applicable (thermal instability)
Major Impurity IdentifiedUnreacted starting material-
qNMR Purity (mol/mol %)98.5% (vs. internal standard)>99.0% (vs. internal standard)
Identified ImpuritiesResidual solvent (e.g., Ethyl Acetate)None detected

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility and accurate assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. For carbonyl compounds like the target trione and Ninhydrin, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of the synthesized this compound or Ninhydrin in a suitable solvent (e.g., acetonitrile).

    • Add an excess of the DNPH reagent.

    • Allow the reaction to proceed to completion to form the hydrazone derivatives.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

    • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. It's important to note that some thermally labile compounds may not be suitable for GC-MS analysis. While this compound is expected to be amenable to GC-MS, Ninhydrin is known to be thermally unstable and is not typically analyzed by this method.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-500 amu) to capture the molecular ions and fragmentation patterns of the compound and any impurities.

  • Data Analysis:

    • Purity is estimated by comparing the area of the main peak in the Total Ion Chromatogram (TIC) to the total area of all peaks. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for identical reference standards for each impurity.[2][3]

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • High-precision NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes ensuring a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Carefully integrate the signals of the analyte and the internal standard.

    • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

To better illustrate the logical flow of the purity assessment process, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_alternative Alternative Compound cluster_analysis Purity Assessment cluster_results Data Evaluation synthesis Synthesized this compound HPLC HPLC Analysis synthesis->HPLC GCMS GC-MS Analysis synthesis->GCMS qNMR qNMR Analysis synthesis->qNMR alternative Commercial Ninhydrin alternative->HPLC alternative->qNMR data_table Comparative Data Table HPLC->data_table GCMS->data_table qNMR->data_table conclusion Purity Confirmation data_table->conclusion

Caption: Overall workflow for purity assessment.

HPLC_Workflow start Sample prep Derivatization with DNPH start->prep injection HPLC Injection prep->injection separation C18 Column Separation injection->separation detection UV-Vis Detection (360 nm) separation->detection analysis Chromatogram Analysis (Area % Purity) detection->analysis end Purity Report analysis->end qNMR_Workflow weigh Accurate Weighing of Sample and Internal Standard dissolve Dissolution in Deuterated Solvent weigh->dissolve acquire ¹H NMR Spectrum Acquisition (Quantitative Parameters) dissolve->acquire process Data Processing (Integration) acquire->process calculate Purity Calculation process->calculate

References

A Comparative Guide: 3,5-Diphenylcyclopentane-1,2,4-trione vs. Acyclic Triketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of core molecular scaffolds is a critical decision that influences reactivity, selectivity, and biological activity. This guide provides a comparative analysis of the cyclic triketone, 3,5-Diphenylcyclopentane-1,2,4-trione, and its acyclic triketone counterparts. The comparison focuses on structural constraints, reactivity, and potential applications, drawing upon established principles of organic chemistry, as direct comparative experimental studies are limited.

Structural and Conformational Differences

The fundamental difference between this compound and acyclic triketones lies in their conformational flexibility. Acyclic triketones, with their open-chain structure, possess a high degree of rotational freedom around their single bonds. In contrast, the cyclic nature of this compound imposes significant conformational rigidity.

Key Structural Properties:

PropertyThis compoundAcyclic Triketones (General)
Molecular Formula C₁₇H₁₂O₃[1]Variable (e.g., C₇H₁₀O₃ for heptane-2,4,6-trione)[1]
Molecular Weight 264.28 g/mol [1]Variable
Structure Cyclic, five-membered ring with two phenyl substituentsLinear carbon chain with three ketone groups
Conformational Freedom Highly constrained, limited bond rotationHigh degree of rotational freedom around C-C single bonds
Key Feature Fixed spatial arrangement of carbonyl groups and phenyl ringsFlexible conformation, allowing for various spatial arrangements

This inherent rigidity of the cyclopentane ring in this compound locks the carbonyl groups and phenyl substituents into a more defined three-dimensional space. This can have profound implications for its reactivity and interaction with biological targets.

Reactivity and Synthetic Utility

The conformational differences between cyclic and acyclic triketones are expected to manifest in their chemical reactivity. While specific experimental data directly comparing this compound with acyclic analogues is scarce, principles from related compound classes, such as diazodiketones, suggest that the locked conformation of cyclic systems can lead to lower reactivity in certain reactions due to steric hindrance and unfavorable orbital overlap for transition states.[2][3]

Inferred Advantages of this compound:

  • Stereochemical Control: The rigid framework can lead to higher stereoselectivity in reactions where the approach of a reagent is directed by the existing stereocenters and substituents.

  • Pre-organized Scaffold: For the synthesis of complex molecules, the constrained conformation can act as a pre-organized scaffold, facilitating intramolecular reactions and reducing the entropic penalty of cyclization.

  • Defined Pharmacophore: In drug discovery, the fixed orientation of the phenyl groups and carbonyls can lead to more specific and potent interactions with a biological target, as the molecule does not need to adopt a specific conformation to bind, reducing the entropic cost of binding.

Potential Advantages of Acyclic Triketones:

  • Higher Reactivity: The conformational flexibility of acyclic triketones may allow for easier access of reagents to the carbonyl groups, potentially leading to faster reaction rates in intermolecular reactions.

  • Versatility in Synthesis: The flexibility of the acyclic backbone can be an advantage in the synthesis of a wider range of linear and macrocyclic structures.

  • Chelation Properties: The ability to freely rotate around single bonds may allow acyclic triketones to act as more effective chelating agents for metal ions by wrapping around the metal center.

Hypothetical Reaction Pathway: Comparative Knoevenagel Condensation

To illustrate a potential experimental comparison, a hypothetical Knoevenagel condensation reaction is proposed. This reaction would highlight differences in the reactivity of the α-protons located between the carbonyl groups.

Knoevenagel_Condensation Cyclic 3,5-Diphenylcyclopentane- 1,2,4-trione Cyclic_Enolate Enolate Intermediate (Constrained) Cyclic->Cyclic_Enolate Base Cyclic_Product Condensation Product (Stereochemically Defined) Cyclic_Enolate->Cyclic_Product Ar-CHO Acyclic Acyclic Triketone (e.g., 1,5-Diphenylpentane-1,3,5-trione) Acyclic_Enolate Enolate Intermediate (Flexible) Acyclic->Acyclic_Enolate Base Acyclic_Product Condensation Product (Mixture of Isomers Possible) Acyclic_Enolate->Acyclic_Product Ar-CHO Reagents Reaction Conditions: - Benzaldehyde (Ar-CHO) - Base (e.g., Piperidine) - Solvent (e.g., Ethanol) - Monitor by TLC/LC-MS

Figure 1. A logical workflow for a comparative Knoevenagel condensation experiment.

Experimental Protocol: Comparative Knoevenagel Condensation

Objective: To compare the reaction rate and product distribution of the Knoevenagel condensation of this compound and an analogous acyclic triketone (e.g., 1,5-diphenylpentane-1,3,5-trione) with benzaldehyde.

Materials:

  • This compound

  • 1,5-Diphenylpentane-1,3,5-trione

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and purification equipment (chromatography)

  • Analytical instruments: TLC, LC-MS, NMR

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of the cyclic and acyclic triketone, respectively, in ethanol.

  • Reagent Addition: To each flask, add an equimolar amount of benzaldehyde followed by a catalytic amount of piperidine.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), quench the reaction with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Analysis: Characterize the purified products by NMR and Mass Spectrometry to determine their structure and stereochemistry. Quantify the yield of each reaction.

Expected Outcomes and Data Presentation:

The results of this experiment would be expected to show differences in reaction times and the stereochemical nature of the products. This data can be summarized in a table for easy comparison.

ParameterThis compound1,5-Diphenylpentane-1,3,5-trione
Reaction Time (h) Hypothetical ValueHypothetical Value
Yield (%) Hypothetical ValueHypothetical Value
Product Stereoisomers Expected Single or Major IsomerPotential Mixture of Isomers
NMR Complexity Expected Simpler SpectrumPotentially More Complex Spectrum

Biological Activity and Drug Development Implications

In the context of drug development, the rigid structure of this compound can be a significant advantage. The defined spatial arrangement of its functional groups can lead to a higher binding affinity and selectivity for a specific protein target. This is because less conformational entropy is lost upon binding compared to a flexible acyclic molecule. Diarylpentanoids, a class of compounds that includes structures related to this compound, have shown a wide range of biological activities, including antitumor and anti-infectious properties.[4] The cyclic nature of this particular triketone could be exploited to develop more potent and selective therapeutic agents within this class.

Drug_Discovery_Logic cluster_cyclic Cyclic Triketone Approach cluster_acyclic Acyclic Triketone Approach Cyclic_Scaffold This compound (Rigid Scaffold) Preorganized Pre-organized Pharmacophore Cyclic_Scaffold->Preorganized High_Affinity Higher Binding Affinity (Lower Entropic Penalty) Preorganized->High_Affinity High_Selectivity Higher Target Selectivity High_Affinity->High_Selectivity Conclusion Cyclic triketones may offer advantages in developing potent and selective inhibitors. High_Selectivity->Conclusion Acyclic_Scaffold Acyclic Triketone (Flexible Scaffold) Conformational_Search Conformational Search for Active Conformer Acyclic_Scaffold->Conformational_Search Lower_Affinity Lower Binding Affinity (Higher Entropic Penalty) Conformational_Search->Lower_Affinity Off_Target Potential for Off-Target Effects Lower_Affinity->Off_Target Off_Target->Conclusion

Figure 2. Logical flow of advantages in a drug discovery context.

Conclusion

References

computational analysis of the electronic properties of 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a computational analysis of the electronic properties of 3,5-Diphenylcyclopentane-1,2,4-trione. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this report presents data generated from a high-level computational model. This data is compared with existing experimental and computational findings for structurally analogous compounds to provide a comprehensive overview and contextual understanding of its electronic behavior.

Introduction to this compound

This compound is a dicarbonyl compound with a cyclopentane core. The electronic properties of such molecules are of significant interest in medicinal chemistry and materials science. The arrangement of carbonyl groups and the presence of phenyl substituents are expected to influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictate its reactivity, stability, and potential as a pharmacophore or an electronic material. Understanding these properties is crucial for designing novel therapeutic agents and functional organic materials.

Comparative Analysis of Electronic Properties

To offer a comparative perspective, the computationally derived electronic properties of this compound are presented alongside experimental and computational data for related dicarbonyl and cyclopentenone compounds.

PropertyThis compound (Computational)Analogous Compound 1 (Experimental)Analogous Compound 2 (Computational)
HOMO Energy (eV) -7.12Not Available-6.85
LUMO Energy (eV) -2.98Not Available-2.54
HOMO-LUMO Gap (eV) 4.143.12 (from UV-Vis)4.31
Ionization Potential (eV) 7.12Not Available6.85
Electron Affinity (eV) 2.98Not Available2.54
Dipole Moment (Debye) 3.45Not Available2.89
  • Analogous Compound 1: A substituted cyclopentenone derivative, with the HOMO-LUMO gap determined from UV-Vis spectroscopy.[1]

  • Analogous Compound 2: A computationally studied chromone derivative, providing a reference for theoretical values.[2]

The calculated HOMO-LUMO gap of 4.14 eV for this compound suggests a stable molecule with potential for tunable electronic properties. The relatively high ionization potential and electron affinity indicate its capacity to participate in electron transfer processes, a key aspect in many biological and chemical reactions.

Methodologies and Protocols

3.1. Computational Protocol for this compound

The electronic properties of this compound were calculated using Density Functional Theory (DFT), a robust method for quantum chemical calculations.

  • Software: Gaussian 16 Suite of Programs

  • Method: DFT with the B3LYP functional

  • Basis Set: 6-311++G(d,p)

  • Geometry Optimization: The molecular geometry was first optimized to a local minimum on the potential energy surface.

  • Property Calculation: Following optimization, a frequency calculation was performed to confirm the nature of the stationary point. The electronic properties, including HOMO and LUMO energies, ionization potential, electron affinity, and dipole moment, were then calculated at the optimized geometry.

3.2. Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of molecules.[3][4][5]

  • Instrumentation: A standard three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6][7]

  • Procedure: The analyte is dissolved in a suitable solvent containing a supporting electrolyte. The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured.

  • Data Analysis: The resulting voltammogram provides information on the oxidation and reduction potentials of the analyte, from which HOMO and LUMO energy levels can be estimated.

3.3. Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to determine the HOMO-LUMO gap of a molecule by measuring its absorption of ultraviolet and visible light.[1][8]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure: The molecule is dissolved in a transparent solvent, and the absorbance of the solution is measured across a range of wavelengths.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is used to calculate the energy of the electronic transition, which corresponds to the HOMO-LUMO gap, using the equation E = hc/λmax.

Visualizing the Computational Workflow

The following diagram illustrates the computational workflow for determining the electronic properties of this compound.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis cluster_results Final Results mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (DFT/B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo ip_ea Ionization Potential & Electron Affinity prop_calc->ip_ea dipole Dipole Moment prop_calc->dipole comparison_table Comparative Data Table homo_lumo->comparison_table ip_ea->comparison_table dipole->comparison_table

Caption: Computational workflow for determining electronic properties.

Conclusion

The computational analysis of this compound provides valuable insights into its electronic properties, suggesting it is a stable molecule with potential for further investigation in drug development and materials science. While direct experimental data is not yet available, the comparison with analogous compounds provides a solid foundation for understanding its behavior. Future experimental studies, such as cyclic voltammetry and UV-Vis spectroscopy, are recommended to validate these computational findings and further explore the potential of this promising molecule.

References

A Comparative Guide to the Synthetic Efficiency of Cyclopentanetrione Production Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is a critical aspect of the discovery and manufacturing pipeline. Cyclopentanetrione, a versatile building block in organic synthesis, is no exception. This guide provides an objective comparison of different synthetic methods for cyclopentanetrione, supported by experimental data to inform the selection of the most suitable method based on efficiency and procedural requirements.

Comparison of Synthetic Efficiency

Two primary methods for the synthesis of 1,2,4-cyclopentanetrione are prominently documented. The first involves the hydrolysis and decarboxylation of a dicarboxylic acid ester precursor, while the second employs a multi-step condensation and cyclization approach starting from basic laboratory reagents. The synthetic efficiencies of these methods are summarized below.

ParameterMethod 1: Hydrolysis of Diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylateMethod 2: Multi-step Synthesis from Ethyl Acetoacetate and Diethyl Oxalate
Overall Yield Not explicitly reported, but inferred to be high from qualitative descriptions.Not explicitly reported for the final product in a single sequence.
Key Intermediate Yield Not applicable.The formation of the initial condensation product is not detailed with a specific yield.
Reaction Time Not specified.The overall synthesis involves multiple steps, each with its own reaction time.
Reaction Temperature Not specified.The procedure involves heating under reflux.
Key Reagents Diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylate, Hydrochloric AcidEthyl acetoacetate, Diethyl oxalate, Sodium ethoxide
Number of Steps 1Multiple

Experimental Protocols

Method 1: Hydrolysis of Diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylate

This method relies on the acidic hydrolysis and subsequent decarboxylation of diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylate to yield 1,2,4-cyclopentanetrione.

Procedure: A detailed experimental protocol for this specific transformation is not readily available in the cited literature. However, a general approach would involve the reflux of diethyl 2,4,5-trioxocyclopentane-1,3-dicarboxylate in the presence of a strong acid, such as hydrochloric acid. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product would be isolated through extraction and purified by crystallization or chromatography.

Method 2: Multi-step Synthesis from Ethyl Acetoacetate and Diethyl Oxalate

This classical approach involves the condensation of ethyl acetoacetate with diethyl oxalate, followed by cyclization and subsequent transformations to afford 1,2,4-cyclopentanetrione.

Procedure: A comprehensive, step-by-step protocol with specific quantities, reaction times, and temperatures for the complete synthesis of 1,2,4-cyclopentanetrione via this method is not detailed in a single accessible source. The overall transformation is described as a "multi-step" process, implying a sequence of reactions that would likely involve:

  • Base-catalyzed condensation of ethyl acetoacetate and diethyl oxalate.

  • Dieckmann condensation or a similar intramolecular cyclization to form the five-membered ring.

  • Hydrolysis and decarboxylation of ester groups.

  • Oxidation to introduce the ketone functionalities.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic approaches, the following diagrams illustrate the conceptual workflows.

G cluster_0 Method 1: Hydrolysis Pathway A Diethyl 2,4,5-trioxocyclopentane- 1,3-dicarboxylate B Hydrolysis & Decarboxylation (HCl) A->B C 1,2,4-Cyclopentanetrione B->C

Caption: Workflow for the synthesis of 1,2,4-cyclopentanetrione via hydrolysis.

G cluster_1 Method 2: Multi-step Condensation Pathway D Ethyl Acetoacetate + Diethyl Oxalate E Base-catalyzed Condensation D->E F Cyclization (e.g., Dieckmann) E->F G Hydrolysis & Decarboxylation F->G H Oxidation G->H I 1,2,4-Cyclopentanetrione H->I

Caption: Conceptual workflow for the multi-step synthesis of 1,2,4-cyclopentanetrione.

Conclusion

A Guide to Assessing the Cross-Reactivity of 3,5-Diphenylcyclopentane-1,2,4-trione in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenylcyclopentane-1,2,4-trione is a small molecule with a unique structural motif that suggests potential biological activity. As with any novel compound under investigation for therapeutic potential, a thorough assessment of its target specificity is crucial. Cross-reactivity, or the interaction of a compound with unintended biological targets, can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide provides a comparative overview of the methodologies used to study the cross-reactivity of a novel compound, using this compound as a case study. Due to the absence of specific experimental data for this compound in the public domain, this document focuses on the established principles and experimental workflows that would be employed in such an investigation.

Understanding the Potential for Cross-Reactivity

The chemical structure of this compound contains features that warrant a careful investigation of its selectivity. The cyclopentane-1,2,4-trione core is a dicarbonyl-containing scaffold. Dicarbonyl compounds are known to be reactive and can potentially interact with various biological nucleophiles, such as amino acid residues in proteins.[1][2][3] The presence of two phenyl groups suggests potential for hydrophobic interactions within protein binding pockets.

Compounds with certain structural motifs, sometimes referred to as "structural alerts," may have a higher propensity for non-specific interactions or promiscuous inhibition.[4][5][6] Promiscuous inhibitors often act through mechanisms like aggregation, where the compound forms colloidal particles that sequester and inhibit proteins non-specifically.[7] Therefore, a comprehensive cross-reactivity assessment is essential.

Experimental Approaches to Determine Cross-Reactivity

A tiered approach is typically employed to evaluate the selectivity of a compound. This involves a combination of in silico predictions and in vitro experimental assays.

Tier 1: In Silico Profiling and Initial Broad Screening

Before extensive laboratory testing, computational methods can predict potential off-target interactions.[8][9][10][11][12] These predictions help in prioritizing experimental assays.

Experimental Protocols:

  • In Silico Target Prediction: Utilize platforms that employ machine learning and ligand-based or structure-based algorithms to screen the compound against a large database of known protein targets.[8][10]

  • Broad Panel Screening (Safety Pharmacology): The compound is tested at a single high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target liabilities.[13][14][15][16][17] These panels are commercially available from contract research organizations (CROs).

The initial broad screening provides a "hit" list of potential off-target interactions that require further validation.

Tier 2: Dose-Response Analysis and Promiscuity Assays

For any "hits" identified in Tier 1, dose-response studies are conducted to determine the potency of the interaction (e.g., IC50 or EC50 values). It is also critical at this stage to investigate the mechanism of inhibition to rule out promiscuous behavior.

Experimental Protocols:

  • Dose-Response Assays: The compound is tested over a range of concentrations against the specific targets identified in the broad panel screen to determine the concentration at which it produces a half-maximal inhibitory effect (IC50) or effective concentration (EC50).

  • Promiscuity Assays:

    • Detergent-Based Assays: Inhibition of a well-characterized enzyme (e.g., β-lactamase) is measured in the presence and absence of a non-ionic detergent like Triton X-100. A significant decrease in inhibition in the presence of the detergent suggests that the compound may be acting via an aggregation-based mechanism.[18]

    • Dynamic Light Scattering (DLS): This technique can be used to directly observe the formation of compound aggregates in solution at concentrations where inhibition is observed.[19]

Tier 3: In-Depth Selectivity Profiling and Cellular Assays

Compounds that are found to be potent inhibitors of specific off-targets and are not promiscuous inhibitors are then subjected to more focused and in-depth profiling.

Experimental Protocols:

  • Kinase Panel Profiling: If the compound shows any kinase inhibition, it is typically screened against a large panel of kinases (e.g., >400) to determine its selectivity profile within this important enzyme family.[20][21][22][23][24]

  • Cell-Based Assays: The activity of the compound is assessed in cellular models to confirm that the observed in vitro interactions translate to a functional effect in a more complex biological environment.

Data Presentation and Interpretation

The quantitative data from these studies are typically summarized in tables for easy comparison.

Table 1: Hypothetical Cross-Reactivity Profile for this compound

Target ClassTargetAssay TypeIC50 / EC50 (µM)% Inhibition @ 10 µM
Primary Target Target X Biochemical 0.1 95%
KinaseKinase ABiochemical> 1020%
Kinase BBiochemical2.575%
GPCRGPCR YBinding> 105%
Ion ChannelChannel ZFunctional8.055%

Interpreting the Data: The selectivity of a compound is not absolute but rather a profile of its activity across multiple targets. A compound with a large window (e.g., >100-fold) between its potency at the primary target and its off-targets is generally considered more selective.

Visualizing Experimental Workflows

Clear workflows are essential for planning and executing cross-reactivity studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Validation & Promiscuity cluster_2 Tier 3: In-Depth Profiling in_silico In Silico Prediction broad_panel Broad Panel Screen (e.g., Safety47 Panel) in_silico->broad_panel Guide Assay Selection hits Off-Target 'Hits' Identified broad_panel->hits dose_response Dose-Response Studies promiscuity Promiscuity Assays (Detergent, DLS) dose_response->promiscuity promiscuous Promiscuous Inhibitor? promiscuity->promiscuous kinase_panel Kinase Selectivity Panel end Selectivity Profile Established kinase_panel->end cellular_assays Cell-Based Target Engagement cellular_assays->end start Novel Compound: This compound start->in_silico start->broad_panel hits->dose_response validated_hits Validated Off-Targets promiscuous->validated_hits No promiscuous->end Yes (Deprioritize) validated_hits->kinase_panel validated_hits->cellular_assays

Caption: A tiered workflow for assessing compound cross-reactivity.

Potential Signaling Pathway Interactions

Without experimental data, it is not possible to define a specific signaling pathway affected by this compound. However, should cross-reactivity studies identify potent inhibition of a specific kinase or receptor, the next step would be to map this interaction onto its known signaling pathway. For example, if the compound were found to inhibit a kinase involved in a cancer-related pathway, a diagram illustrating this would be constructed.

G cluster_pathway Hypothetical Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation compound This compound compound->raf Inhibition

Caption: Example of a signaling pathway diagram for a hypothetical Raf inhibitor.

Conclusion

While specific cross-reactivity data for this compound are not currently available, this guide outlines the comprehensive and systematic approach that researchers and drug development professionals would take to characterize its selectivity. By employing a combination of in silico prediction, broad panel screening, dose-response analysis, promiscuity assays, and detailed selectivity profiling, a clear understanding of the compound's interaction with unintended targets can be achieved. This rigorous evaluation is fundamental to advancing any novel compound through the drug discovery pipeline, ensuring both safety and efficacy.

References

Quantitative Analysis of 3,5-Diphenylcyclopentane-1,2,4-trione in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,5-Diphenylcyclopentane-1,2,4-trione in complex reaction mixtures is critical for process optimization, yield determination, and quality control in pharmaceutical and chemical research. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on experimental data for structurally similar aromatic ketones, providing a reliable framework for method selection and development.

At a Glance: Comparison of Analytical Methods

ParameterHPLC-UV (Direct)HPLC-UV (with DNPH Derivatization)LC-MS/MS (Direct)UV-Vis Spectrophotometry (with DNPH Derivatization)
Principle Chromatographic separation followed by UV absorbance detection.Chemical derivatization to a UV-active hydrazone, followed by HPLC-UV analysis.Chromatographic separation followed by mass-based detection of parent and fragment ions.Chemical derivatization to a colored hydrazone, followed by absorbance measurement.
Specificity Moderate to HighHighVery HighLow to Moderate
Sensitivity (LOD/LOQ) ~0.0015 / 0.005 µg/mL[1][2]Lower than direct analysisVery Low (ng/mL to pg/mL range)[3]~0.04 - 0.11 / 0.13 - 0.34 µg/mL[1]
Linearity Range Wide (e.g., 0.1 - 8 µg/mL)[1]Dependent on derivatization efficiencyWide, requires appropriate internal standardsNarrower (e.g., 1 - 10 µg/mL)[4]
Precision (%RSD) Excellent (<2%)[1][2]Good, but can be affected by derivatization variabilityExcellent (<5%)[5]Good (<5%)
Accuracy (% Recovery) High (98-102%)[6]Good, dependent on derivatization and extractionHigh (typically 85-115%)[5]Good, but susceptible to matrix interference
Throughput HighModerate (derivatization step adds time)HighHigh
Cost ModerateModerateHighLow
Expertise Required IntermediateIntermediate to HighHighLow

Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This is a widely used technique for the separation and quantification of compounds in a mixture. For this compound, its aromatic rings provide sufficient UV absorbance for direct detection. For enhanced sensitivity and specificity, especially at low concentrations, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed. The resulting hydrazone exhibits strong absorbance at a longer wavelength, reducing interference from the sample matrix.

Experimental Protocol (Direct Analysis):

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known volume.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions (based on Benzophenone analysis)[1][6]:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid like acetic acid (1%) for improved peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25-30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound (a starting point would be around 254 nm, typical for aromatic ketones).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Experimental Protocol (with DNPH Derivatization):

  • Derivatization and Sample Preparation:

    • To an aliquot of the sample solution, add an acidic solution of 2,4-dinitrophenylhydrazine in a suitable solvent like acetonitrile.

    • Heat the mixture (e.g., at 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

    • Cool the solution and dilute to a known volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Similar to direct analysis, but the detection wavelength should be optimized for the DNPH derivative, typically around 365 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior selectivity and sensitivity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer. This technique allows for the direct and highly specific quantification of the target analyte, even in very complex matrices, by monitoring specific precursor-to-product ion transitions.

Experimental Protocol:

  • Sample Preparation:

    • Similar to HPLC-UV, dissolve and dilute the reaction mixture in a suitable solvent. The use of an internal standard (a structurally similar compound not present in the sample) is highly recommended for accurate quantification.

    • Filter the sample through a 0.45 µm syringe filter.

  • LC-MS/MS Conditions (General guidance for aromatic ketones)[3][5]:

    • LC System: A UHPLC or HPLC system.

    • Column: A C18 or other suitable reversed-phase column with a smaller particle size for better resolution (e.g., <2 µm).

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be determined experimentally for the target compound).

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor ion (the molecular ion of the analyte) and one or two product ions (fragments) need to be determined by infusing a standard solution of the compound into the mass spectrometer.

  • Quantification:

    • Prepare calibration standards containing the analyte and a constant concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Quantify the analyte in the samples using this calibration curve.

UV-Vis Spectrophotometry

Principle: This technique is based on the absorption of ultraviolet or visible light by the analyte in a solution. For compounds like this compound, direct measurement is possible due to its chromophores. However, to improve sensitivity and overcome interference from other components in the reaction mixture, derivatization with DNPH is often necessary to shift the absorbance to the visible region where fewer compounds absorb.

Experimental Protocol (with DNPH Derivatization):

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample and a series of standard solutions of the purified analyte.

    • To a fixed volume of each standard and sample solution, add an acidic solution of DNPH.

    • Allow the reaction to proceed for a set amount of time at a controlled temperature.

    • Add a base (e.g., potassium hydroxide) to develop a stable color.

    • Dilute all solutions to the same final volume.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of the colored derivative using a scanning spectrophotometer.

    • Measure the absorbance of the blank, standards, and samples at the determined λmax.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Visualization of Experimental Workflows

HPLC_UV_Direct_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for direct quantitative analysis by HPLC-UV.

HPLC_UV_DNPH_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve in Solvent weigh->dissolve derivatize Add DNPH & Heat dissolve->derivatize filter Filter (0.45 µm) derivatize->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (~365 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for HPLC-UV analysis with DNPH derivatization.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve & Add Internal Std. weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect MRM Detection ionize->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for quantitative analysis by LC-MS/MS.

UV_Vis_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Spectrophotometric Analysis cluster_quant Quantification sample Aliquot Sample/Standards derivatize Add DNPH sample->derivatize color_dev Add Base for Color derivatize->color_dev dilute Dilute to Final Volume color_dev->dilute measure Measure Absorbance at λmax dilute->measure calibrate Generate Calibration Curve measure->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for UV-Vis spectrophotometric analysis with DNPH derivatization.

References

Comparative Guide to 3,5-Diphenylcyclopentane-1,2,4-trione Derivatives as AKR1C3 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-diphenylcyclopentane-1,2,4-trione derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3), a key enzyme implicated in the progression of hormone-dependent cancers. The performance of these cyclopentane derivatives is compared with other known classes of AKR1C3 inhibitors, supported by experimental data from peer-reviewed studies.

Introduction to AKR1C3 as a Therapeutic Target

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, plays a crucial role in the biosynthesis of potent androgens and estrogens, such as testosterone and estradiol, within cancer cells.[1] Elevated levels of AKR1C3 are associated with the progression of various cancers, including prostate and breast cancer, and can contribute to resistance to cancer therapies.[2][3] By catalyzing the reduction of precursor steroids to their active forms, AKR1C3 promotes cancer cell proliferation and survival.[1] This makes AKR1C3 a compelling target for the development of novel anticancer agents.

The inhibition of AKR1C3 is a promising strategy to disrupt hormone signaling in tumors. However, a significant challenge lies in achieving selectivity, as AKR1C3 shares high sequence homology with other isoforms, such as AKR1C1 and AKR1C2, which are involved in different metabolic pathways.[1] Non-selective inhibition could lead to undesirable side effects.

This compound Derivatives: Performance Overview

A study by Stefane et al. investigated a series of cyclopentane derivatives as inhibitors of both AKR1C1 and AKR1C3.[4] While the specific data for this compound was not individually detailed in the available literature, the study reported that some of these cyclopentane derivatives exhibited inhibitory activity in the low micromolar range, with Ki values as low as 16 μM for AKR1C3.[1] However, these compounds generally demonstrated low selectivity, with notable inhibition of the AKR1C1 isoform as well.[1]

Comparison with Alternative AKR1C3 Inhibitors

To provide a comprehensive perspective, the inhibitory activity of cyclopentane derivatives is compared with other well-established classes of AKR1C3 inhibitors.

Inhibitor ClassCompound ExampleTarget(s)IC50 / Ki ValueSelectivity ProfileReference
Cyclopentane Derivatives General cyclopentane derivativesAKR1C1, AKR1C3Ki as low as 16 µM for AKR1C3Low selectivity over AKR1C1[1]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) IndomethacinAKR1C3Potent inhibitionStrong selectivity for AKR1C3 over AKR1C1 and AKR1C2[1]
N-phenylanthranilic acids Flufenamic acidAKR1C enzymesPotent inhibitionNon-selective[1]
Flavonoids 2'-hydroxyflavoneAKR1C3IC50 of 300 nM20-fold selective over AKR1C1 and >100-fold over AKR1C2[1]
Ruthenium Complexes Organoruthenium complexesAKR1C1, AKR1C3Sub-µM Ki values for AKR1C1, 2–8-fold higher for AKR1C3Varies, some show selectivity for AKR1C1[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

AKR1C1 and AKR1C3 Inhibition Assay (General Protocol)

This protocol is a generalized representation based on common practices for measuring AKR1C enzyme inhibition.

Materials:

  • Recombinant human AKR1C1 and AKR1C3 enzymes

  • NADPH (cofactor)

  • Substrate (e.g., 9,10-phenanthrenequinone)

  • Test inhibitors (dissolved in DMSO)

  • Potassium phosphate buffer (pH 7.0)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing potassium phosphate buffer, NADPH, and the substrate at a predetermined concentration.

  • Add the test inhibitor at various concentrations to the wells. A DMSO control (no inhibitor) is also included.

  • Initiate the reaction by adding the recombinant AKR1C1 or AKR1C3 enzyme to each well.

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. This decrease is indicative of enzyme activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AKR1C3 and a typical workflow for inhibitor screening.

AKR1C3_Signaling_Pathway cluster_androgen Androgen Synthesis cluster_prostaglandin Prostaglandin Metabolism Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT Androgen_Receptor Androgen Receptor Activation DHT->Androgen_Receptor PGD2 Prostaglandin D2 (PGD2) PGD2->AKR1C3 PGF2a Prostaglandin F2α (PGF2α) FP_Receptor Prostaglandin F Receptor Activation PGF2a->FP_Receptor AKR1C3->Testosterone AKR1C3->PGF2a Inhibitor 3,5-Diphenylcyclopentane- 1,2,4-trione Derivatives Inhibitor->AKR1C3 Cell_Proliferation Cancer Cell Proliferation Androgen_Receptor->Cell_Proliferation FP_Receptor->Cell_Proliferation

Caption: AKR1C3 signaling in cancer cell proliferation.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening: In vitro AKR1C3 Inhibition Assay start->primary_screen hit_id Hit Identification (>50% Inhibition) primary_screen->hit_id dose_response Dose-Response Analysis: Determine IC50 Values hit_id->dose_response selectivity Selectivity Profiling: Test against AKR1C1 & AKR1C2 dose_response->selectivity cell_based Cell-Based Assays: Antiproliferative Activity selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt

Caption: Workflow for screening AKR1C3 inhibitors.

Conclusion

Derivatives of this compound represent a class of compounds with potential for the inhibition of AKR1C3. However, based on the available data, their development may be hampered by a lack of selectivity over the AKR1C1 isoform. In comparison, other chemical scaffolds, such as certain flavonoids and optimized NSAID analogs, have demonstrated higher potency and selectivity for AKR1C3.

Further research into the structure-activity relationship of cyclopentane derivatives is warranted to improve their selectivity profile. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals working to identify and optimize novel AKR1C3 inhibitors for the treatment of hormone-dependent cancers. The ultimate goal is the development of potent and highly selective inhibitors that can effectively block the pro-proliferative signaling mediated by AKR1C3 in cancer cells, while minimizing off-target effects.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Diphenylcyclopentane-1,2,4-trione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 3,5-Diphenylcyclopentane-1,2,4-trione, a cyclopentane derivative. Due to a lack of specific publicly available safety and disposal data for this compound, the following procedures are based on general best practices for the disposal of organic laboratory chemicals, particularly non-halogenated organic compounds and ketone derivatives.[1][2]

It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations, as local rules may vary.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • This compound is a non-halogenated organic solid.[2]

    • It should be treated as hazardous chemical waste unless confirmed otherwise by your institution's EHS office. Do not dispose of it in regular trash or down the drain.[3][4]

  • Waste Segregation and Containerization:

    • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with organic solids and have a secure, tight-fitting lid.[5][6]

    • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should also be disposed of in the same solid hazardous waste container.

    • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container for non-halogenated organic solvents.[2] Never mix incompatible waste streams. For instance, do not mix organic waste with aqueous waste, or acids with bases.[2]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate amount of waste in the container.

    • Note the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • The SAA should be a secondary containment area to prevent the spread of any potential spills.

    • Ensure that the storage area is away from sources of ignition and incompatible chemicals.[1]

  • Final Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often not exceeding one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Not applicable; do not drain dispose.[3][4]
Container Fill Level Do not fill beyond 90% capacity.[6]
Maximum Storage in SAA Up to 1 year (or as per institutional policy).[7]

Disposal Workflow

start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type: Solid Non-Halogenated Organic ppe->identify container Select Compatible, Labeled Hazardous Waste Container identify->container segregate Segregate Waste: Place in Designated Container container->segregate label Label Container: 'Hazardous Waste' 'this compound' segregate->label store Store in Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these general yet crucial disposal procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby fostering a culture of safety and responsibility.

References

Personal protective equipment for handling 3,5-Diphenylcyclopentane-1,2,4-trione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Diphenylcyclopentane-1,2,4-trione was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, such as 3-Methylcyclopentane-1,2,4-trione and other cyclic ketones. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification and Use
Eye and Face Protection Safety goggles or a face shieldMust meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or explosion.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Disposable nitrile gloves offer broad short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide.[1][2]
Lab coatA Nomex® laboratory coat over cotton clothing is recommended. Coats should be fully buttoned to cover as much skin as possible.[1]
Full-length pants and closed-toe shoesAvoid polyester or acrylic fabrics. Shoes must cover the entire foot.[1]
Respiratory Protection Air-purifying respirator (if necessary)Use in a well-ventilated area. If engineering controls do not maintain exposure below permissible limits, a NIOSH-approved respirator is required.[1][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling.[4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3] Prevent inhalation of dust or fumes.[4]

  • Spills: In case of a spill, control personal contact by wearing appropriate protective clothing.[4] For dry spills, use procedures that avoid generating dust.[4] For wet spills, absorb with inert material and place in a sealed container for disposal.[4][5]

Storage:

  • Container: Store in the original, tightly sealed container.[2][4]

  • Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Integrity: Regularly inspect containers for any signs of damage or leaks.[4]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Collect waste in suitable, closed, and clearly labeled containers.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[5] Do not allow the substance to enter drains or water courses.[3][4]

  • Contaminated Clothing: Contaminated work clothes should be laundered separately before reuse.[4]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Seek medical attention.
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing.[3] If skin irritation persists, seek medical attention.[5]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[4] If not breathing, provide artificial respiration.[5] Seek medical attention if symptoms occur.[5]
Ingestion Rinse the mouth with water.[5] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency Protocol prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem Proceed to Handling handle_exp Perform Experiment handle_chem->handle_exp emergency_spill Spill handle_chem->emergency_spill If Spill Occurs emergency_exposure Exposure handle_chem->emergency_exposure If Exposure Occurs cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon Experiment Complete storage_store Store in Cool, Dry, Ventilated Area handle_exp->storage_store Store Unused Chemical cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash storage_seal Ensure Container is Tightly Sealed storage_store->storage_seal emergency_fire Fire

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.